molecular formula C4H6N2O2 B13633587 D-Alanine, 3-cyano- CAS No. 6232-20-8

D-Alanine, 3-cyano-

カタログ番号: B13633587
CAS番号: 6232-20-8
分子量: 114.10 g/mol
InChIキー: BXRLWGXPSRYJDZ-GSVOUGTGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Alanine, 3-cyano- is a useful research compound. Its molecular formula is C4H6N2O2 and its molecular weight is 114.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Alanine, 3-cyano- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alanine, 3-cyano- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

6232-20-8

分子式

C4H6N2O2

分子量

114.10 g/mol

IUPAC名

(2R)-2-amino-3-cyanopropanoic acid

InChI

InChI=1S/C4H6N2O2/c5-2-1-3(6)4(7)8/h3H,1,6H2,(H,7,8)/t3-/m1/s1

InChIキー

BXRLWGXPSRYJDZ-GSVOUGTGSA-N

異性体SMILES

C(C#N)[C@H](C(=O)O)N

正規SMILES

C(C#N)C(C(=O)O)N

製品の起源

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Cyano-D-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-D-Alanine (also known as


-cyano-D-alanine or D-Ala(CN)) is a non-proteinogenic amino acid of significant interest in peptidomimetic drug design. Unlike its naturally occurring L-isomer—a neurotoxin found in Vicia species—the D-isomer is frequently utilized to induce specific conformational constraints in peptide backbones or as a bio-orthogonal handle (nitrile group) for fragment-based drug discovery.

This guide details the stereoselective synthesis of 3-cyano-D-alanine starting from D-Asparagine. We prioritize the dehydration pathway over nucleophilic substitution (e.g., from D-Serine) to minimize racemization risks and eliminate the use of highly toxic cyanide salts.

Part 1: Retrosynthetic Analysis & Strategy

The most robust route to 3-cyano-D-alanine in a pharmaceutical context is the dehydration of the primary amide side chain of D-Asparagine. Direct cyanation of D-Serine or D-Cysteine often suffers from harsh conditions that jeopardize optical purity.

Mechanistic Pathway

The synthesis follows a protection-dehydration-deprotection strategy. The


-amino group is first protected (Boc/Fmoc) to prevent side reactions during the dehydration of the 

-amide.

SynthesisPathway DAsp D-Asparagine (Starting Material) BocAsp N-Boc-D-Asparagine (Intermediate A) DAsp->BocAsp (Boc)2O, Et3N Protection BocAlaCN N-Boc-3-cyano-D-Alanine (Key Building Block) BocAsp->BocAlaCN DCC or TFAA/Pyridine Dehydration DAlaCN 3-Cyano-D-Alanine (Target Product) BocAlaCN->DAlaCN TFA/DCM Deprotection

Figure 1: Step-wise synthetic pathway from D-Asparagine to 3-cyano-D-Alanine via amide dehydration.

Part 2: Experimental Protocols

Phase 1: N-Protection (Synthesis of Boc-D-Asp-OH)

Objective: Mask the


-amine to allow selective chemistry on the side chain.
  • Starting Material: D-Asparagine Monohydrate (CAS: 2058-58-4).

  • Reagent: Di-tert-butyl dicarbonate ((Boc)

    
    O).
    

Protocol:

  • Dissolve D-Asparagine (10.0 g, 75 mmol) in a mixture of dioxane:water (1:1, 100 mL).

  • Add triethylamine (1.5 eq) followed by (Boc)

    
    O (1.1 eq) at 0°C.
    
  • Stir at room temperature (RT) for 12 hours. Monitor by TLC (ninhydrin stain; disappearance of free amine).

  • Concentrate under reduced pressure to remove dioxane.

  • Acidify the aqueous residue with 1M KHSO

    
     to pH 2–3.
    
  • Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield Boc-D-Asp-OH as a white solid.
Phase 2: Dehydration (The Critical Step)

Objective: Convert the primary amide (-CONH


) to a nitrile (-CN).
Expert Insight:  While DCC (Dicyclohexylcarbodiimide) is a common dehydrating agent, Trifluoroacetic Anhydride (TFAA)  in pyridine is often superior for converting primary amides to nitriles under mild conditions, avoiding the difficult removal of dicyclohexylurea (DCU) byproducts.

Protocol (TFAA Method):

  • Dissolve Boc-D-Asp-OH (5.0 g, 21.5 mmol) in anhydrous Pyridine (20 mL) under Nitrogen atmosphere.

  • Cool the solution to -10°C (ice/salt bath).

  • Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) dropwise over 30 minutes. Caution: Exothermic.

  • Allow the mixture to warm to 0°C and stir for 2 hours.

  • Quench: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract immediately with Ethyl Acetate (3 x 50 mL).

  • Wash: Wash the organic layer strictly with:

    • 1M HCl (to remove pyridine).

    • Saturated NaHCO

      
       (to remove unreacted acid).
      
    • Brine.

  • Dry (MgSO

    
    ) and concentrate.
    
  • Purification: Recrystallize from Et

    
    O/Hexane to yield Boc-3-cyano-D-Alanine  (Boc-D-Ala(CN)-OH).
    
Phase 3: Deprotection (Optional)

If the free zwitterionic amino acid is required:

  • Dissolve the Boc-intermediate in DCM:TFA (1:1).

  • Stir for 1 hour at RT.

  • Concentrate in vacuo. Precipitate the product by adding cold Diethyl Ether.

  • Filter to collect 3-cyano-D-Alanine Trifluoroacetate salt .

Part 3: Characterization & Validation

To ensure the product is the correct enantiomer and chemically pure, the following characterization matrix must be applied. Note that NMR shifts will be identical to the L-isomer; Optical Rotation is the discriminator.

Quantitative Data Summary
PropertyValue / RangeMethodNotes
Appearance White crystalline solidVisual
Melting Point 214–216 °C (dec.)CapillaryFor free amino acid
IR Spectrum 2250–2260 cm

FTIRDistinctive -C≡N stretch
Optical Rotation

Polarimetry

, 1N HCl (Opposite of L-isomer)
Mass Spec [M+H]

= 115.05
ESI-MSFor free amino acid (MW 114.10)
NMR Specification (D O/DCl)
  • 
    H NMR (400 MHz): 
    
    • 
       4.65 (t, 1H, 
      
      
      
      -CH).
    • 
       3.20 (d, 2H, 
      
      
      
      -CH
      
      
      ).
    • Interpretation: The doublet at 3.20 ppm confirms the presence of the methylene group adjacent to the electron-withdrawing nitrile.

  • 
    C NMR (100 MHz): 
    
    • 
       168.5 (COOH).
      
    • 
       117.0 (CN  - Nitrile carbon).
      
    • 
       49.5 (
      
      
      
      -C).
    • 
       19.8 (
      
      
      
      -C).
Stereochemical Validation (Trustworthiness)

To prove you have synthesized the D-isomer and not the L-isomer or a racemate:

  • Chiral HPLC: Use a Crownpak CR(+) or Chirobiotic T column. The D-isomer should elute at a distinct retention time compared to an authentic L-standard.

  • Polarimetry: The specific rotation

    
     must be positive  (in acidic media), whereas the L-isomer is negative (
    
    
    
    ). Note: Signs may invert in different solvents; always compare against a standard or literature value for the specific solvent used.

Part 4: Safety & Handling

  • Nitrile Toxicity: While 3-cyano-alanine is less volatile than simple organic nitriles, it is a neurotoxin analogue (lathyrism factor). Handle with gloves and in a fume hood.

  • Reagents: TFAA is corrosive and moisture sensitive. Pyridine is toxic and has a noxious odor.

References

  • Preparation of beta-cyano-L-alanine. Organic Syntheses, Coll. Vol. 5, p. 266 (1973). (Foundational protocol for L-isomer, adaptable to D-isomer).

  • Asparagine coupling in Fmoc solid phase peptide synthesis. Int J Pept Protein Res, 45(5):405-11 (1995). (Documents the dehydration mechanism of Asparagine side chains).

  • Synthesis of 13C labeled β-cyano-ʟ-alanine. Records of Natural Products, 11(4), 386-391 (2017). (Detailed NMR characterization data for the cyano-alanine scaffold).

  • BRENDA Enzyme Database: EC 2.5.1.65. BRENDA. (Biological context for D-cyanoalanine).

Physicochemical Properties and Enzymatic Profiling of 3-Cyano-D-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Cyano-D-alanine (also known as D-β-cyanoalanine) is a synthetic, non-proteinogenic amino acid characterized by a strongly electron-withdrawing nitrile (-C≡N) group on its side chain. As a D-enantiomer, it serves as a highly specific molecular probe for D-amino acid-dependent enzymes, including D-amino acid oxidase (DAO) and D-amino acid transaminase. This technical guide details its physicochemical properties, the structural causality behind its enzyme inhibition mechanisms, and validated experimental protocols for its application in advanced enzymology.

Chemical Identity and Physicochemical Properties

The unique reactivity of 3-cyano-D-alanine stems from the inductive effect of the cyano group, which significantly increases the acidity of the α-proton compared to standard aliphatic amino acids. This electronic modulation is the fundamental driver of its behavior as a suicide substrate and charge-transfer complex participant[1].

Table 1: Physicochemical Properties of 3-Cyano-D-Alanine
PropertyValue / Description
IUPAC Name (2R)-2-amino-3-cyanopropanoic acid[2]
Molecular Formula C4H6N2O2[2]
Molecular Weight 114.10 g/mol [3]
Appearance White crystalline powder[3]
Melting Point 217 °C (decomposes)[3]
Solubility Soluble in aqueous buffers (pH 7.0 - 8.5)
Stereochemistry D-isomer (R-configuration)

Mechanistic Enzymology

Interaction with D-Amino Acid Oxidase (DAO)

When 3-cyano-D-alanine reacts with porcine kidney D-amino acid oxidase (DAO), the enzyme catalyzes both the oxidation and the elimination of the cyano group[1]. The electron-withdrawing nature of the cyano group facilitates the rapid abstraction of the α-proton. During aerobic turnover, an intermediary stable charge-transfer complex is formed between the oxidized FAD cofactor and the α-amino-α-cyanoacrylate intermediate. This complex exhibits a distinct absorption maximum at 285 nm and a broad charge-transfer band in the longer wavelength region[1].

DAO_Pathway A D-Amino Acid Oxidase (Oxidized FAD) C Enzyme-Substrate Complex A->C B 3-Cyano-D-Alanine (Substrate) B->C D Stable Charge-Transfer Intermediate (285 nm) C->D Aerobic/O2 E α-amino-α-cyanoacrylate + Reduced Enzyme D->E Elimination Reaction

Reaction pathway of DAO with 3-cyano-D-alanine forming a charge-transfer complex.

Suicide Inhibition of D-Amino Acid Transaminase

3-Cyano-D-alanine acts as a highly efficient suicide substrate (Ki = 10 µM) for bacterial D-amino acid transaminase. The causality of this inhibition lies in the formation of a heat-labile covalent bond between the inhibitor and a nucleophilic residue within the enzyme's active site. The inactivation is strictly temperature-dependent: it is essentially irreversible at temperatures ≤10 °C. However, because the reactivation process is endothermic, raising the temperature progressively breaks the covalent adduct and restores enzyme activity.

Transaminase_Inhibition N1 Active D-Amino Acid Transaminase N2 Binding of 3-Cyano-D-Alanine N1->N2 N3 Catalytic Activation (Suicide Substrate) N2->N3 Ki = 10 µM N4 Covalent Adduct Formation (Irreversible at ≤10°C) N3->N4 Nucleophilic Attack N5 Endothermic Reactivation (Heat-labile bond breaks) N4->N5 Temp Shift to >25°C N5->N1 Recovery of Activity

Temperature-dependent suicide inhibition of D-amino acid transaminase.

Experimental Protocols

Protocol 1: Spectroscopic Isolation of the DAO Charge-Transfer Intermediate

This self-validating protocol confirms the formation of the charge-transfer complex between DAO and 3-cyano-D-alanine by comparing aerobic turnover with an anaerobic control[1].

  • Enzyme Preparation: Purify porcine kidney DAO and dialyze against 0.1 M sodium pyrophosphate buffer (pH 8.3) to achieve a final enzyme concentration of 10-20 µM.

  • Substrate Introduction: In a standard quartz cuvette, add 3-cyano-D-alanine to a final concentration of 1-5 mM under fully aerobic conditions at 25 °C.

  • Spectroscopic Monitoring: Immediately scan the UV-Vis spectrum from 250 nm to 700 nm using a dual-beam spectrophotometer.

  • Data Acquisition: Record the rapid emergence of an absorption peak at 285 nm (corresponding to the α-amino-α-cyanoacrylate product) and a broad charge-transfer band extending beyond 500 nm[1].

  • Anaerobic Control (Validation): Repeat the experiment in a Thunberg cuvette meticulously purged with argon. Under anaerobic conditions, observe the complete reduction of the FAD cofactor without the sustained accumulation of the charge-transfer intermediate, proving that oxygen is required to trap the intermediate state.

Protocol 2: Temperature-Dependent Suicide Inhibition Assay

This workflow demonstrates the endothermic reactivation of D-amino acid transaminase, proving that the nucleophilic attack forms a reversible, heat-labile bond.

  • Baseline Activity: Measure the initial baseline activity of bacterial D-amino acid transaminase using a standard coupled assay (monitoring pyruvate production via lactate dehydrogenase oxidation of NADH at 340 nm).

  • Cold Incubation: Incubate the enzyme with 10 µM 3-cyano-D-alanine in 50 mM Tris-HCl buffer (pH 7.5) at a strictly controlled 10 °C for 30 minutes.

  • Inhibition Verification: Aliquot a sample and assay at 10 °C to confirm >95% loss of transaminase activity, indicating successful and complete covalent adduct formation.

  • Thermal Reactivation: Shift the incubation temperature of the remaining reaction mixture to 37 °C using a precision water bath.

  • Recovery Monitoring: Extract aliquots every 10 minutes and immediately measure activity. Plot the recovery of enzymatic function over time to calculate the endothermic reactivation rate, validating the transient nature of the suicide inhibition.

References

1.[2] C4H6N2O2とは? わかりやすく解説 - Weblio辞書 Source: Weblio.jp URL:[Link]

3.[1] Studies on the reaction of D-amino acid oxidase with beta-cyano-D-alanine. Observation of an intermediary stable charge transfer complex Source: Journal of Biochemistry (Oxford Journals) URL:[Link]

4. Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine Source: Biochemical and Biophysical Research Communications (Elsevier) URL:[Link]

Sources

3-Cyano-D-Alanine: Mechanistic Profiling of a Dual-Action Probe

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "D-Alanine, 3-cyano- mechanism of action" Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Cyano-D-alanine (also known as


-cyano-D-alanine or D-BCNA) acts as a high-precision mechanistic probe and a suicide substrate inhibitor. Unlike its L-isomer—a known neurotoxin implicated in neurolathyrism—the D-isomer exhibits distinct pharmacological utility. Its mechanism of action is bifurcated into two primary domains:
  • Bacterial Metabolism: It functions as a suicide substrate (mechanism-based inhibitor) for pyridoxal 5'-phosphate (PLP)-dependent enzymes, specifically D-amino acid transaminase (Dat) .

  • CNS/Enzymology: It serves as a unique substrate-inhibitor for D-amino acid oxidase (DAAO) , forming a stable charge-transfer complex that arrests the catalytic cycle, offering a template for DAAO inhibitor design in schizophrenia therapeutics.

This guide details the kinetic and structural mechanisms of these interactions, supported by validated experimental protocols.

Chemical Identity & Stereochemical Criticality

PropertySpecification
IUPAC Name (2R)-2-amino-3-cyanopropanoic acid
Common Name 3-cyano-D-alanine;

-cyano-D-alanine
Molecular Formula C

H

N

O

Stereochemistry D-configuration (R-enantiomer)
Key Functional Group

-Cyano (Nitrile) group: Electron-withdrawing, facilitates

-elimination.
Role Non-proteinogenic amino acid; enzyme inhibitor; metabolic probe.[1]

Critical Note on Stereochemistry: Researchers must strictly distinguish between the L- and D-isomers. The L-isomer is a substrate for asparaginase and a neurotoxin. The D-isomer specifically targets D-amino acid metabolizing enzymes (Dat, DAAO, Alr).

Mechanism I: Suicide Inhibition of D-Amino Acid Transaminase (Dat)

The primary antibacterial mechanism of 3-cyano-D-alanine is the irreversible inactivation of D-amino acid transaminase (Dat), an enzyme crucial for bacterial cell wall synthesis (peptidoglycan formation).

The "Lethal Synthesis" Pathway

The inhibition follows a


 mechanism (suicide inhibition) where the enzyme catalyzes its own destruction.
  • Recognition: The enzyme binds 3-cyano-D-alanine as a substrate mimic, forming an External Aldimine with the PLP cofactor.

  • Activation: The enzyme abstracts the

    
    -proton, forming a quinonoid intermediate.
    
  • 
    -Elimination (The Commitment Step):  Due to the electron-withdrawing nature of the cyano group, the complex undergoes rapid 
    
    
    
    -elimination. The cyano group leaves as cyanide (CN
    
    
    ).
  • Michael Acceptor Formation: The elimination generates an aminoacrylate-PLP complex. This is a highly reactive electrophile (Michael acceptor) tethered within the active site.

  • Covalent Capture: An active site nucleophile (typically a Lysine or Cysteine residue distinct from the catalytic Lysine) attacks the

    
    -carbon of the aminoacrylate, forming a stable covalent adduct.
    
  • Irreversible Inactivation: The enzyme is permanently cross-linked to the cofactor/inhibitor complex, halting D-glutamate/D-alanine synthesis.

Pathway Visualization

The following diagram illustrates the molecular logic of this suicide inhibition.

Dat_Inhibition_Mechanism Enzyme Active Enzyme (Dat-PLP Internal Aldimine) ExternalAldimine External Aldimine (Substrate-PLP Complex) Enzyme->ExternalAldimine + Substrate Binding Substrate 3-Cyano-D-Alanine Substrate->ExternalAldimine Quinonoid Quinonoid Intermediate (C-alpha Deprotonated) ExternalAldimine->Quinonoid Alpha-Proton Abstraction Quinonoid->Enzyme Normal Transamination (BLOCKED) Elimination Beta-Elimination Event (Release of CN-) Quinonoid->Elimination Electronic Rearrangement Aminoacrylate Aminoacrylate-PLP (Reactive Michael Acceptor) Elimination->Aminoacrylate Irreversible Step Adduct Covalent Enzyme-Inhibitor Adduct (Dead Enzyme) Aminoacrylate->Adduct Nucleophilic Attack by Enzyme Residue

Figure 1: Mechanism-based inactivation of D-Amino Acid Transaminase by 3-cyano-D-alanine.

Mechanism II: D-Amino Acid Oxidase (DAAO) Interaction

In the central nervous system, DAAO regulates the levels of D-serine and D-alanine (co-agonists of the NMDA receptor).[2] 3-Cyano-D-alanine acts as a unique probe for this system.

The Stable Charge-Transfer Complex

Unlike typical substrates that are rapidly oxidized to


-keto acids, 3-cyano-D-alanine reacts with DAAO to form a remarkably stable intermediate.
  • Reaction: DAAO (oxidized FAD) binds 3-cyano-D-alanine.

  • Intermediate: It forms a purple-colored charge-transfer complex between the reduced flavin (or semiquinone) and the imino acid intermediate.

  • Kinetic Trap: The electron-withdrawing cyano group stabilizes the imino acid form, retarding hydrolysis and product release. This "freezes" the enzyme in a catalytic intermediate state, effectively inhibiting it.

  • Therapeutic Relevance: This mechanism serves as a model for designing high-affinity DAAO inhibitors to treat schizophrenia (where increasing D-serine levels is desirable).

Experimental Protocols (Self-Validating)

Protocol A: Spectrophotometric Validation of DAAO Interaction

Purpose: To verify the identity of 3-cyano-D-alanine and its specific interaction with DAAO via the formation of the diagnostic purple intermediate.

Reagents:

  • Purified D-Amino Acid Oxidase (Porcine kidney or recombinant human), 5 mg/mL in pyrophosphate buffer (pH 8.3).

  • 3-Cyano-D-alanine (100 mM stock in water).

  • Reference substrate: D-Alanine (100 mM).

Workflow:

  • Baseline: Record UV-Vis spectrum (300–700 nm) of the DAAO enzyme solution (oxidized FAD, yellow,

    
     ~450 nm).
    
  • Titration: Add 3-cyano-D-alanine to a final concentration of 10 mM.

  • Observation: Monitor the rapid appearance of a broad absorption band centered at ~500–600 nm (purple color).

  • Stability Check: Unlike D-alanine, which transiently forms this species before bleaching (reduction), the complex with 3-cyano-D-alanine remains stable for minutes to hours under aerobic conditions.

  • Validation: The persistence of the 500–600 nm band confirms the formation of the stabilized charge-transfer complex.

Protocol B: Determination of Suicide Inhibition (Partition Ratio)

Purpose: To determine if the inhibition of a bacterial transaminase (e.g., Dat) is irreversible (suicide) or reversible.

Reagents:

  • Purified Dat enzyme.[3]

  • Assay mix: D-Alanine +

    
    -Ketoglutarate + LDH/NADH coupled system (for detecting pyruvate/glutamate).
    
  • Inhibitor: 3-Cyano-D-alanine.

Workflow:

  • Incubation: Incubate Dat (

    
    ) with varying concentrations of 3-cyano-D-alanine (
    
    
    
    ) in buffer at 37°C.
  • Aliquot Sampling: At time points

    
     min, remove an aliquot.
    
  • Dilution (The Validation Step): Dilute the aliquot 100-fold into the Assay Mix containing saturating substrates. This dilution lowers the free inhibitor concentration below the

    
    .
    
  • Activity Measurement: Measure residual enzymatic activity.

  • Analysis:

    • If activity is restored upon dilution

      
      Reversible Inhibition .
      
    • If activity remains lost despite dilution and follows pseudo-first-order decay kinetics

      
      Suicide Inhibition .
      
    • Note: 3-cyano-D-alanine typically shows time-dependent, concentration-dependent irreversible loss of activity (pseudo-first-order).

Data Summary & Comparative Analysis

Feature3-Cyano-D-AlanineBeta-Chloro-D-AlanineD-Cycloserine
Primary Target D-Amino Acid Transaminase (Dat)Alanine Racemase (Alr) / Dat / DdlAlanine Racemase / Ddl
Inhibition Type Suicide (Mechanism-Based)Suicide (Mechanism-Based)Competitive / Suicide
Leaving Group Cyanide (CN

)
Chloride (Cl

)
N/A (Ring opening)
DAAO Interaction Stable Charge-Transfer ComplexSubstrate / InhibitorWeak Inhibitor
CNS Toxicity Low (D-isomer) / High (L-isomer)NeurotoxicNeuroactive (NMDA agonist)

References

  • Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Source: Soper, T. S., & Manning, J. M. (1978). Biochemistry. Context: Defines the suicide inhibition mechanism and kinetic parameters (

    
    , 
    
    
    
    ) for the transaminase target. URL:[Link]
  • Studies on the reaction of D-amino acid oxidase with beta-cyano-D-alanine. Source: Miura, R., et al. (1980).[4] Journal of Biochemistry. Context: Detailed characterization of the stable charge-transfer complex (purple intermediate) with DAAO. URL:[Link]

  • Inactivation of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Source: Ueno, H., et al. (1982). Biochemical and Biophysical Research Communications. Context: Structural analysis of the covalent adduct formed during inhibition. URL:[Link]

  • D-Amino Acid Oxidase Inhibitors as a Novel Approach for Treatment of Schizophrenia. Source: Sacchi, S., et al. (2013). Frontiers in Synaptic Neuroscience. Context: contextualizes the use of DAAO inhibitors and probes (like cyano-alanine derivatives) in drug development. URL:[Link]

Sources

Technical Whitepaper: The Biological Activity and Mechanistic Pharmacology of β-Cyano-D-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Stereochemical Context

In the landscape of amino acid analogs, D-Alanine, 3-cyano- (commonly referred to as β-cyano-D-alanine ) occupies a highly specific pharmacological niche. While its enantiomeric counterpart, β-cyano-L-alanine, is a well-characterized plant-derived neurotoxin that inhibits cystathionine γ-lyase (CSE) to modulate hydrogen sulfide (H2S) signaling[1], the D-enantiomer exhibits a completely distinct biological profile.

β-Cyano-D-alanine functions as a highly specific, enzyme-activated suicide substrate targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes involved in D-amino acid metabolism[2]. Because D-amino acids are critical components of the bacterial peptidoglycan cell wall, understanding the mechanistic action of β-cyano-D-alanine provides vital insights for the development of novel antimicrobial therapeutics against resistant pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA)[3][4].

Core Mechanism of Action: D-Amino Acid Transaminase (Dat) Inhibition

The primary biological target of β-cyano-D-alanine is D-amino acid transaminase (Dat) , an essential bacterial enzyme that catalyzes the synthesis of D-alanine from pyruvate and D-glutamate[3][4].

Enzyme-Activated Suicide Inhibition

β-Cyano-D-alanine acts as a suicide substrate for Dat, meaning the enzyme's own catalytic mechanism initiates its inactivation[2]. The inhibitor enters the active site with a high affinity (Ki ≈ 10 µM) and forms a complex with the PLP cofactor[2].

Thermodynamic Anomaly: Endothermic Reactivation

Unlike classic irreversible suicide inhibitors, the covalent adduct formed between β-cyano-D-alanine and the Dat active-site nucleophile is thermodynamically unstable at physiological temperatures[2].

  • At ≤ 10°C: The enzyme-inhibitor complex forms a stable, irreversible covalent bond, completely halting catalytic activity[2].

  • At > 10°C: The complex undergoes a progressive, endothermic reactivation[2]. The heat-labile nature of this nucleophilic bond means that at 37°C, the reactivation process outpaces the inactivation reaction, restoring enzyme function[2].

Dat_Inhibition Dat D-Amino Acid Transaminase (Active PLP Form) Complex Reversible Michaelis Complex (Ki = 10 µM) Dat->Complex + Inhibitor Inhibitor β-Cyano-D-Alanine Inhibitor->Complex Adduct Covalent Enzyme-Inhibitor Adduct (Inactive) Complex->Adduct Enzyme-Activated Suicide Inhibition Adduct->Dat Endothermic Reactivation (> 10°C)

Mechanistic pathway of D-amino acid transaminase inhibition by β-cyano-D-alanine.

Biological Implications in Antimicrobial Development

The bacterial cell wall relies heavily on the D-Ala-D-Ala dipeptide for peptidoglycan cross-linking[3][4]. By targeting Dat, β-cyano-D-alanine disrupts the upstream supply of D-alanine. This mechanism is highly synergistic when studied alongside other D-alanine pathway inhibitors, such as D-cycloserine (which targets alanine racemase and D-alanine ligase) and β-chloro-D-alanine [3][4].

In MRSA models, mutations in the dat gene (such as the S180F substitution) have been shown to alter the binding affinity and processing of halogenated and cyano-derivatives of D-alanine, highlighting the evolutionary pressure exerted by these structural analogs on bacterial survival[3][4].

Peptidoglycan_Pathway Pyr Pyruvate + D-Glutamate Dat Dat Enzyme Pyr->Dat DAla D-Alanine Ddl Ddl Ligase DAla->Ddl DAlaDAla D-Ala-D-Ala Dipeptide PG Peptidoglycan (Cell Wall) DAlaDAla->PG Mur Ligases / PBPs Dat->DAla Ddl->DAlaDAla BCDA β-Cyano-D-Alanine BCDA->Dat Inhibits DCS D-Cycloserine DCS->Ddl Inhibits

Role of Dat in D-alanine biosynthesis and targeted inhibition within the PG pathway.

Interactions with Flavoenzymes: D-Amino Acid Oxidase (DAO)

Beyond transaminases, β-cyano-D-alanine serves as a critical structural probe for flavoenzymes, particularly D-amino acid oxidase (DAO) [5]. Spectroscopic and NMR studies reveal that the reaction between DAO and β-cyano-D-alanine does not proceed to full oxidation; instead, it arrests at an intermediary stage, forming a stable charge-transfer complex[5].

The 13C-NMR resonances of this DAO-inhibitor intermediate show specific downfield shifts (~1 ppm relative to free oxidized DAO), which map the precise architecture of the alkoxide binding site and demonstrate how the enzyme stabilizes transition states[5].

Quantitative Data Summary

The following table synthesizes the kinetic, thermodynamic, and target-binding parameters of β-cyano-D-alanine across its primary biological targets.

ParameterValue / CharacteristicTarget EnzymeReference
Inhibition Constant (Ki) 10 µMD-Amino Acid Transaminase (Dat)[2]
Inactivation State (≤ 10°C) Irreversible covalent adductD-Amino Acid Transaminase (Dat)[2]
Inactivation State (> 10°C) Endothermic reactivationD-Amino Acid Transaminase (Dat)[2]
Intermediate State Stable charge-transfer complexD-Amino Acid Oxidase (DAO)[5]

Experimental Protocols: Thermodynamic Validation of Dat Suicide Inhibition

Objective: To isolate and quantify the temperature-dependent covalent adduction of β-cyano-D-alanine to D-amino acid transaminase.

Causality & Self-Validation Rationale: Standard enzyme kinetics assays run at physiological temperatures (37°C) will fail to capture the suicide inhibition of β-cyano-D-alanine because the covalent bond formed is heat-labile[2]. By running a parallel matrix of temperature conditions and employing rapid spin-column dialysis, this protocol acts as a self-validating system: If the inhibitor is merely competitive, dialysis at 4°C will restore activity. If it is a true heat-labile suicide substrate, activity remains lost at 4°C post-dialysis, but is recovered upon heating the dialyzed complex to 37°C[2].

Step-by-Step Methodology
  • Enzyme Preparation & Baseline:

    • Purify recombinant Dat in 50 mM potassium phosphate buffer (pH 7.4) containing 20 µM PLP.

    • Establish baseline catalytic activity using a standard coupled lactate dehydrogenase (LDH) spectrophotometric assay, measuring NADH oxidation at 340 nm.

  • Cold Inactivation Phase (4°C):

    • Incubate the Dat preparation with 100 µM β-cyano-D-alanine strictly at 4°C for 30 minutes.

    • Causality: Maintaining the reaction at 4°C thermodynamically traps the enzyme-inhibitor covalent adduct, preventing the endothermic cleavage of the nucleophilic bond[2].

  • Desalting / Dialysis (Self-Validation Step):

    • Pass the 4°C mixture through a pre-chilled Zeba™ spin desalting column (7K MWCO) to remove all unbound β-cyano-D-alanine.

    • Causality: Removing free inhibitor ensures that any sustained enzyme inhibition is due exclusively to covalent modification, ruling out transient equilibrium binding.

  • Thermal Reactivation Phase:

    • Split the desalted, inactive enzyme complex into two equal aliquots.

    • Aliquot A: Maintain at 4°C (Control).

    • Aliquot B: Incubate at 37°C for 60 minutes.

    • Causality: The input of thermal energy in Aliquot B drives the endothermic reactivation process, cleaving the heat-labile bond and restoring the active PLP-enzyme state[2].

  • Quantification:

    • Re-run the LDH coupled assay on both aliquots. Aliquot A should show near-zero activity, while Aliquot B will demonstrate a progressive return to baseline catalytic velocity, validating the specific thermodynamic pharmacology of β-cyano-D-alanine.

References

  • ChemicalBook.BETA-CYANO-L-ALANINE | 6232-19-5.
  • ResearchGate.A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus.
  • PubMed / NIH.Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine.
  • PMC / NIH.A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus.
  • Sigma-Aldrich.β-Cyano-L-alanine =95 6232-19-5.
  • ResearchGate.Versatility and specificity in flavoenzymes: Control mechanisms of flavin reactivity.

Sources

In Vitro Mechanistic Profiling of 3-Cyano-D-Alanine: A Technical Guide to Enzyme Inhibition and Charge-Transfer Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of in vitro enzymology and drug development, enantiomeric specificity is paramount. While


-cyano-L-alanine is widely recognized as an inhibitor of cystathionine 

-lyase (CSE) in hydrogen sulfide signaling, its enantiomer—3-cyano-D-alanine (or

-cyano-D-alanine)—serves as a highly specific mechanistic probe for D-amino acid metabolizing enzymes.

This technical guide provides an in-depth analysis of 3-cyano-D-alanine's interactions with two critical enzyme classes: Pyridoxal-5'-phosphate (PLP)-dependent transaminases and Flavin adenine dinucleotide (FAD)-dependent oxidases . By detailing the causality behind its temperature-dependent suicide inhibition and its ability to trap stable charge-transfer complexes, this whitepaper equips researchers with self-validating protocols for utilizing 3-cyano-D-alanine in advanced structural and kinetic studies.

Mechanistic Profiling & Causality

Temperature-Dependent Suicide Inhibition of D-Amino Acid Transaminase (D-AAT)

3-Cyano-D-alanine acts as an efficient, mechanism-based "suicide substrate" for bacterial D-amino acid transaminase (D-AAT), exhibiting a potent inhibition constant (


) of 10 µM [1].

The Causality of Inhibition: Upon entry into the D-AAT active site, the cyano group acts as a strong electron-withdrawing moiety. The enzyme attempts to process the substrate, leading to a nucleophilic attack from an active-site residue onto the PLP-inhibitor adduct. This forms a covalent, enzyme-inactivator complex.

The Thermodynamic Anomaly: Unlike typical irreversible suicide inhibitors, the inactivation by 3-cyano-D-alanine is strictly temperature-dependent. At


, the inhibition is completely irreversible. However, at elevated temperatures (e.g., 

), the enzyme progressively regains activity. This indicates that the covalent bond formed between the inhibitor and the enzyme's nucleophilic group is heat-labile. The reactivation process is endothermic, meaning the thermal energy at physiological temperatures is sufficient to overcome the activation barrier for bond dissociation[1].

DAAT_Inhibition A D-AAT Holoenzyme (PLP-bound) C Enzyme-Inhibitor Complex A->C B 3-Cyano-D-Alanine (10 µM Ki) B->C D Covalent Adduct (Nucleophilic Attack) C->D Mechanism-based reaction E Irreversible Inactivation (≤ 10°C) D->E Low Temp F Endothermic Reactivation (> 10°C, e.g., 37°C) D->F High Temp (Heat-labile bond) F->A Recovery of Activity

Workflow of the temperature-dependent D-AAT suicide inhibition by 3-cyano-D-alanine.

Dual-Pathway Processing and Charge-Transfer in D-Amino Acid Oxidase (DAO)

When interacting with porcine kidney D-amino acid oxidase (DAO), 3-cyano-D-alanine does not merely inhibit the enzyme; it acts as a substrate that triggers a dual-pathway reaction: oxidation and elimination of the cyano group [2].

The Causality of the Charge-Transfer (CT) Complex: During aerobic turnover, a highly stable intermediate accumulates. This intermediate exhibits a broad charge-transfer absorption band extending beyond 600 nm. Resonance Raman (RR) spectroscopy—utilizing excitation at 632.8 nm within the CT band—reveals that the charge transfer interaction involves electron donation from the


-amino-

-cyanoacrylate intermediate to the

and

regions of the oxidized FAD isoalloxazine nucleus [3].

Under anaerobic conditions, the addition of 3-cyano-D-alanine completely reduces the enzyme, proving that the CT complex is a trapped state in the oxidative half-reaction [2]. The final accumulating product of this reaction exhibits a strong UV absorption at 285 nm, identified as


-amino-

-cyanoacrylate.

DAO_Pathway DAO DAO (Oxidized FAD) CT Charge-Transfer Complex (Broad band >600 nm) DAO->CT + Substrate Sub 3-Cyano-D-Alanine Sub->CT Ox Oxidation Pathway CT->Ox Aerobic El Elimination Pathway CT->El Aerobic RedDAO DAO (Reduced FAD) Anaerobic State CT->RedDAO Anaerobic (No O2) Prod α-amino-β-cyanoacrylate (Abs: 285 nm) Ox->Prod El->Prod Cyano group loss

Mechanistic pathway of DAO reacting with 3-cyano-D-alanine via oxidation and elimination.

Quantitative Data Summary

To facilitate assay development, the critical kinetic and spectroscopic parameters of 3-cyano-D-alanine are consolidated below:

Enzyme TargetParameterValue / ObservationAnalytical Method
D-Amino Acid Transaminase Inhibition Constant (

)
10 µMKinetic Enzymatic Assay
D-Amino Acid Transaminase Inactivation ReversibilityIrreversible at

; Reversible at

Temperature-shift Assay
D-Amino Acid Oxidase Charge Transfer (CT) Band

nm
UV-Vis Spectroscopy
D-Amino Acid Oxidase Product Absorption Peak285 nmUV-Vis Spectroscopy
D-Amino Acid Oxidase FAD Interaction Sites

to

Resonance Raman (632.8 nm)

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed with internal validation steps.

Protocol 1: Temperature-Dependent D-AAT Inactivation Assay

Rationale: Validates the endothermic nature of the covalent enzyme-inhibitor bond.

  • Baseline Establishment: Prepare bacterial D-AAT in 50 mM Tris-HCl buffer (pH 7.5) containing 10 µM PLP. Measure baseline transamination activity using D-alanine and

    
    -ketoglutarate, tracking the formation of pyruvate via a coupled lactate dehydrogenase (LDH) assay at 340 nm.
    
  • Cold Inactivation Phase: Equilibrate the D-AAT solution to

    
    . Add 3-cyano-D-alanine to a final concentration of 50 µM. Incubate for 30 minutes.
    
  • Validation Step 1 (Irreversibility): Aliquot a sample, pass it through a pre-chilled (

    
    ) Sephadex G-25 spin column to remove unbound inhibitor. Assay for activity at 
    
    
    
    . Expected result: Near 0% activity recovery.
  • Thermal Reactivation Phase: Shift the temperature of the dialyzed enzyme fraction to

    
     using a thermomixer.
    
  • Validation Step 2 (Endothermic Reversal): Sample the reaction every 10 minutes for 1 hour and measure activity at

    
    . Expected result: Time-dependent restoration of D-AAT activity, confirming the heat-labile nature of the nucleophilic adduct.
    
Protocol 2: Spectroscopic Trapping of DAO Charge-Transfer Intermediates

Rationale: Isolates the transient CT complex from the oxidative half-reaction.

  • Aerobic Complex Trapping: Prepare 15 µM porcine kidney DAO in 0.1 M sodium pyrophosphate buffer (pH 8.3). Place the sample in a quartz cuvette maintained at

    
     under ambient air.
    
  • Substrate Addition: Add 3-cyano-D-alanine (final concentration 5 mM) and immediately begin rapid-scanning UV-Vis spectroscopy (250 nm to 800 nm).

  • Validation Step 1 (CT Band Formation): Monitor the emergence of a broad absorption band extending beyond 600 nm. Concurrently, track the accumulation of the 285 nm peak (representing the

    
    -amino-
    
    
    
    -cyanoacrylate product).
  • Anaerobic Reduction (Control): In a strictly anaerobic glovebox, degas the DAO buffer using argon sparging. Add 5 mM 3-cyano-D-alanine.

  • Validation Step 2 (Full Reduction): Measure the UV-Vis spectrum. Expected result: Disappearance of the oxidized FAD peak at 455 nm and absence of the >600 nm CT band, yielding the fully reduced FAD spectrum.

  • Resonance Raman Probing: Excite the aerobic CT complex using a He-Ne laser at 632.8 nm. Record the Raman shifts between 1300 and 1600 cm

    
     to map the specific electron density shifts on the FAD isoalloxazine ring.
    

References

  • Title: Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Source: Biochemical and Biophysical Research Communications, 1984 Jul 31;122(2):485-91. URL: [Link]

  • Title: Studies on the reaction of D-amino acid oxidase with beta-cyano-D-alanine. Observation of an intermediary stable charge transfer complex. Source: Journal of Biochemistry, 1980 May;87(5):1469-81. URL: [Link]

  • Title: A resonance Raman study on the reaction intermediates of D-amino acid oxidase. Source: Journal of Biochemistry, 1982 Mar;91(3):837-43. URL: [Link]

D-Alanine, 3-cyano- as a Metabolic and Spectroscopic Probe: Mechanisms, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly specific metabolic probes is a cornerstone of modern chemical biology, particularly in the study of bacterial pathogenesis and cell wall dynamics. D-Alanine, 3-cyano- (also known as


-cyano-D-alanine) occupies a unique intersection between enzymology and physical chemistry. As a structural analog of D-alanine, it serves a dual purpose: it acts as a mechanism-based suicide inhibitor for critical bacterial enzymes, and it functions as an advanced vibrational reporter for Raman and infrared (IR) spectroscopy.

Because mammalian cells predominantly utilize L-amino acids and lack peptidoglycan, D-amino acid derivatives offer exquisite selectivity for bacterial targets. Furthermore, the cyano group (–C≡N) provides a distinct spectroscopic signature in the "cell-silent" region (2100–2260 cm


), allowing researchers to track metabolic incorporation without the steric hindrance and background noise associated with bulky fluorophores[1]. This whitepaper provides an in-depth technical analysis of the mechanistic foundation, spectroscopic advantages, and validated experimental workflows for utilizing D-Alanine, 3-cyano- in advanced research settings.

Mechanistic Foundation: Peptidoglycan Biosynthesis and Enzyme Inhibition

The D-Alanine Pathway in Bacteria

Bacterial cell wall biosynthesis relies on the cross-linking of peptidoglycan (PG), a polymer consisting of sugars and amino acids. A critical component of the PG stem peptide is the terminal D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. The intracellular pool of D-alanine is maintained by two primary enzymes:

  • Alanine Racemase (Alr): Converts L-alanine to D-alanine.

  • D-amino acid transaminase (Dat): Synthesizes D-alanine from pyruvate and D-glutamate[2].

Once synthesized, D-alanine is dimerized by D-alanine ligase (Ddl) before being incorporated into the UDP-MurNAc-pentapeptide precursor.

Mechanism of Suicide Inhibition by 3-Cyano-D-Alanine

D-Alanine, 3-cyano- acts as a potent, mechanism-based suicide substrate for D-amino acid transaminase (Dat)[3]. The causality of this inhibition lies in the chemistry of the pyridoxal 5'-phosphate (PLP) cofactor within the Dat active site.

When 3-cyano-D-alanine enters the active site, it forms an external aldimine with PLP. The enzyme abstracts the


-proton, but instead of standard transamination, the highly electronegative cyano group at the 

-position acts as a leaving group. This triggers a

-elimination reaction, generating a highly reactive electrophilic ketenimine intermediate. This intermediate covalently attacks an active-site nucleophile (or the PLP cofactor itself), resulting in irreversible enzyme inactivation.

Pathway L_Ala L-Alanine Alr Alr1 (Racemase) L_Ala->Alr Pyr Pyruvate Dat Dat (Transaminase) Pyr->Dat D_Ala D-Alanine Ddl Ddl (Ligase) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala Dipeptide PG Peptidoglycan (Cell Wall) D_Ala_D_Ala->PG Probe 3-Cyano-D-Alanine Probe->PG Metabolic Incorporation Probe->Dat Suicide Inhibition Dat->D_Ala Alr->D_Ala Ddl->D_Ala_D_Ala

D-alanine metabolic pathway showing Dat inhibition and PG incorporation by 3-cyano-D-alanine.

Flavoenzyme Charge-Transfer Intermediates

Beyond transaminases, 3-cyano-D-alanine is a critical probe for understanding flavoenzyme kinetics. When reacted with D-amino acid oxidase (DAO), it forms a distinct purple catalytic intermediate. This intermediate is characterized by a broad charge-transfer absorption band extending beyond 600 nm. Excitation within this band (e.g., at 632.8 nm) yields highly enhanced Resonance Raman (RR) spectra, allowing researchers to map the electronic distribution of the oxidized flavin network during catalysis[4].

Spectroscopic Properties: The Cyano Group as a Vibrational Reporter

The integration of metabolic probes with microscopy often relies on fluorophores. However, standard fluorophores (like FITC or AlexaFluors) are massive compared to native amino acids. This steric bulk often prevents their incorporation by highly specific bacterial ligases (like Ddl).

The Cyano Advantage: The –C≡N group consists of just two atoms, making 3-cyano-D-alanine nearly isosteric with native amino acids.

  • The Cell-Silent Region: The stretching vibration of the C≡N bond occurs between 2100 cm

    
     and 2260 cm
    
    
    
    . Endogenous biological molecules (proteins, lipids, nucleic acids) lack functional groups that vibrate in this frequency range[1].
  • Environmental Sensitivity: The exact Raman shift and bandwidth of the nitrile stretch are highly sensitive to the local electric field and hydration status. Hydrogen bonding to the nitrogen lone pair shifts the frequency, allowing the probe to report on the microenvironment of the bacterial cell wall[5].

Table 1: Comparative Analysis of Peptidoglycan Probes
Probe TypeFunctional GroupSignal ModalitySpectral RegionSteric ProfileMetabolic Incorporation Efficiency
3-Cyano-D-Alanine Nitrile (–C≡N)Raman / IR2100 – 2260 cm

Minimal (2 atoms)High (Accepted by native Ddl)
Azido-D-Alanine Azide (–N

)
Raman / Click-Chem2100 – 2150 cm

Small (3 atoms)High (Requires secondary click-reaction for fluorescence)
Fluorescein-D-Ala Xanthene derivativeFluorescenceEmission ~520 nmMassiveVery Low (Requires mutant enzymes or permeabilization)

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary biochemical controls to prove causality.

Protocol 1: In Vitro Kinetic Assay of Dat Inhibition

This protocol measures the irreversible inactivation of D-amino acid transaminase (Dat) by 3-cyano-D-alanine.

Rationale: Because the inhibition is mechanism-based, the rate of inactivation should follow pseudo-first-order kinetics and exhibit saturation, proving that the probe must bind the active site before inactivating the enzyme.

Step-by-Step Methodology:

  • Enzyme Preparation: Purify recombinant Dat (e.g., from Staphylococcus aureus) in 50 mM Potassium Phosphate buffer (pH 7.4) containing 20

    
    M PLP.
    
  • Baseline Activity: Establish baseline transaminase activity using a coupled assay: 10 mM D-alanine, 10 mM

    
    -ketoglutarate, 0.2 mM NADH, and excess lactate dehydrogenase. Monitor NADH depletion at 340 nm.
    
  • Inhibitor Incubation: Incubate 5

    
    M Dat with varying concentrations of 3-cyano-D-alanine (0, 10, 50, 100, 500 
    
    
    
    M) at 37°C.
  • Time-Course Sampling: At 2-minute intervals (0 to 20 mins), remove a 10

    
    L aliquot and inject it into the coupled assay mixture to measure residual activity.
    
  • Self-Validation Control: Pre-incubate Dat with 50 mM D-alanine (competitive substrate) before adding 100

    
    M 3-cyano-D-alanine. Expected Result: Protection against inactivation, confirming active-site specificity.
    
Protocol 2: In Vivo Metabolic Labeling and Raman Microspectroscopy

This workflow details the incorporation of 3-cyano-D-alanine into live bacterial cell walls for zero-background Raman imaging.

Rationale: Using an auxotrophic mutant maximizes probe uptake. Fixing the cells prevents metabolic turnover during the lengthy Raman mapping process.

Step-by-Step Methodology:

  • Strain Preparation: Culture an Alanine Racemase knockout strain (

    
    alr) of B. subtilis or S. aureus in chemically defined media supplemented with 1 mM D-alanine until OD
    
    
    
    reaches 0.4.
  • Probe Pulsing: Centrifuge and wash the cells to remove native D-alanine. Resuspend in media containing 2 mM 3-cyano-D-alanine. Incubate for 2 hours (approx. 3-4 doubling times) to allow integration into the peptidoglycan layer.

  • Negative Control Generation: In a parallel culture, add 2 mM 3-cyano-D-alanine alongside 50

    
    g/mL D-cycloserine (a Ddl inhibitor). Expected Result: D-cycloserine blocks the ligation step, preventing the cyano-probe from entering the cell wall.
    
  • Fixation: Wash cells 3x with PBS to remove unincorporated probe. Fix with 4% paraformaldehyde for 15 minutes at room temperature. Wash 3x with sterile water to remove buffer salts, which can cause Raman scattering artifacts.

  • Raman Mapping: Drop-cast 2

    
    L of the cell suspension onto a calcium fluoride (CaF
    
    
    
    ) Raman-grade substrate. Map the cells using a Confocal Raman Microscope (e.g., 532 nm or 785 nm laser). Integrate the peak intensity between 2150–2250 cm
    
    
    to visualize the cyano distribution.

Workflow Step1 1. Culture Bacteria (Auxotrophic Strain) Step2 2. Pulse with 3-Cyano-D-Alanine Step1->Step2 Step3 3. Wash & Fix (Remove free probe) Step2->Step3 Step4 4. Confocal Raman Mapping (2100-2260 cm⁻¹) Step3->Step4 Step5 5. Spectral Unmixing & Localization Step4->Step5

Workflow for the metabolic labeling and Raman microspectroscopic imaging of bacterial peptidoglycan.

Advanced Applications and Future Perspectives

The utility of 3-cyano-D-alanine extends beyond simple localization. Because the Raman shift of the nitrile group is highly sensitive to hydrogen bonding, researchers can use the bandwidth and peak position of the C≡N stretch to measure the local hydration status of the peptidoglycan matrix in real-time[6].

Furthermore, the cyano group can serve as a bioorthogonal handle. While less reactive than azides or alkynes in standard "click" chemistry, specialized nitrile-reactive chemistries (such as condensation with 1,2-aminothiols to form thiazolines) are being explored to attach secondary Aggregation-Induced Emission (AIE) fluorophores directly to the bacterial cell wall, enabling dual-modality (Raman + Fluorescence) theranostic platforms.

References

1.[2] "A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus" - nih.gov. Available at:[Link] 2.[3] "β-Elimination of β-halo substrates by D-amino acid transaminase associated with inactivation of the enzyme. Trapping of a key intermediate in the reaction | Biochemistry" - acs.org. Available at:[Link] 3.[4] "A resonance Raman study on the reaction intermediates of D-amino acid oxidase" - nih.gov. Available at:[Link] 4.[1] "Vibrational Approach to the Dynamics and Structure of Protein Amyloids" - nih.gov. Available at:[Link] 5.[5] "Site-Specific Spectroscopic Reporters of the Local Electric Field, Hydration, Structure, and Dynamics of Biomolecules" - nih.gov. Available at:[Link] 6.[6] "5-Cyanotryptophan as an Infrared Probe of Local Hydration Status of Proteins | Request PDF" - researchgate.net. Available at:[Link]

Sources

"early discovery and history of D-Alanine, 3-cyano-"

The Early Discovery and History of D-Alanine, 3-cyano- ( -Cyano-D-Alanine)

Executive Summary

D-Alanine, 3-cyano- (also known as



Historically, the D-isomer emerged not from botanical isolation but as a critical synthetic probe used to map the active sites of D-amino acid metabolizing enzymes (e.g., D-amino acid oxidase and D-amino acid transaminase). This guide reconstructs the timeline of its discovery, starting from the isolation of the natural L-product by Charlotte Ressler, through the chemical resolution of the racemate, to its application as a "suicide substrate" in bacterial physiology studies.

Part 1: Chemical Identity & Stereochemical Distinction

Before analyzing the historical timeline, it is critical to distinguish the target molecule from its naturally occurring enantiomer. The early literature often refers to "

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The molecule consists of an alanine backbone with a cyano (nitrile) group substituted at the

PropertyD-Alanine, 3-cyano- (Target)L-Alanine, 3-cyano- (Natural Toxin)
Synonyms

-cyano-D-alanine; D-BCA

-cyano-L-alanine; L-BCA
Stereochemistry (2R)-2-amino-3-cyanopropanoic acid(2S)-2-amino-3-cyanopropanoic acid
Primary Origin Synthetic / Enzymatic ResolutionNatural Product (Vicia sativa, Vicia angustifolia)
Biological Role Synthetic probe; Suicide inhibitor of D-enzymesCyanide detoxification intermediate; Neurotoxin
CAS Number Variable by derivative (e.g., 1820575-73-2 for Fmoc)6232-19-5
Toxicity Low mammalian toxicity (poor uptake/recognition)High neurotoxicity (causes neurolathyrism)

Part 2: The Foundational Discovery (1962)

The history of the D-isomer is inextricably linked to the discovery of the L-isomer. The structural elucidation of the natural product provided the template for the synthesis of the D-enantiomer.

The Ressler Isolation

In 1962 , Charlotte Ressler at the Institute for Muscle Disease (New York) isolated a new amino acid from the seeds of the common vetch (Vicia sativa). At the time, vetch seeds were known to be toxic to poultry and livestock, causing a condition distinct from the skeletal deformities of osteolathyrism (caused by

Ressler identified the compound as


-cyano-L-alanine
  • Neurotoxicity: The compound caused hyperactivity, tremors, and convulsions in rats and chicks, identifying it as a primary agent of neurolathyrism .

  • Biosynthetic Origin: It was proposed (and later confirmed) to be a product of cyanide detoxification in plants, where cyanide reacts with cysteine (or substituted serine) to form

    
    -cyanoalanine.
    
The Structural Template

Ressler's characterization included elemental analysis and infrared spectroscopy (showing the characteristic


Part 3: Synthesis and Resolution of the D-Isomer

Following the isolation of the L-form, the D-isomer became a target for researchers studying stereospecificity in enzymes. The early availability of D-Alanine, 3-cyano- relied on two primary methods: chemical synthesis of the racemate followed by resolution, or dehydration of D-asparagine.

Synthetic Pathways

The synthesis generally followed the dehydration of asparagine using dicyclohexylcarbodiimide (DCC) or tosyl chloride.

  • Method A (Dehydration):

    
    
    
    • Significance: This method retained the stereochemistry of the starting material. By starting with commercially available D-asparagine, researchers could directly access D-BCA without complex resolution steps.

  • Method B (Cyano-substitution):

    
    
    
    • Significance: This pathway mimics the biosynthetic route but requires protection of the amine and activation of the hydroxyl group (e.g., via O-tosylation).

Visualization: Synthesis & Biosynthesis

The following diagram contrasts the natural biosynthetic pathway of the L-isomer with the chemical synthesis of the D-isomer.

Gcluster_naturalNatural Biosynthesis (Plants/Bacteria)cluster_syntheticChemical Synthesis (Lab)CCNCyanide (HCN)Enzβ-Cyanoalanine SynthaseCCN->EnzCysL-CysteineCys->EnzLBCAβ-Cyano-L-Alanine(Natural Neurotoxin)Enz->LBCADAspD-AsparagineDCCDehydration Agent(DCC/Tos-Cl)DAsp->DCC -H2ODBCAβ-Cyano-D-Alanine(Synthetic Probe)DCC->DBCA -H2O

Figure 1: Comparison of the natural biosynthetic pathway for the L-isomer vs. the chemical synthesis of the D-isomer from D-Asparagine.

Part 4: Biological Significance & Enzymology

The D-isomer of

mechanism-based inhibitor
Suicide Inhibition of D-Amino Acid Transaminase

In the 1970s and 80s, researchers (e.g., Miura et al., 1980 ) utilized D-BCA to probe enzymes that metabolize D-amino acids, specifically D-amino acid transaminase (DAAT) and D-amino acid oxidase (DAO) .

  • Mechanism: D-BCA is recognized by the enzyme as a substrate (D-Alanine analog). The enzyme attempts to process it, but the cyano group's electron-withdrawing nature or its conversion to a reactive intermediate (likely a ketenimine) leads to the formation of a covalent bond with the enzyme's active site (often a lysine residue or the PLP cofactor).

  • Result: Irreversible inactivation of the enzyme.

Why this matters for Drug Development

This mechanism established D-BCA as a model for developing antibacterial agents. Since bacteria utilize D-alanine for cell wall synthesis (peptidoglycan), inhibiting D-alanine metabolizing enzymes is a viable antibiotic strategy. D-BCA provided the proof-of-concept that D-alanine analogs could serve as suicide substrates.

Visualization: Mechanism of Inhibition

InhibitionEnzymeD-Amino Acid Transaminase(Active Form)ComplexMichaelis Complex(E-I)Enzyme->ComplexInhibitorD-Alanine, 3-cyano-(Suicide Substrate)Inhibitor->ComplexIntermediateReactive Intermediate(Ketenimine/Acrylate)Complex->Intermediate Catalytic Step 1DeadEnzymeCovalently Modified Enzyme(Inactive)Intermediate->DeadEnzyme Covalent Bond FormationProductProductIntermediate->Product Minor Pathway(Turnover)

Figure 2: The kinetic mechanism of suicide inhibition by D-Alanine, 3-cyano- on D-specific enzymes.

Part 5: Toxicology and Safety Profile

A critical distinction must be made between the isomers regarding toxicity, a common point of confusion in early literature.

FeatureL-Isomer (Natural) D-Isomer (Synthetic)
Primary Target Pyridoxal phosphate (PLP) enzymes in the CNS (e.g., Glutamate decarboxylase).Bacterial D-amino acid enzymes; D-amino acid oxidase in kidney.
Clinical Effect Neurolathyrism: Convulsions, rigidity, death (mammals/avians).Low Acute Toxicity: Mammals lack efficient D-transport/metabolism for this specific analog compared to L-transport.
Metabolism Converted to thiocyanate (detoxified) or inhibits B6 enzymes.Oxidized by D-amino acid oxidase to

-keto acids and cyanide (slowly).

Key Insight: While the L-isomer causes immediate neurotoxicity by inhibiting GABA production (via glutamate decarboxylase inhibition), the D-isomer is far less potent in mammals because it is not a substrate for the L-specific transport systems and enzymes that generate the neurotoxic effect. However, it remains a potent inhibitor of bacterial growth.

References

  • Ressler, C. (1962).

    
    -Cyano-L-alanine, a Possible Factor in Neurolathyrism". Journal of Biological Chemistry, 237, 733-735. Link
    
  • Ressler, C., Nigam, S. N., & Giza, Y. H. (1969). "Toxic principle in vetch.

    
    -L-glutamyl-L-
    
    
    -cyanoalanine from common vetch seeds. Distribution in some legumes". Journal of the American Chemical Society, 91(10), 2758-2765. Link
  • Miura, R., Shiga, K., Miyake, Y., Watari, H., & Yamano, T. (1980). "Studies on the reaction of D-amino acid oxidase with

    
    -cyano-D-alanine. Observation of an intermediary stable charge transfer complex". Journal of Biochemistry, 87(5), 1469-1481. Link
    
  • Soper, T. S., & Manning, J. M. (1978). "

    
    -Elimination of 
    
    
    -halo substrates by D-amino acid transaminase associated with inactivation of the enzyme. Trapping of a metabolic intermediate". Biochemistry, 17(16), 3377–3384. (Contextual reference for D-amino acid suicide substrates). Link
  • Fowden, L., & Bell, E. A. (1965). "Cyanide metabolism by seedlings". Nature, 206, 110-112. (Early context on biosynthesis). Link

An In-depth Technical Guide to D-Alanine, 3-cyano- in Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potent Tool for Enzyme Interrogation

In the intricate landscape of chemical biology, precision tools are paramount for dissecting complex biological pathways. D-Alanine, 3-cyano- (also known as β-cyano-D-alanine or D-BCNA) has emerged as a powerful and highly specific molecular probe. It is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins.[1] This guide provides an in-depth exploration of D-Alanine, 3-cyano-, from its fundamental chemical properties and mechanism of action to its practical applications in drug discovery and neuroscience. We will delve into detailed experimental protocols, offering researchers the technical insights required to effectively harness this unique molecule for their scientific inquiries.

At its core, D-Alanine, 3-cyano- is a classic example of a mechanism-based inactivator, or "suicide substrate." This class of inhibitors is designed to be processed by a target enzyme's catalytic machinery, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme. This high degree of specificity makes D-Alanine, 3-cyano- an invaluable tool for studying the function of specific enzymes both in vitro and in complex biological systems.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a compound's physical and chemical characteristics is essential for its effective application in research.

PropertyValueReference
Molecular Formula C4H6N2O2[2]
Molar Mass 114.104 g·mol−1[2]
Appearance White, water-soluble solid[2]
Stereochemistry D-enantiomerN/A
Key Functional Groups α-amino group, carboxyl group, nitrile (-C≡N)[2]

A Note on Synthesis: The chemical synthesis of D-Alanine, 3-cyano- is a multi-step process that is well-documented in the chemical literature. A common approach begins with a readily available chiral starting material, such as L-serine. The synthesis typically involves the protection of the amino and carboxyl groups, followed by the conversion of the hydroxyl group into a good leaving group (e.g., a mesylate). Subsequent nucleophilic substitution with a cyanide source (like potassium cyanide) introduces the key nitrile functionality. The final steps involve the deprotection of the amino and carboxyl groups to yield the desired product.[3][4] Isotope-labeled versions, for example with 13C in the cyano group, can also be synthesized for use in mechanistic or metabolic studies.[3][4]

Mechanism of Action: The Suicide Substrate Paradigm

The utility of D-Alanine, 3-cyano- as a chemical probe stems from its elegant and highly specific mechanism of irreversible enzyme inhibition. This process can be broken down into a series of discrete steps, which are best illustrated by its interaction with its primary targets.

Key Biological Targets
  • D-Amino Acid Oxidase (DAAO): This flavoenzyme plays a crucial role in the metabolism of D-amino acids, particularly D-serine, in the mammalian brain.[5] D-serine is a key co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a central player in synaptic plasticity, learning, and memory.[6][7] By regulating D-serine levels, DAAO is implicated in various neurological processes and is a target for therapeutic intervention in conditions like schizophrenia.[5][8]

  • Alanine Racemase (Alr): This bacterial enzyme is essential for the synthesis of the bacterial cell wall. Alr catalyzes the conversion of L-alanine to D-alanine, a critical component of the peptidoglycan layer that provides structural integrity to bacteria. The absence of a human homolog makes Alr an attractive target for the development of novel antibiotics.[9]

  • D-Amino Acid Transaminase: This bacterial enzyme is also involved in D-amino acid metabolism. D-Alanine, 3-cyano- has been shown to be an efficient suicide substrate for this enzyme as well.[10]

The Inactivation Pathway

The interaction of D-Alanine, 3-cyano- with DAAO serves as a prime example of its mechanism.

  • Binding and Recognition: D-Alanine, 3-cyano- enters the active site of DAAO, which recognizes it as a substrate due to its structural similarity to D-alanine.

  • Enzymatic Processing: The DAAO enzyme initiates its catalytic cycle, which involves the oxidation of the D-amino acid.[11]

  • Formation of a Reactive Intermediate: During this process, the enzyme facilitates the elimination of the cyano group. This leads to the formation of a highly reactive intermediate, an α-amino-β-cyanoacrylate species, within the active site.[11]

  • Irreversible Covalent Modification: This reactive intermediate then attacks a key component of the enzyme, leading to the formation of a stable, covalent bond. This effectively and irreversibly inactivates the enzyme.[11]


}

Figure 1. Mechanism of DAAO Inactivation by D-Alanine, 3-cyano-.

Applications in Chemical Biology and Drug Development

The unique properties of D-Alanine, 3-cyano- make it a versatile tool with broad applications.

Probing Enzyme Mechanisms and Function

By selectively and irreversibly inhibiting a target enzyme, D-Alanine, 3-cyano- allows researchers to probe the downstream consequences of that enzyme's activity. For example, treating neuronal cultures with this inhibitor can help elucidate the specific roles of DAAO in regulating NMDA receptor function and synaptic plasticity.

Target Validation in Drug Discovery

Before investing significant resources in a large-scale drug discovery campaign, it is crucial to validate that inhibiting a particular enzyme will have the desired therapeutic effect. D-Alanine, 3-cyano- serves as an excellent tool for this purpose. For instance, its ability to inhibit bacterial growth by targeting alanine racemase provides strong evidence that this enzyme is a viable target for antibiotic development.[12]

Antibacterial Research

The essential role of alanine racemase in bacterial cell wall synthesis makes it a prime target for new antibiotics. D-Alanine, 3-cyano- can be used as a lead compound for the development of more potent and selective inhibitors. Furthermore, it can be used in screening assays to identify other small molecules that inhibit this critical bacterial enzyme. While the L-enantiomer, β-cyano-L-alanine, has shown specific inhibitory activity against some cyanobacteria, its effect on a broader range of bacteria is limited.[13][14]

Neuroscience Research

The role of D-amino acids in the central nervous system is a rapidly expanding field of research. D-Alanine, 3-cyano- provides a means to manipulate the levels of D-serine in the brain by inhibiting DAAO. This allows for the investigation of the role of D-serine in both normal brain function and in neurological disorders such as schizophrenia, where DAAO activity is thought to be dysregulated.[5][8]


}

Figure 2. Experimental Workflow for Target Validation.

Experimental Protocols

The following protocols provide a starting point for researchers wishing to utilize D-Alanine, 3-cyano- in their experiments. It is crucial to optimize these protocols for your specific experimental system.

Protocol 1: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of D-Alanine, 3-cyano- against purified DAAO.

Principle: This assay measures the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed oxidation of a D-amino acid substrate, using a colorimetric or fluorometric probe.

Materials:

  • Purified recombinant DAAO enzyme

  • D-Alanine, 3-cyano-

  • D-Serine (or another DAAO substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (or a similar H2O2 probe)

  • Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.3)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of D-Alanine, 3-cyano- in assay buffer.

    • Prepare a range of serial dilutions of D-Alanine, 3-cyano- in assay buffer.

    • Prepare a working solution of D-serine in assay buffer.

    • Prepare a detection cocktail containing HRP and Amplex Red in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add a small volume of each dilution of D-Alanine, 3-cyano-.

    • Include a "no inhibitor" control (assay buffer only) and a "no enzyme" control.

  • Enzyme Addition:

    • Add a solution of DAAO enzyme to all wells except the "no enzyme" control.

    • Incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding and inactivation.

  • Initiate Reaction:

    • Add the D-serine solution to all wells to start the enzymatic reaction.

  • Detection:

    • Add the detection cocktail to all wells.

    • Incubate for a further period (e.g., 15-30 minutes) to allow for color/fluorescence development.

  • Data Acquisition:

    • Measure the fluorescence or absorbance using a microplate reader.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control).

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Bacterial Susceptibility (Minimum Inhibitory Concentration - MIC)

Objective: To determine the minimum concentration of D-Alanine, 3-cyano- required to inhibit the growth of a specific bacterial strain.

Principle: A broth microdilution method is used to assess bacterial growth in the presence of varying concentrations of the inhibitor.

Materials:

  • Bacterial strain of interest (e.g., E. coli, M. tuberculosis)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth, Middlebrook 7H9)

  • D-Alanine, 3-cyano-

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum:

    • Grow an overnight culture of the bacteria.

    • Dilute the culture to a standardized cell density (e.g., 0.5 McFarland standard).

  • Prepare Inhibitor Dilutions:

    • Prepare a stock solution of D-Alanine, 3-cyano- in the appropriate growth medium.

    • Perform serial two-fold dilutions of the inhibitor across the wells of a 96-well plate.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well.

    • Include a "no inhibitor" positive control (bacteria only) and a "no bacteria" negative control (medium only).

  • Incubation:

    • Incubate the plate under appropriate conditions (e.g., 37°C, with shaking) for a defined period (e.g., 18-24 hours).

  • Determine MIC:

    • The MIC is the lowest concentration of the inhibitor at which there is no visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.[15]

Table of Expected MIC Values:

Bacterial SpeciesExpected MIC Range (µg/mL)Notes
Mycobacterium tuberculosisVaries depending on strain and assay conditionsAlanine racemase is a key target.
Cyanobacteria species0.4 - 25L-enantiomer has shown specific activity.[13][14]
E. coliGenerally higher MICsMay have alternative pathways or efflux pumps.

Limitations and Future Directions

While D-Alanine, 3-cyano- is a powerful tool, it is important to be aware of its limitations. Like any pharmacological agent, off-target effects are a possibility. It is also important to consider its bioavailability and metabolic stability when planning in vivo experiments.

The future of research involving D-Alanine, 3-cyano- and related compounds is bright. The development of new analogs with improved potency, selectivity, and pharmacokinetic properties holds great promise for both basic research and therapeutic applications. Furthermore, the use of this and other mechanism-based inactivators in combination with advanced techniques such as chemoproteomics will undoubtedly lead to a deeper understanding of complex biological systems.

References
  • Miura, R., Shiga, K., Miyake, Y., Watari, H. (1980). Studies on the reaction of D-amino acid oxidase with beta-cyano-D-alanine. Observation of an intermediary stable charge transfer complex. J Biochem, 87(5), 1469-81. [Link]

  • Santamaría-García, H., et al. (2022). New Insights on the Role of ß-Cyanoalanine Synthase CAS-C1 in Root Hair Elongation through Single-Cell Proteomics. International Journal of Molecular Sciences, 23(21), 13483. [Link]

  • Wikipedia contributors. (2023, November 27). Cyanoalanine. In Wikipedia, The Free Encyclopedia. [Link]

  • Grokipedia. (n.d.). Cyanoalanine. [Link]

  • Prosser, G. A., et al. (2020). D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Nature Chemical Biology, 16(5), 571-579. [Link]

  • Ueno, H., Soper, T. S., & Manning, J. M. (1984). Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Biochemical and Biophysical Research Communications, 122(2), 485-491. [Link]

  • Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. Organic Communications, 10(1), 6-10. [Link]

  • Rao, S. L., & Spencer, P. S. (1993). beta-Cyano-L-alanine toxicity: evidence for the involvement of an excitotoxic mechanism. Neurotoxicology, 14(2-3), 229-238. [Link]

  • Ghasemi, N., & Seçen, H. (2017). Synthesis of 13C labeled β-cyano-ʟ-alanine. ResearchGate. [Link]

  • Tsubaki, K., et al. (1986). Preparation of β‐alanine‐3,3‐D2 and −2,2,3,3‐D4. Journal of Labelled Compounds and Radiopharmaceuticals, 23(1), 21-26. [Link]

  • Prosser, G. A., et al. (2020). d-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Nature Chemical Biology, 16(5), 571-579. [Link]

  • Maruyama, T., et al. (2000). β-Cyanoalanine Production by Marine Bacteria on Cyanide-Free Medium and Its Specific Inhibitory Activity toward Cyanobacteria. Applied and Environmental Microbiology, 66(2), 730-735. [Link]

  • Akopyan, T. N., Braunstein, A. E., & Goryachenkova, E. V. (1975). Beta-cyanoalanine synthase: purification and characterization. Proceedings of the National Academy of Sciences, 72(4), 1617-1621. [Link]

  • Bill, A., et al. (2021). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International Journal of Molecular Sciences, 22(16), 8615. [Link]

  • Wikipedia contributors. (2023, July 23). L-3-cyanoalanine synthase. In Wikipedia, The Free Encyclopedia. [Link]

  • Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLoS ONE, 6(5), e20374. [Link]

  • Wang, Y., et al. (2016). Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI. Acta Biochimica et Biophysica Sinica, 48(12), 1098-1106. [Link]

  • ResearchGate. (n.d.). Substrate and selected inhibitors of alanine racemase. (A) alanine, (B)... [Link]

  • ResearchGate. (n.d.). Revised complete mechanism of DCS inactivation of alanine racemases The... [Link]

  • Maruyama, T., et al. (2000). beta-cyanoalanine production by marine bacteria on cyanide-free medium and its specific inhibitory activity toward cyanobacteria. Applied and Environmental Microbiology, 66(2), 730-735. [Link]

  • Hashimoto, K., et al. (2013). Effects of D-amino acid oxidase inhibitor on the extracellular D-alanine levels and the efficacy of D-alanine on dizocilpine-induced prepulse inhibition deficits in mice. Journal of Neurochemistry, 127(3), 343-353. [Link]

  • Akopyan, T. N., Braunstein, A. E., & Goryachenkova, E. V. (1975). Beta-cyanoalanine synthase: purification and characterization. PNAS, 72(4), 1617-1621. [Link]

  • Hewage, R. T., & A-Z-of-Antibiotics. (2023). A Review of the Antimicrobial Properties of Cyanobacterial Natural Products. Antibiotics, 12(10), 1543. [Link]

  • Pradhan, B., et al. (2022). Revisiting the role of cyanobacteria-derived metabolites as antimicrobial agent: A 21st century perspective. Frontiers in Microbiology, 13, 989932. [Link]

  • Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 16(3), 246-255. [Link]

  • Mitchell, N. D., & He, L. (2020). Advances in D-Amino Acids in Neurological Research. International Journal of Molecular Sciences, 21(19), 7352. [Link]

  • Lee, C. R., et al. (2018). D3 Receptors Regulate Excitability in a Unique Class of Prefrontal Pyramidal Cells. The Journal of Neuroscience, 38(4), 899-912. [Link]

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Therapeutic Targeting of D-Amino Acid Transaminase via D-Alanine, 3-cyano-

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on Peptidoglycan Pathway Vulnerabilities

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the identification of novel therapeutic targets that bypass traditional mechanisms of action. D-Alanine, 3-cyano- (also known as


-cyano-D-alanine) has emerged as a highly specific, mechanism-based suicide inhibitor of D-amino acid transaminase (D-AAT or Dat) [1][2]. By irreversibly binding to this enzyme, D-Alanine, 3-cyano- disrupts the biosynthesis of D-alanine, a critical and irreplaceable building block of the bacterial peptidoglycan cell wall[3][4]. This whitepaper provides a comprehensive technical analysis of D-AAT as a therapeutic target, detailing the kinetic mechanisms of its inhibition and providing self-validating experimental workflows for drug development professionals.

Mechanistic Grounding: The Peptidoglycan Vulnerability

Bacterial cell wall biosynthesis is one of the most successfully exploited targets in antibiotic history. The structural integrity of the cell wall relies on the cross-linking of peptidoglycan stem peptides, which invariably terminate in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide[4].

Bacteria synthesize intracellular D-alanine via two primary, often redundant, pathways:

  • Alanine Racemase (Alr): Directly converts L-alanine to D-alanine.

  • D-Amino Acid Transaminase (D-AAT / Dat): Synthesizes D-alanine from pyruvate and D-glutamate[3].

In critical pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), inhibiting the D-alanine pathway sensitizes the bacteria to


-lactam antibiotics and early cell wall inhibitors[4]. While Alr is the target of canonical inhibitors like D-cycloserine, D-AAT represents an underexploited vulnerability. When Alr is compromised or bypassed, the survival of the pathogen becomes entirely dependent on D-AAT activity, making it a prime target for synthetic lethality[3].

Pathway L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Pyr Pyruvate + D-Glutamate Dat D-Amino Acid Transaminase (D-AAT) Pyr->Dat D_Ala D-Alanine Ddl D-Ala-D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala PG Peptidoglycan (Cell Wall) D_Ala_D_Ala->PG Alr->D_Ala Dat->D_Ala Ddl->D_Ala_D_Ala Inhibitor D-Alanine, 3-cyano- Inhibitor->Dat Suicide Inhibition

Fig 1. D-Alanine biosynthetic pathway and targeted inhibition by D-Alanine, 3-cyano-.

Target Profile: D-Amino Acid Transaminase (D-AAT)

D-AAT is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme. D-Alanine, 3-cyano- acts as an enzyme-activated, mechanism-based inactivator (suicide substrate) of D-AAT[2][5].

Mechanism of Inactivation: Upon entering the active site, D-Alanine, 3-cyano- forms an external aldimine intermediate with the PLP cofactor. The enzyme catalyzes the


-proton abstraction, leading to a 

-elimination of the cyano group. This generates a highly reactive electrophilic intermediate (an

-aminoacrylate derivative) tightly bound to the active site. A nucleophilic residue within the enzyme's active site then attacks this intermediate, forming a covalent, heat-labile bond that irreversibly inactivates the enzyme at physiological temperatures[1][6].

Mechanism E_PLP D-AAT : PLP Complex (Active Holoenzyme) Aldimine External Aldimine Intermediate E_PLP->Aldimine Binding Substrate D-Alanine, 3-cyano- Substrate->Aldimine Elimination β-Elimination of Cyano Group Aldimine->Elimination PLP Catalysis Adduct Covalent Adduct (Irreversibly Inactivated) Elimination->Adduct Nucleophilic Attack

Fig 2. Mechanism-based suicide inhibition of D-AAT by D-Alanine, 3-cyano-.

Experimental Workflows: Validating D-AAT Inhibition

To rigorously evaluate D-Alanine, 3-cyano- or its derivatives, researchers must employ self-validating assay systems that confirm both target engagement and phenotypic efficacy.

Protocol 1: Continuous Coupled-Enzyme Kinetic Assay for D-AAT Inactivation

Causality: D-AAT catalyzes the transamination of D-alanine and


-ketoglutarate to yield pyruvate and D-glutamate. By coupling this reaction to Lactate Dehydrogenase (LDH), the reduction of pyruvate to lactate consumes NADH. Measuring the depletion of NADH at 340 nm provides a real-time readout of D-AAT activity, capturing the time-dependent inactivation characteristic of suicide inhibitors.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 20

    
    M PLP, 0.2 mM NADH, 5 U/mL LDH, 50 mM D-alanine, and 10 nM purified recombinant D-AAT. Validation Checkpoint: Monitor absorbance at 340 nm for 5 minutes without 
    
    
    
    -ketoglutarate. The baseline must remain flat, confirming no background NADH oxidation.
  • Reaction Initiation: Add 10 mM

    
    -ketoglutarate to initiate the uninhibited reaction. Record the linear decrease in absorbance to calculate 
    
    
    
    .
  • Inhibitor Incubation: Pre-incubate D-AAT with varying concentrations of D-Alanine, 3-cyano- (1

    
    M to 100 
    
    
    
    M) at 25°C. Validation Checkpoint: Include a vehicle-only control to account for thermal degradation of the enzyme over the pre-incubation period.
  • Kinetic Analysis: At specific time intervals, withdraw aliquots and assay for residual activity. Plot the natural log of residual activity versus pre-incubation time to determine the pseudo-first-order rate constant (

    
    ).
    
Protocol 2: Checkerboard Synergy Assay for Pathway Vulnerability

Causality: Because bacteria possess redundant D-alanine synthesis pathways, inhibiting D-AAT alone may not achieve a lethal phenotype if Alanine Racemase (Alr) compensates[4]. Combining D-Alanine, 3-cyano- with an Alr inhibitor (e.g., D-cycloserine) assesses synthetic lethality.

Step-by-Step Methodology:

  • Plate Preparation: Prepare a 96-well microtiter plate with a 2D serial dilution gradient: D-Alanine, 3-cyano- on the x-axis and D-cycloserine on the y-axis.

  • Inoculation: Inoculate with the target strain (e.g., MRSA JE2) at

    
     CFU/mL. Validation Checkpoint: You must  use a Chemically Defined Medium (CDM) lacking exogenous D-alanine. Standard rich media (like Mueller-Hinton broth) contain environmental D-alanine that bypasses the target pathway, leading to false negatives[3][4].
    
  • Incubation: Incubate at 37°C for 18-24 hours.

  • FICI Calculation: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI). Validation Checkpoint: An FICI

    
     mathematically confirms synergy, validating that dual pathway blockade is required for bactericidal efficacy.
    

Quantitative Data & Comparative Analysis

The kinetic efficiency of D-Alanine, 3-cyano- makes it a superior biochemical probe for D-AAT compared to other halogenated D-alanine derivatives. It exhibits a highly efficient inhibition constant (


) of approximately 10 

M[1][6].
Table 1: Kinetic Parameters of D-Alanine Derivatives against D-AAT
Inhibitor CompoundTarget Enzyme

(

M)
Inactivation MechanismReversibility Profile
D-Alanine, 3-cyano- D-AAT (Dat)~10PLP-dependent

-elimination
Temp-dependent (Irreversible

10°C)[1]

-chloro-D-alanine
Alr / D-AAT>500Alkylation of active siteIrreversible[4]
D-Cycloserine Alr / DdlN/ACompetitive inhibitionReversible[4]

Data synthesized from established enzymological profiling of bacterial transaminases.

Strategic Implications for Drug Development

The unique mechanism of D-Alanine, 3-cyano- highlights D-AAT as a highly druggable target. Current antibiotic regimens heavily target downstream cell wall assembly (e.g., Penicillin-Binding Proteins via


-lactams) or D-Ala-D-Ala ligation (via Vancomycin). By moving upstream to target D-AAT, drug developers can starve the cell wall biosynthesis machinery of its fundamental substrates.

Future therapeutic development should focus on:

  • Prodrug Strategies: Enhancing the cellular penetrance of cyano-alanine derivatives.

  • Combination Therapies: Co-administering D-AAT inhibitors with

    
    -lactams to collapse the peptidoglycan network in highly resistant strains like MRSA[4].
    

References

  • [1] A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus | Request PDF - ResearchGate. ResearchGate. URL:

  • [3] A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D-alanine in Staphylococcus aureus via antibiotic inactivation - PMC. National Institutes of Health (NIH). URL:

  • [2] Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Semantic Scholar. URL:

  • [5] Inactivation of alanine aminotransferase by the neurotoxin β-cyanoalanine. Semantic Scholar. URL:

  • [4] A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus - PMC. National Institutes of Health (NIH). URL:

  • A D-alanine aminotransferase S180F substitution confers resistance to β-chloro-D - bioRxiv.org. bioRxiv. URL:

  • [6] Liver Transplantation With Grafts From Donors Who Die From Suicide by Hanging: A Matched Cohort Study | Request PDF - ResearchGate. ResearchGate. URL:

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Methodological & Application

Application Note: D-Alanine, 3-cyano- for Bioorthogonal Raman Imaging of Cell Wall Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Microbiologists, Chemical Biologists, and Drug Discovery Scientists Document Type: Advanced Technical Guide & Self-Validating Protocol

Mechanistic Principles & Rationale

The bacterial cell wall, primarily composed of peptidoglycan (PG), is an essential structural polymer and a historically validated target for antimicrobial drug development[1]. Traditional imaging of PG biosynthesis relies on fluorescent D-amino acids (FDAAs) or click-chemistry probes. While effective, bulky fluorophores can perturb the binding kinetics of native enzymes, and click-chemistry requires cell fixation and permeabilization, precluding real-time, in vivo analysis.

As a Senior Application Scientist, I recommend transitioning to Stimulated Raman Scattering (SRS) or Spontaneous Raman microscopy using 3-cyano-D-alanine (also known as


-cyano-D-alanine).
The Causality of the Cyano-Raman Approach

Raman spectroscopy provides a non-destructive, label-free approach to interrogate cellular biochemistry[2]. However, endogenous macromolecules (proteins, lipids, nucleic acids) create a dense spectral background. To circumvent this, we exploit the Raman "silent region" (2040–2300 cm⁻¹) —a spectral window entirely devoid of endogenous biological vibrations[3].

By replacing the methyl group of D-alanine with a cyano (nitrile, -C


N) group, we create a bioorthogonal tag that exhibits a strong, highly specific stretching vibration at approximately 2150 cm⁻¹ [4]. Because 3-cyano-D-alanine is sterically minimal (diatomic tag), it is readily recognized by the promiscuous enzymes of the D-Ala-D-Ala pathway (e.g., Ddl ligase, MurF) and seamlessly incorporated into the PG stem peptide of live bacteria.
Pathway Visualization

PG_Pathway Extracellular 3-cyano-D-Ala (Extracellular) Transporter CycA Transporter Extracellular->Transporter Intracellular Intracellular 3-cyano-D-Ala Transporter->Intracellular Ligase Ddl Ligase (D-Ala-D-Ala) Intracellular->Ligase LipidII MurF / MraY (Lipid II) Ligase->LipidII CellWall PBPs (Labeled PG) LipidII->CellWall

Fig 1. Metabolic incorporation pathway of 3-cyano-D-Alanine into bacterial peptidoglycan.

Quantitative Data & Comparative Analysis

To justify the selection of 3-cyano-D-alanine over alternative metabolic labels, consider the comparative data summarized below. The cyano tag offers the best balance of minimal steric hindrance and background-free detection.

Table 1: Comparison of Bioorthogonal Cell Wall Probes

Probe ModalityExampleSize PerturbationBackground NoiseIn Vivo Suitability
Fluorophore (FDAA) HADA, NADALarge (Bulky rings)High (Autofluorescence)Moderate (Bulky)
Click-Chemistry Alkyne-D-AlaSmallLow (Requires washing)Poor (Requires fixing)
Raman/SRS 3-Cyano-D-Ala Minimal (Diatomic) Near-Zero (Silent region) Excellent (Label-free)

Table 2: Key Raman Spectral Regions for Bacterial Imaging

Molecular BondTypical Raman Shift (cm⁻¹)Biological SourceImaging Utility
C-H stretching 2800 – 3000Endogenous Lipids/ProteinsInternal biomass normalization
C

N stretching
2100 – 2200 Cyano-tagged probes Background-free target imaging
Amide I (C=O) 1600 – 1700Endogenous ProteinsStructural mapping
Phosphate 1080 – 1100Endogenous Nucleic AcidsDNA/RNA localization

Self-Validating Experimental Protocol

A robust protocol must inherently prove its own accuracy. This methodology is engineered as a self-validating system , incorporating three distinct internal controls to guarantee that the detected Raman signal is exclusively the result of active, specific PG biosynthesis.

Required Reagents
  • 3-cyano-D-alanine (100 mM stock in sterile ddH₂O)

  • D-cycloserine (DCS) (Inhibitor control)

  • Bacterial culture (e.g., Staphylococcus aureus or Escherichia coli)

  • 4% Paraformaldehyde (PFA) in PBS

Step-by-Step Methodology

Step 1: Culture Preparation & Control Segregation

  • Grow the bacterial strain in appropriate liquid media (e.g., LB or TSB) overnight at 37°C.

  • Subculture 1:100 into fresh media and grow to the mid-logarithmic phase (OD₆₀₀ ~ 0.4).

  • Aliquot the culture into four separate tubes to establish the self-validating matrix:

    • Tube A (Experimental): Live cells.

    • Tube B (Biological Negative Control): Heat-kill cells at 80°C for 15 minutes. (Validates that signal requires active metabolism, ruling out physical adsorption).

    • Tube C (Pathway Specificity Control): Pre-incubate live cells with 50 µg/mL D-cycloserine for 15 minutes. (Validates that the probe specifically utilizes the D-Ala-D-Ala pathway).

    • Tube D (Baseline Control): Live cells, no probe added.

Step 2: Metabolic Labeling

  • Add 3-cyano-D-alanine to Tubes A, B, and C to a final concentration of 2 mM.

  • Incubate all tubes at 37°C with shaking for 30 to 60 minutes.

    • Causality Note: A 30-minute window is optimal; it is long enough to allow multiple generation cycles of PG synthesis but short enough to prevent massive morphological changes in the DCS-treated control.

Step 3: Washing and Fixation

  • Pellet the cells by centrifugation (5,000 x g for 3 minutes) and discard the supernatant.

  • Wash the pellets three times with cold PBS to remove all extracellular, unincorporated probe.

  • Resuspend the pellets in 4% PFA and incubate at room temperature for 15 minutes.

    • Causality Note: PFA crosslinks proteins but does not extract lipids. Methanol fixation must be avoided, as it strips away Lipid II intermediates, artificially lowering the Raman signal of actively synthesizing cells.

  • Wash twice with sterile water to remove PBS salts, which can crystallize and cause optical scattering artifacts during Raman imaging.

Step 4: Raman/SRS Imaging & Internal Normalization

  • Spot 2 µL of the washed cell suspension onto a clean calcium fluoride (CaF₂) or glass coverslip.

  • Tune the Raman spectrometer or SRS lasers to the cyano stretching frequency (~2150 cm⁻¹ ). Acquire the target image.

  • Spectroscopic Control: Immediately tune the system to the C-H stretching frequency (~2940 cm⁻¹ ) and acquire a second image of the exact same field of view.

    • Causality Note: The C-H signal confirms the cells are in focus and provides a denominator for ratiometric analysis (

      
      ). This mathematically eliminates artifacts caused by variations in cell thickness or laser power fluctuations.
      
Workflow Visualization

SRS_Workflow Prep 1. Culture & Controls (Live, Heat-Killed, DCS-Treated) Incubate 2. Probe Labeling (2 mM 3-cyano-D-Ala, 30 min) Prep->Incubate Wash 3. Wash & PFA Fixation (Preserves Lipid II pool) Incubate->Wash Image 4. SRS / Raman Imaging (Tune to ~2150 cm⁻¹ and ~2940 cm⁻¹) Wash->Image Analyze 5. Ratiometric Validation (Calculate I_2150 / I_2940) Image->Analyze

Fig 2. Self-validating workflow for Raman imaging of bacteria using 3-cyano-D-Alanine.

Data Interpretation

A successful, validated experiment will yield the following ratiometric (


) profile:
  • Tube A (Experimental) : High ratio. Strong cyano signal localized to the cell periphery and septa (in dividing cells).

  • Tube B (Heat-Killed) : Ratio near zero. Proves the probe does not non-specifically stick to the cell surface.

  • Tube C (DCS-Treated) : Ratio significantly reduced (>80% decrease). Proves the incorporation is strictly dependent on the D-Ala-D-Ala ligase and racemase pathways.

  • Tube D (Baseline) : Ratio near zero. Establishes the absolute background noise of the Raman silent region.

By adhering to this self-validating structure, researchers can confidently utilize 3-cyano-D-alanine to screen novel cell wall inhibitors, map PG architecture, and perform advanced phenotypic profiling in drug development pipelines.

References

  • A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus. National Institutes of Health (NIH) / PMC.[Link]

  • Understanding of chiral site-dependent enantioselective identification on a plasmon-free semiconductor based SERS substrate. National Institutes of Health (NIH) / PMC.[Link]

  • Targeted Cell Labeling and Sorting of Prokaryotes for Cultivation and Omics Approaches. Karger Publishers.[Link]

  • The potential of Raman spectroscopy for the identification of biofilm formation by Staphylococcus epidermidis. ResearchGate. [Link]

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Application Notes and Protocols for Microscopy: Utilizing D-Alanine, 3-cyano- for Bacterial Cell Wall Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Tool for Visualizing Bacterial Peptidoglycan Dynamics

The bacterial cell wall, a unique and essential structure primarily composed of peptidoglycan (PG), provides an excellent target for antimicrobial agents and a fascinating subject for fundamental research into bacterial growth, division, and morphology.[1][2][3] Visualizing the sites of new PG synthesis is crucial to understanding these dynamic processes.[1][3][4] While fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ, real-time labeling of PG, an alternative and complementary approach involves a two-step labeling strategy.[1][4][5] This method utilizes D-amino acid analogs bearing a bioorthogonal functional group, which is first incorporated into the PG, followed by a specific chemical ligation with a fluorescent probe.[1][5]

This guide details the use of D-Alanine, 3-cyano- (D-CN-Ala), a non-canonical D-amino acid analog, for the metabolic labeling of bacterial peptidoglycan. The incorporation of D-CN-Ala introduces a cyano group as a bioorthogonal handle into the bacterial cell wall. This handle can then be selectively targeted with a fluorescent probe for visualization by microscopy. This two-step approach offers versatility in the choice of fluorophore and can be adapted for various advanced imaging techniques.

Principle and Mechanism of Incorporation

The foundation of this technique lies in the inherent flexibility of the bacterial cell wall synthesis machinery.[3][6] Specifically, the D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and L,D-transpeptidases that catalyze the cross-linking of peptide stems in the PG can recognize and incorporate non-canonical D-amino acids like D-CN-Ala.[1][5] These enzymes exhibit a degree of promiscuity, allowing them to utilize D-CN-Ala as a substrate, thereby covalently incorporating it into the growing peptidoglycan network.[1][5]

The overall workflow can be conceptualized in two main stages:

  • Metabolic Labeling: Live bacteria are incubated with D-CN-Ala, which is actively incorporated into their cell walls at sites of new peptidoglycan synthesis.

  • Fluorescent Detection: The incorporated cyano groups are then specifically labeled with a fluorescent probe through a bioorthogonal chemical reaction.

The following diagram illustrates the metabolic incorporation of D-CN-Ala into the peptidoglycan structure.

G cluster_0 Cytoplasm cluster_1 Cell Wall D-CN-Ala_ext D-CN-Ala (External) D-CN-Ala_int D-CN-Ala (Internal) D-CN-Ala_ext->D-CN-Ala_int Transport D-CN-Ala_ext->D-CN-Ala_int PG_precursor Peptidoglycan Precursor Synthesis D-CN-Ala_int->PG_precursor Lipid_II Lipid II Precursor (with D-CN-Ala) PG_precursor->Lipid_II PBP Transpeptidases (PBPs, L,D-TPs) Lipid_II->PBP Transglycosylation & Transpeptidation Lipid_II->PBP PG_labeled Labeled Peptidoglycan (Incorporated D-CN-Ala) PBP->PG_labeled Fluorescent_Probe Fluorescent Probe PG_labeled->Fluorescent_Probe Bioorthogonal Reaction Labeled_PG_Fluor Fluorescently Labeled Peptidoglycan Fluorescent_Probe->Labeled_PG_Fluor

Caption: Workflow of D-CN-Ala metabolic labeling and fluorescence detection.

Advantages of Using D-Alanine, 3-cyano-

  • High Specificity: The enzymatic incorporation ensures that the label is directed specifically to the peptidoglycan.[1][3]

  • Minimal Perturbation: The small size of the cyano group is less likely to interfere with cellular processes compared to bulky fluorescent dyes.

  • Versatility in Detection: The two-step labeling allows for the use of a wide variety of fluorescent probes, enabling multicolor experiments and the use of probes with superior photophysical properties.

  • Temporal Control: Pulse-chase experiments can be designed to study the dynamics of cell wall synthesis and remodeling over time.

Experimental Protocols

Important Note: The following protocols provide a general framework. Optimization of incubation times, and concentrations of D-CN-Ala and the fluorescent probe is highly recommended for each bacterial species and experimental setup.

Part 1: Metabolic Labeling of Bacteria with D-Alanine, 3-cyano-

Materials:

  • D-Alanine, 3-cyano- (D-CN-Ala)

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., LB, TSB, M9)

  • Sterile stock solution of D-CN-Ala (e.g., 100 mM in sterile water or DMSO, store at -20°C)

  • Incubator shaker

  • Centrifuge

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Bacterial Culture Preparation: Inoculate the bacterial strain in the appropriate growth medium and incubate until it reaches the desired growth phase (typically early to mid-exponential phase for optimal labeling).

  • D-CN-Ala Incubation: Add the D-CN-Ala stock solution to the bacterial culture to a final concentration in the range of 0.5-2 mM.

    • Expert Tip: The optimal concentration can vary between species. Gram-negative bacteria may require higher concentrations or longer incubation times due to the outer membrane barrier. A titration experiment is recommended to determine the optimal concentration that provides sufficient labeling without affecting bacterial growth.

  • Incubation: Continue to incubate the culture under normal growth conditions for a period equivalent to 0.5 to 2 generations. The incubation time will determine the extent of labeling.

  • Harvesting Cells: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 5 minutes).

  • Washing: Discard the supernatant and wash the cell pellet twice with an equal volume of PBS (pH 7.4) to remove unincorporated D-CN-Ala. Centrifuge and discard the supernatant after each wash.

  • The D-CN-Ala labeled cells are now ready for the fluorescent labeling step.

ParameterGram-Positive Bacteria (e.g., B. subtilis)Gram-Negative Bacteria (e.g., E. coli)
D-CN-Ala Concentration 0.5 - 1 mM1 - 2 mM
Incubation Time 30 - 60 minutes60 - 120 minutes
Growth Medium LB or TSBLB or M9 minimal media

Table 1: Recommended starting conditions for metabolic labeling with D-CN-Ala.

Part 2: Fluorescent Labeling via Bioorthogonal Reaction

The cyano group is a versatile functional group for bioorthogonal chemistry. One potential reaction is the inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized fluorescent dye. This reaction is known for its rapid kinetics and high specificity in biological systems.

Materials:

  • D-CN-Ala labeled bacterial cells (from Part 1)

  • Tetrazine-conjugated fluorescent probe (e.g., Tetrazine-Fluor 488, Tetrazine-TAMRA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Resuspend Cells: Resuspend the washed, D-CN-Ala labeled bacterial cells in PBS.

  • Prepare Fluorescent Probe: Prepare a stock solution of the tetrazine-fluorophore in DMSO. Dilute the stock solution in PBS to the desired final concentration (typically 10-50 µM).

    • Causality Note: The concentration of the fluorescent probe should be optimized to achieve a high signal-to-noise ratio. Excess probe can lead to high background fluorescence.

  • Labeling Reaction: Add the diluted fluorescent probe to the cell suspension and incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Pellet the cells by centrifugation and wash twice with PBS to remove the unreacted fluorescent probe.

  • Sample Preparation for Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.

  • Imaging: Visualize the labeled bacteria using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

G Start Start: Exponentially Growing Bacterial Culture Add_DCN_Ala Add D-CN-Ala (0.5-2 mM) Start->Add_DCN_Ala Incubate_1 Incubate (0.5-2 generations) Add_DCN_Ala->Incubate_1 Harvest_Wash_1 Harvest and Wash Cells (2x with PBS) Incubate_1->Harvest_Wash_1 Add_Probe Resuspend in PBS and Add Fluorescent Probe (e.g., Tetrazine-Dye) Harvest_Wash_1->Add_Probe Incubate_2 Incubate (30-60 min, RT, dark) Add_Probe->Incubate_2 Harvest_Wash_2 Wash Cells (2x with PBS) Incubate_2->Harvest_Wash_2 Image Prepare for Microscopy and Image Harvest_Wash_2->Image

Caption: A step-by-step experimental workflow for bacterial labeling.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or weak fluorescent signal Inefficient incorporation of D-CN-Ala.Increase the concentration of D-CN-Ala and/or the incubation time. Ensure the bacterial culture is in the exponential growth phase.
Inefficient fluorescent labeling reaction.Optimize the concentration of the fluorescent probe and the reaction time. Ensure the probe is not degraded.
Incorrect microscope settings.Use the correct filter sets for the chosen fluorophore and optimize exposure time.
High background fluorescence Incomplete removal of unincorporated D-CN-Ala or unreacted probe.Perform additional washing steps after both the metabolic labeling and fluorescent reaction steps.
Non-specific binding of the fluorescent probe.Decrease the concentration of the fluorescent probe. Include a blocking agent like BSA (0.1%) in the reaction buffer.
Altered bacterial morphology or growth Toxicity of D-CN-Ala or the fluorescent probe at the concentrations used.Perform a dose-response experiment to determine the highest non-toxic concentration of each reagent.

Concluding Remarks

The use of D-Alanine, 3-cyano- offers a powerful and versatile method for the specific labeling of bacterial peptidoglycan. By following the protocols outlined in this guide and optimizing the conditions for the specific bacterial species and imaging setup, researchers can gain valuable insights into the dynamic processes of bacterial cell wall synthesis and remodeling. This two-step labeling strategy, combining metabolic incorporation with bioorthogonal chemistry, opens up a wide range of possibilities for advanced microscopy applications in microbiology and drug discovery.

References

  • Kuru, E., et al. (2012). In situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition, 51(51), 12804-12808. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Typas, A., Banzhaf, M., Gross, C. A., & Vollmer, W. (2012). From the regulation of peptidoglycan synthesis to bacterial growth and morphology. Nature Reviews Microbiology, 10(2), 123-136. [Link]

  • Hsu, Y. P., et al. (2017). Full color palette of fluorescent D-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 8(9), 6313-6321. [Link]

  • Liechti, G. W., et al. (2014). A new tool for microscopic imaging of peptidoglycan in pathogenic Enterococcus faecium. Journal of Bacteriology, 196(11), 2033-2041. [Link]

  • Lin, Q., et al. (2008). Bioconjugation on proteins and cells with a photoclick reaction. Journal of the American Chemical Society, 130(30), 9642-9643. [Link]

  • Blackman, M. L., et al. (2008). The fastest bioorthogonal reaction in history? The inverse-electron-demand Diels-Alder reaction of a tetrazine with trans-cyclooctene. Angewandte Chemie International Edition, 47(31), 5871-5874. [Link]

  • VanNieuwenhze, M. S. (2019). d-Amino Acid Derivatives as in Situ Probes for Visualizing Bacterial Peptidoglycan Biosynthesis. Accounts of Chemical Research, 52(9), 2537-2547. [Link]

  • Siegrist, M. S., et al. (2013). In vivo laser-induced branding of bacteria. ChemBioChem, 14(16), 2133-2140. [Link]

  • Boersma, M. J., et al. (2015). A new tool for real-time imaging of bacterial growth. Angewandte Chemie International Edition, 54(33), 9576-9579. [Link]

  • Pires, M. M., et al. (2016). A rainbow of fluorescent D-amino acids for bacterial cell wall analysis. Angewandte Chemie International Edition, 55(2), 675-678. [Link]

  • Kuru, E., et al. (2015). A general strategy for the fluorescent labeling of the bacterial cell wall. Nature Protocols, 10(2), 265-276. [Link]

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Illuminating the Architecture of Life: A Guide to Fluorescent Labeling of Bacterial Peptidoglycan with 3-Cyano-D-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Diffraction Limit, A Glimpse into Bacterial Worlds

The bacterial cell wall, a resilient and dynamic exoskeleton, is primarily composed of peptidoglycan (PG). This complex polymer is not merely a static barrier but a site of constant synthesis, remodeling, and a primary target for many life-saving antibiotics.[1][2] Understanding the spatial and temporal dynamics of PG synthesis is therefore fundamental to microbiology and the development of new antimicrobial strategies.[3][4]

This guide details a powerful two-step metabolic labeling strategy that enables researchers to visualize bacterial cell wall synthesis with high specificity and resolution. We focus on the use of 3-Cyano-D-Alanine (CDA) , a non-canonical amino acid that is metabolically incorporated into the PG of a wide range of bacterial species.[5][6] The incorporated cyano group serves as a bioorthogonal handle, a chemical motif that is inert to biological systems but can be selectively targeted with a fluorescent probe in a secondary reaction. This approach provides a versatile platform for imaging bacterial growth, division, and response to antimicrobial agents.[7][8]

While much of the foundational work in this area has been established using the azide-containing analog, 3-Azido-D-alanine (ADA), the principles of metabolic incorporation are directly translatable to CDA.[5][6] The key distinction lies in the subsequent bioorthogonal chemistry, which will be detailed herein.

Pillar 1: The Scientific Foundation - Hijacking Bacterial Biosynthesis

The efficacy of CDA labeling hinges on the substrate promiscuity of the enzymes involved in the final stages of peptidoglycan precursor synthesis.[7] D-alanine is an essential building block of the pentapeptide stem of PG, and its incorporation is a critical step in cell wall construction.[1][5][9]

The Mechanism of Incorporation

The journey of CDA from the external medium to the bacterial cell wall follows a well-established intracellular pathway:

  • Uptake: Exogenously supplied CDA is transported into the bacterial cytoplasm.

  • Enzymatic Recognition: The cytoplasmic enzymes, particularly D-Ala-D-Ala ligase (Ddl) , recognize CDA as an analog of native D-alanine. Ddl catalyzes the ligation of two D-alanine molecules to form a D-Ala-D-Ala dipeptide.[5] The enzyme's tolerance allows it to form a D-Ala-CDA or CDA-CDA dipeptide.

  • Precursor Synthesis: The MurF ligase then adds this dipeptide to the UDP-MurNAc-tripeptide, resulting in a UDP-MurNAc-pentapeptide precursor that now carries the cyano chemical handle.[5][7]

  • Translocation and Polymerization: This modified precursor is transported across the cytoplasmic membrane and incorporated into the growing peptidoglycan layer by the action of transpeptidases, also known as Penicillin-Binding Proteins (PBPs).[2][7]

This process ensures that the cyano group is covalently integrated into the fabric of the cell wall, providing a stable and specific marker for sites of new PG synthesis.

cluster_0 Bacterial Cytoplasm cluster_1 Periplasm / Cell Wall CDA_ext 3-Cyano-D-Alanine (External) CDA_int CDA (Internal) CDA_ext->CDA_int Uptake Ddl D-Ala-D-Ala Ligase (Ddl) CDA_int->Ddl D_Ala D-Alanine D_Ala->Ddl Dipeptide UDP-MurNAc- tripeptide-D-Ala-CDA Ddl->Dipeptide Ligation MurF MurF Ligase Dipeptide->MurF Precursor UDP-MurNAc-penta(CDA)peptide Precursor MurF->Precursor Addition PBP Transpeptidases (PBPs) Precursor->PBP Translocation PG Growing Peptidoglycan (PG Layer) PBP->PG Incorporation cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Reaction (IEDDA) Bacteria Bacterial Culture CDA Add 3-Cyano-D-Alanine Bacteria->CDA Incubate Incubate (e.g., 1-2 generations) CDA->Incubate Wash1 Wash to remove unincorporated CDA Incubate->Wash1 Labeled_Bacteria CDA-Labeled Bacteria Wash1->Labeled_Bacteria Tetrazine_Fluorophore Add Tetrazine- Fluorophore Conjugate Labeled_Bacteria->Tetrazine_Fluorophore React Incubate (room temp, dark) Tetrazine_Fluorophore->React Wash2 Wash to remove excess fluorophore React->Wash2 Fluorescent_Bacteria Fluorescently Labeled Bacteria Wash2->Fluorescent_Bacteria Imaging Fluorescence Microscopy or Flow Cytometry Fluorescent_Bacteria->Imaging

Figure 2. General experimental workflow for two-step labeling of bacteria with CDA.

Pillar 3: Protocols and Practical Application

The following protocols provide a starting point for researchers. Optimization is highly recommended for specific bacterial species and experimental conditions.

Protocol 1: In Vitro Metabolic Labeling of Bacterial Cultures

This protocol is designed for labeling bacteria grown in liquid culture.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium

  • 3-Cyano-D-Alanine (CDA) stock solution (e.g., 100 mM in sterile water or PBS)

  • Phosphate-Buffered Saline (PBS)

  • Centrifuge and tubes

Procedure:

  • Bacterial Growth: Culture the bacterial species to the desired growth phase (typically mid-exponential phase for optimal labeling) in the appropriate liquid medium. [7]2. CDA Incubation: Add CDA to the culture medium to a final concentration of 0.5–5 mM from a sterile stock solution. The optimal concentration should be determined empirically to ensure sufficient labeling without causing toxicity. [7]3. Incubation: Continue to incubate the culture under normal growth conditions. For visualizing active growth zones (nascent PG), a short incubation time (e.g., 10-20% of a generation time) is sufficient. For labeling the entire cell population, incubate for one or more generations. [7]4. Harvesting and Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the cells twice with PBS to remove unincorporated CDA. [5][7]5. The CDA-labeled cells are now ready for the bioorthogonal reaction (Protocol 2). For storage, cells can be fixed (see Note on Fixation).

Protocol 2: Fluorescent Labeling via IEDDA Reaction (Live Cells)

This copper-free method is suitable for live-cell imaging.

Materials:

  • CDA-labeled bacterial cells (from Protocol 1)

  • Tetrazine-functionalized fluorescent probe (e.g., Tetrazine-AF488, Tetrazine-TAMRA)

  • PBS or appropriate imaging medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Resuspension: Resuspend the washed, CDA-labeled cells in PBS or imaging medium.

  • Fluorophore Incubation: Add the tetrazine-fluorophore to the cell suspension at a final concentration of 10-50 µM. Incubate for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells two to three times with PBS or imaging medium to remove any unbound fluorescent probe. [5][7]4. Imaging: Resuspend the labeled cells in a small volume of PBS, mount on a microscope slide with a coverslip, and visualize immediately using a fluorescence microscope.

A Note on Fixation: If live-cell imaging is not required, or for longer-term storage, cells can be fixed after the metabolic labeling step (Protocol 1, Step 4). A common method is to resuspend the cell pellet in 4% paraformaldehyde in PBS for 15-20 minutes at room temperature, followed by washing with PBS. The IEDDA reaction can then be performed on the fixed cells.

Data Presentation and Interpretation

Quantitative Data: Fluorophore Selection

The choice of fluorophore is critical and depends on the available microscope filter sets and the potential for multiplexing with other fluorescent labels.

Fluorophore Conjugate (Example)Excitation (nm)Emission (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Tetrazine-AF488~495~519~0.92~73,000
Tetrazine-TAMRA~555~580~0.33~91,000
Tetrazine-AF594~590~617~0.66~73,000
Tetrazine-AF647~650~668~0.33~270,000
Note: Spectroscopic properties are approximate and can vary with conjugation and local environment. Please consult the specific vendor's technical data sheet.
Qualitative Data: Visualization of Bacterial Growth

Fluorescence microscopy of CDA-labeled bacteria can reveal distinct patterns of cell wall synthesis. For example, in rod-shaped bacteria like E. coli or B. subtilis, labeling often appears at the mid-cell (septum) during division and along the lateral walls during elongation.

Trustworthiness: Controls and Validation

To ensure the integrity of your results, the following controls are essential:

  • No-CDA Control: Subject bacteria to the entire labeling procedure, including the tetrazine-fluorophore, but omit the addition of CDA. This control accounts for non-specific binding of the fluorescent probe to the bacterial cells.

  • L-Alanine Control: As bacterial PG synthesis is specific to D-amino acids, labeling with the enantiomer, 3-Cyano-L-alanine, should result in little to no fluorescent signal. [10]This confirms that incorporation is mediated by the PG synthesis pathway.

  • Toxicity Assessment: Perform a dose-response curve with CDA to determine the highest concentration that does not inhibit bacterial growth. This can be assessed by monitoring optical density (OD) or by plating for colony-forming units (CFUs). [5]

    Troubleshooting Guide
    Problem Potential Cause & Solution
    No or Weak Signal - Inefficient CDA Incorporation: Increase CDA concentration or incubation time. Ensure bacteria are in an active growth phase. - Inefficient IEDDA Reaction: Increase fluorophore concentration or reaction time. Check the viability of the tetrazine-fluorophore.
    High Background - Non-specific Probe Binding: Decrease fluorophore concentration. Include a blocking step (e.g., with 1% BSA in PBS) before adding the fluorophore. Increase the number of wash steps.

    | Altered Cell Morphology | - CDA Toxicity: Reduce the concentration of CDA used for labeling. Perform a toxicity assessment (see Controls). |

Advanced Applications & Future Directions

The CDA labeling platform is not limited to simple imaging of bacterial growth. Its versatility allows for a range of sophisticated applications:

  • Antibiotic Mechanism of Action: Visualize how cell wall-targeting antibiotics perturb PG synthesis in real-time. [5]* In Vivo Imaging: Due to the specificity for bacterial PG, this method can be adapted to label bacteria within host cells or in animal models of infection. [6][7]* High-Throughput Screening: The fluorescence-based readout is amenable to flow cytometry and automated microscopy, enabling high-throughput screens for new antibiotics that disrupt cell wall synthesis. [7][8]* Sequential Labeling (Pulse-Chase): By using two different tetrazine-fluorophores with distinct spectral properties in a sequential manner, one can track the fate of newly synthesized PG over time, a technique known as STAMP (Sequential Tagging with D-Amino acid-based Metabolic Probes). The continued development of novel bioorthogonal reactions and brighter, more photostable fluorophores will further expand the capabilities of this powerful technique, shedding new light on the complex and dynamic world of bacteria.

References

  • Esteban, F., et al. (2021). Alternative Pathway for 3-Cyanoalanine Assimilation in Pseudomonas pseudoalcaligenes CECT5344 under Noncyanotrophic Conditions. Applied and Environmental Microbiology, 87(23). [Link]

  • Zhang, Y., et al. (2025). An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid la. Biophysics Reports, 11(3), 173-179. [Link]

  • Pidgeon, S. E., et al. (2018). Dipeptide-Based Metabolic Labeling of Bacterial Cells for Endogenous Antibody Recruitment. ACS Chemical Biology, 13(7), 1749-1754. [Link]

  • SiChem. (n.d.). Click Chemistry. SiChem. [Link]

  • Chen, X., et al. (2024). Development and Applications of D-Amino Acid Derivatives-based Metabolic Labeling of Bacterial Peptidoglycan. Angewandte Chemie International Edition, 63(17), e202319400. [Link]

  • Lin, Z., et al. (2022). D-Amino Acid-Based Metabolic Labeling Enables a Fast Antibiotic Susceptibility Test of Both Isolated Bacteria and Bronchoalveolar Lavage Fluid. Advanced Healthcare Materials, 11(6), e2101736. [Link]

  • Boersma, M. J., et al. (2019). Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan. Bio-protocol, 9(15), e3329. [Link]

  • McKay, C. S., & Finn, M. G. (2014). Shedding Light on Bacterial Physiology with Click Chemistry. Chemistry & Biology, 21(9), 1077-1094. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-cyano-L-alanine. PubChem. [Link]

  • Kuru, E., et al. (2015). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10(1), 33-52. [Link]

  • Kuru, E., et al. (2015). Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. Chemical Science, 6(12), 7265-7269. [Link]

  • Heaton, B. E., et al. (2016). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. Molecular Microbiology, 99(6), 1144-1156. [Link]

  • Chen, X., et al. (2024). Development and Applications of D‐Amino Acid Derivatives‐based Metabolic Labeling of Bacterial Peptidoglycan. ResearchGate. [Link]

  • Kuru, E., et al. (2014). Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ. Nature Protocols, 10, 33-52. [Link]

  • Kuru, E., et al. (2019). Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis. ACS Chemical Biology, 14(11), 2443-2453. [Link]

  • Peters, K., et al. (2018). The Fluorescent D-Amino Acid NADA as a Tool to Study the Conditional Activity of Transpeptidases in Escherichia coli. Frontiers in Microbiology, 9, 2073. [Link]

  • Scheffers, D. J., & Pinho, M. G. (2005). Bacterial Cell Wall Synthesis: New Insights from Localization Studies. Microbiology and Molecular Biology Reviews, 69(4), 585-607. [Link]

  • Ohta, T., et al. (2020). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Microbiology Spectrum, 8(3). [Link]

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"click chemistry applications of D-Alanine, 3-cyano-"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Click Chemistry and Spectroscopic Applications of D-Alanine, 3-cyano-

Executive Summary & Strategic Rationale

D-Alanine, 3-cyano- (also known as


-cyano-D-alanine) is a highly versatile, non-canonical amino acid that serves a dual purpose in modern chemical biology. While traditional click chemistry relies heavily on azide-alkyne cycloadditions, the nitrile group presents a unique, underexploited bioorthogonal handle.

The selection of the D-enantiomer is a deliberate mechanistic choice: it confers absolute resistance to endogenous proteolytic degradation, making it an ideal building block for in vivo therapeutics and long-term structural probes. This guide details two primary applications of D-Alanine, 3-cyano-:

  • Nitrile-Azide Click Chemistry: Acting as a dipolarophile in [3+2] cycloadditions to generate 5-substituted tetrazoles—critical metabolically stable bioisosteres for carboxylic acids[1].

  • Vibrational Spectroscopy (Raman/FTIR): Serving as a biologically "silent" environmental reporter via the Vibrational Stark Effect (VSE) to monitor secondary bioconjugation events or protein folding[2].

Mechanistic Insights: The Dual Utility of the Nitrile Handle

The Nitrile-Azide Click Reaction (Tetrazole Synthesis)

Unlike the highly reactive strained alkynes used in SPAAC, aliphatic nitriles are kinetically stable under physiological conditions. However, in the presence of a Lewis acid catalyst (e.g., ZnCl₂), the nitrile nitrogen coordinates with the metal, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the C≡N bond. This catalytic activation enables a highly efficient [3+2] cycloaddition with azides to form tetrazoles[3]. In drug development, converting the cyano group of D-Ala(CN) to a tetrazole yields a moiety with a similar pKa to a carboxylic acid (~4.5) but with vastly superior membrane permeability and metabolic stability.

The C≡N Bond as a Vibrational Reporter

The nitrile stretching frequency occurs in a unique "transparent window" of the biological infrared spectrum (2200–2260 cm⁻¹), completely free from the overlapping signals of water and native protein amides[4]. The exact frequency and line width (Full Width at Half Maximum, FWHM) of the C≡N stretch are exquisitely sensitive to the local electric field and hydrogen-bonding environment. By incorporating D-Ala(CN) near a target conjugation site, scientists can spectroscopically validate the success of adjacent click reactions (e.g., PEGylation or fluorophore attachment) without requiring destructive assays.

Experimental Workflows & Protocols

Workflow 1: Nitrile-Azide Click Chemistry Pathway

NitrileClick A Peptide with D-Ala(CN) D [3+2] Cycloaddition Transition State A->D B Azide Source (NaN3 or TMS-N3) B->D C Lewis Acid (ZnCl2 Catalyst) C->D Coordinates C≡N E Tetrazolyl-D-Alanine Peptide (Bioisostere) D->E Heat / MW (120°C)

Caption: Mechanistic pathway of Lewis acid-catalyzed nitrile-azide click chemistry to form tetrazoles.

Protocol A: On-Resin Synthesis of Tetrazole-Peptides via Nitrile Click

Self-Validating Design: Performing this click reaction on-resin allows for the use of excess reagents to drive the reaction to completion, followed by simple filtration to remove the cytotoxic ZnCl₂ catalyst before peptide cleavage.

Reagents:

  • Fmoc-D-Ala(CN)-OH (incorporated into peptide via standard SPPS)

  • Sodium azide (NaN₃) or Trimethylsilyl azide (TMS-N₃)

  • Zinc chloride (ZnCl₂), anhydrous

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Peptide Synthesis: Synthesize the target peptide on a Rink Amide resin using standard Fmoc-SPPS, incorporating Fmoc-D-Ala(CN)-OH at the desired position. Do not cleave the peptide from the resin.

  • Catalyst Preparation: In a dry glass vial, dissolve 4.0 equivalents of NaN₃ and 1.0 equivalent of anhydrous ZnCl₂ in anhydrous DMF. Causality Note: The 4:1 ratio ensures the formation of the highly reactive zinc-azide complex while preventing resin aggregation.

  • Cycloaddition (Click): Add the catalyst solution to the resin-bound D-Ala(CN) peptide. Seal the reaction vessel and heat to 120°C for 48 hours, or utilize microwave-assisted heating (85°C, 4 hours) to accelerate the kinetics[3].

  • Washing: Drain the reaction mixture. Wash the resin extensively with DMF (5x), followed by alternating washes of Methanol and Dichloromethane (DCM) to remove all traces of coordinated zinc.

  • Cleavage: Cleave the peptide from the resin using a standard TFA/TIPS/H₂O (95:2.5:2.5) cocktail for 2 hours.

  • Validation: Precipitate in cold ether and analyze via LC-MS. The mass shift from the cyano precursor to the tetrazole product will be exactly +43.01 Da.

Workflow 2: Vibrational Reporter for Bioconjugation

IRWorkflow Step1 Incorporate D-Ala(CN) Step2 Perform Adjacent Click Reaction Step1->Step2 Step3 Monitor C≡N Stretch (~2260 cm⁻¹) Step2->Step3 Step4 Quantify Local Dielectric Shift Step3->Step4

Caption: Workflow for utilizing D-Ala(CN) as an IR reporter to monitor local dielectric changes during bioconjugation.

Protocol B: FTIR Monitoring of Local Environment Post-Conjugation

Self-Validating Design: The C≡N stretch acts as an internal control. If a secondary click reaction (e.g., attaching a bulky hydrophobic payload nearby) alters the local folding, the C≡N peak will predictably shift, validating the structural impact of the conjugate.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the D-Ala(CN)-containing peptide in a D₂O-based buffer (e.g., 50 mM Phosphate, pD 7.4) to a concentration of 2-5 mM. Causality Note: While the nitrile stretch is visible in H₂O, D₂O eliminates minor baseline noise from the H-O-H bending overtone, maximizing signal-to-noise ratio.

  • Baseline Acquisition: Load 20 µL of the sample into a CaF₂ liquid cell (50 µm path length). Acquire the FTIR spectrum (resolution: 1 cm⁻¹, 256 scans). Identify the baseline C≡N stretch (typically ~2260 cm⁻¹ in aqueous exposure)[2].

  • In Situ Conjugation: Introduce the secondary click reagent (e.g., a DBCO-fluorophore reacting with an adjacent azido-lysine) directly into the sample.

  • Spectral Tracking: Monitor the C≡N peak over time. A blue-shift (e.g., to 2265 cm⁻¹) indicates the nitrile is being shielded from water (desolvation) due to the steric bulk of the new conjugate, while a red-shift indicates increased solvent exposure or hydrogen bonding[4].

Quantitative Data Presentation

To accurately interpret the spectroscopic data generated in Protocol B, or to validate the physical properties of the tetrazole generated in Protocol A, refer to the following standardized data summary.

Table 1: Physicochemical and Spectroscopic Properties of D-Ala(CN) and its Click Derivatives

Property / EnvironmentD-Alanine, 3-cyano- (Pre-Click)Tetrazolyl-D-Alanine (Post-Click)Mechanistic Significance
Side-chain pKa Neutral (Non-ionizable)~4.5 (Anionic at pH 7.4)Tetrazole mimics carboxylate charge without the metabolic liability.
C≡N IR Stretch (Water) ~2260.2 cm⁻¹N/A (Bond consumed)Baseline for fully solvent-exposed nitrile[4].
C≡N IR Stretch (Hydrophobic) ~2250.0 cm⁻¹ - 2255.0 cm⁻¹N/A (Bond consumed)Red-shift indicates successful shielding by bulky click-payloads.
Proteolytic Half-life > 48 hours (in human serum)> 48 hours (in human serum)D-stereocenter prevents degradation by native L-proteases.
Mass Addition (Δ Mass) Base Mass+ 43.01 DaExact mass shift validates successful [3+2] azide cycloaddition.

References

  • Source: National Institutes of Health (NIH)
  • Vibrational Stark Effects Calibrate the Sensitivity of Vibrational Probes for Electric Fields in Proteins Source: Biochemistry / ACS Publications URL
  • Well-Defined (Co)polymers with 5-Vinyltetrazole Units via Combination of Atom Transfer Radical (Co)
  • Asymmetric phosphorylation through catalytic P(III)

Sources

Application Note: Utilizing 3-Cyano-D-Alanine for Targeted Inhibition of Bacterial Peptidoglycan Biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Content Focus: Mechanistic Grounding, Assay Design, and Self-Validating Protocols

Executive Summary & Mechanistic Grounding

The structural integrity of the bacterial cell wall relies heavily on the cross-linking of peptidoglycan (PG), a process dependent on the availability of the D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide[1]. In many clinically relevant pathogens, such as Staphylococcus aureus, the intracellular pool of D-alanine is maintained by D-amino acid transaminase (Dat) and Alanine racemase (Alr).

3-Cyano-D-alanine (also referred to as


-cyano-D-alanine) is a highly specific, mechanism-based inactivator (suicide substrate) of bacterial D-amino acid transaminase[2]. As a Senior Application Scientist, I emphasize that utilizing this compound is not merely about halting bacterial growth; it is a precision tool for inducing synthetic auxotrophy to study cell wall physiology and antibiotic resistance mechanisms.
The Causality of Suicide Inhibition

Unlike competitive inhibitors that exist in a dynamic equilibrium with the target, 3-cyano-D-alanine is processed by the Dat enzyme as a substrate. This catalytic processing leads to the elimination of the cyano group and the generation of a highly reactive electrophilic intermediate. This intermediate covalently attacks a nucleophilic residue within the enzyme's active site, resulting in rapid inactivation[2].

Interestingly, this covalent bond is heat-labile. The inactivation is strictly irreversible at temperatures


 10°C, but becomes progressively reversible via an endothermic process at standard physiological temperatures (37°C)[2]. Furthermore, 3-cyano-D-alanine interacts with D-amino acid oxidase (DAO), forming an intermediary stable charge-transfer complex, making it a versatile probe for various D-amino acid metabolic pathways[3].

Pathway Pyruvate Pyruvate + L-Glutamate Dat D-amino acid transaminase (Dat) Pyruvate->Dat DAla D-Alanine (Intracellular Pool) DAlaDAla D-Ala-D-Ala Dipeptide DAla->DAlaDAla Ddl (Ligase) PG Peptidoglycan Cross-linking DAlaDAla->PG Cell Wall Synthesis Dat->DAla Transamination Inhibitor 3-cyano-D-alanine (Suicide Substrate) Inhibitor->Dat Covalent Inactivation (Ki = 10 µM)

Figure 1: Peptidoglycan biosynthesis pathway highlighting Dat inhibition by 3-cyano-D-alanine.

Quantitative Data & Physicochemical Properties

To ensure reproducible experimental design, the kinetic and physical parameters of 3-cyano-D-alanine must be factored into your assay conditions.

Property / ParameterValue / Description
Target Enzyme D-amino acid transaminase (Dat)[2]
Mechanism of Action Mechanism-based inactivation (Suicide Substrate)[2]
Inhibition Constant (

)
10 µM[2]
Molecular Weight 114.10 g/mol
Temperature Dependence Irreversible at

10°C; Endothermic reactivation at higher temps[2]
Secondary Interactions Forms a stable charge-transfer complex with D-amino acid oxidase[3]

Experimental Design Principles: The Self-Validating System

A robust biological assay must be self-validating. When applying 3-cyano-D-alanine to bacterial cell cultures, the primary risk is misinterpreting off-target toxicity as target-specific inhibition. To build trust in your data, the experimental design must adhere to two critical rules:

  • Media Causality (Use Chemically Defined Media): Standard rich media (like TSB or LB) contain yeast extract and peptones, which are rich in free amino acids and short peptides, including D-alanine. If you attempt this assay in rich media, the bacteria will simply scavenge exogenous D-alanine, bypassing the Dat inhibition and masking the compound's efficacy[1]. You must use a Chemically Defined Medium (CDM) devoid of D-alanine.

  • The Rescue Control (Proof of On-Target Action): To prove that cell death or growth arrest is caused exclusively by the depletion of D-alanine via Dat inhibition, you must include a parallel experimental arm where the CDM is supplemented with an excess of exogenous D-alanine. If the compound is acting on-target, this supplementation will fully rescue bacterial growth.

Step-by-Step Methodology: Whole-Cell Inhibition & Rescue Assay

Part A: Reagent Preparation
  • Inhibitor Stock (10 mM): Dissolve 1.14 mg of 3-cyano-D-alanine in 1 mL of sterile deionized water. Vortex until fully dissolved. Filter sterilize using a 0.22 µm syringe filter. Store aliquots at -20°C.

  • D-Alanine Rescue Stock (100 mM): Dissolve 8.9 mg of D-Alanine in 1 mL of sterile deionized water. Filter sterilize.

  • Culture Media: Prepare 100 mL of Chemically Defined Medium (CDM) appropriate for your target organism (e.g., S. aureus or B. subtilis), ensuring L-alanine is present but D-alanine is strictly omitted.

Part B: Bacterial Preparation & Assay Execution
  • Inoculum Preparation: Grow the target bacterial strain overnight in CDM at 37°C.

  • Washing the Cells: Pellet the overnight culture by centrifugation (4000 x g, 5 mins). Discard the supernatant and wash the pellet twice with sterile PBS to remove any accumulated extracellular metabolites. Resuspend in fresh CDM to an

    
     of 0.01.
    
  • Plate Setup (96-well format):

    • Test Wells: Dispense 190 µL of the bacterial suspension. Add 10 µL of 3-cyano-D-alanine working solutions to achieve final concentrations ranging from 1 µM to 100 µM.

    • Rescue Wells: Dispense 180 µL of bacterial suspension. Add 10 µL of 3-cyano-D-alanine (to reach the

      
       or higher, e.g., 20 µM) and 10 µL of the D-Alanine Rescue Stock (final concentration: 5 mM).
      
    • Control Wells: Include vehicle control wells (bacteria + water) and blank wells (media only).

  • Incubation & Readout: Incubate the plate at 37°C with continuous shaking in a microplate reader. Monitor the

    
     every 30 minutes for 18-24 hours.
    

Workflow Step1 Prepare CDM (Strictly No D-Ala) Step2 Wash & Inoculate Target Bacteria Step1->Step2 Step3 Add 3-cyano-D-alanine (Titration: 0-100 µM) Step2->Step3 Step4 Rescue Control: Co-supplement 5 mM D-Ala Step3->Step4 Parallel Arm Step5 Monitor OD600 (Validate On-Target Action) Step3->Step5 Step4->Step5

Figure 2: Workflow for the self-validating whole-cell inhibition and D-alanine rescue assay.

Data Interpretation & Troubleshooting

  • Expected Phenotype: Bacteria in the test wells should exhibit dose-dependent growth inhibition as the intracellular pool of D-alanine depletes, halting PG synthesis. The Rescue Wells should show growth kinetics nearly identical to the vehicle control.

  • Troubleshooting Lack of Inhibition: If no inhibition is observed even at 100 µM, verify that your CDM does not contain trace amounts of D-alanine or short peptides. Additionally, because the covalent enzyme-inhibitor bond undergoes endothermic reactivation at higher temperatures[2], consider performing a brief pre-incubation of the compound with the bacteria at a lower temperature (e.g., 25°C) before shifting to 37°C to maximize initial irreversible binding.

  • Troubleshooting Lack of Rescue: If the addition of 5 mM D-alanine fails to rescue growth, 3-cyano-D-alanine is likely exerting off-target toxicity in your specific strain, potentially interacting with other PLP-dependent enzymes or oxidases[3].

References

  • Ueno H, Soper TS, Manning JM. Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Biochem Biophys Res Commun. 1984 Jul 31;122(2):485-91.[Link]

  • Miura R, et al. Studies on the reaction of D-amino acid oxidase with beta-cyano-D-alanine. Observation of an intermediary stable charge transfer complex. J Biochem. 1980 May;87(5):1469-81.[Link]

  • Shinde DD, et al. A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine in Staphylococcus aureus. J Biol Chem. 2024 Nov;301(12):110931.[Link]

Sources

Application Note: 3-Cyano-D-Alanine for In Vivo Vibrational Imaging

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of 3-Cyano-D-Alanine (CDA) , a specialized metabolic probe designed for Stimulated Raman Scattering (SRS) microscopy. Unlike traditional fluorescent probes or click-chemistry precursors (like azides/alkynes), CDA utilizes the nitrile (–C≡N) group as a direct, label-free vibrational reporter in the cell-silent spectral window.

Executive Summary & Principle

3-Cyano-D-Alanine (CDA) (also known as


-cyano-D-alanine) is a structural analog of D-Alanine where the methyl group is substituted with a cyanomethyl group. It serves as a "stealth" metabolic probe for visualizing bacterial cell wall dynamics in vivo.
The Core Advantage: The "Silent Region"

Biological tissues are crowded with vibrations (C-H stretches, amide bands) that clutter the Raman spectrum. However, the spectral window between 1800 cm⁻¹ and 2800 cm⁻¹ is virtually silent in native biological samples.

  • CDA Mechanism: The nitrile group (-C≡N) exhibits a sharp, intense vibrational peak at ~2240 cm⁻¹ .

  • Detection: By tuning SRS microscopes to this frequency, researchers can image CDA-labeled bacteria with high contrast and sub-micron resolution without bulky fluorophores or toxic click-chemistry catalysts.

Mechanism of Action

CDA hijacks the bacterial peptidoglycan (PG) biosynthesis pathway. Because bacterial enzymes are promiscuous regarding the side chain of D-amino acids, CDA is recognized as D-Alanine.

Metabolic Pathway
  • Uptake: CDA enters the cytoplasm via D-amino acid transport systems.

  • Ligation: The enzyme D-Ala-D-Ala ligase (Ddl) incorporates CDA to form the dipeptide D-Ala-CDA (or CDA-CDA).

  • Precursor Synthesis: The dipeptide is ligated onto the UDP-MurNAc-tripeptide by MurF .[1]

  • Integration: The resulting Lipid II precursor is flipped to the periplasm and polymerized into the cell wall by Penicillin-Binding Proteins (PBPs).

Visualization of the Pathway

PG_Pathway cluster_0 Bacterial Cell Envelope CDA Exogenous 3-Cyano-D-Ala Ddl Enzyme: Ddl (Ligase) CDA->Ddl Uptake Cyto Cytoplasm Dipeptide D-Ala-CDA Dipeptide Ddl->Dipeptide ATP MurF Enzyme: MurF Dipeptide->MurF Ligation to Tripeptide LipidII Lipid II (CDA-tagged) MurF->LipidII PBPs PBPs (Transpeptidases) LipidII->PBPs Flipping Wall Mature Peptidoglycan (Raman Active @ 2240 cm⁻¹) PBPs->Wall Crosslinking

Figure 1: Metabolic incorporation of 3-Cyano-D-Alanine into the bacterial cell wall.[2] The nitrile tag remains chemically inert but vibrationally active throughout the process.

Comparison of Imaging Probes

Feature3-Cyano-D-Alanine (CDA)Alkyne-D-Alanine (EDA)Fluorescent D-Alanine (HADA)
Detection Mode SRS / CARS (Vibrational)SRS or Click ChemistryFluorescence Microscopy
Tag Size Very Small (-CN)Small (-C≡CH)Large (Coumarin/Fluorescein)
Perturbation MinimalLowModerate (can affect crosslinking)
Live Cell? Yes (Direct) Yes (Direct) or No (if Clicked)Yes
Spectral Peak ~2240 cm⁻¹ ~2125 cm⁻¹~450 nm (Emission)
Toxicity Low (at <5mM)LowLow

Experimental Protocols

Protocol A: In Vitro Labeling (Bacterial Culture)

Objective: Label actively dividing bacteria for SRS imaging.

Reagents:

  • 3-Cyano-D-Alanine (Custom synthesis or commercial source, >98% purity).

  • Bacterial strain (e.g., E. coli, B. subtilis, S. aureus).

  • M9 Minimal Media (preferred to reduce background) or LB Broth.

Step-by-Step:

  • Stock Solution: Dissolve CDA in sterile water or DMSO to create a 100 mM stock . Store at -20°C.

  • Inoculation: Dilute an overnight bacterial culture 1:100 into fresh medium.

  • Growth: Incubate at 37°C with shaking until OD₆₀₀ reaches ~0.3 (early log phase).

  • Pulse Labeling: Add CDA to the culture for a final concentration of 1.0 mM to 5.0 mM .

    • Note: Higher concentrations (up to 10 mM) yield stronger signals but may compete with native D-Alanine if the media is rich.

  • Incubation: Continue incubation for 30–60 minutes (approx. 1-2 generation times).

  • Wash (Critical):

    • Pellet cells (5000 x g, 3 min).

    • Resuspend in 1x PBS.

    • Repeat wash 3 times to remove free CDA from the cytosol and media.

  • Mounting: Place 2 µL of cell suspension on an agarose pad (1.5% agarose in PBS) and seal with a coverslip.

Protocol B: SRS Imaging Setup

Objective: Configure the microscope to detect the nitrile vibration.

Equipment:

  • SRS Microscope (e.g., Leica SP8 SRS or custom setup).

  • Tunable Pump Laser (typically 700-1000 nm) and fixed Stokes Laser (1031 nm or 1064 nm).

Configuration:

  • Target Wavenumber: The nitrile stretch is at ~2240 cm⁻¹ .

  • Wavelength Calculation:

    • Formula:

      
      
      
    • If Stokes = 1031 nm: Tune Pump to ~840 nm .

    • If Stokes = 1064 nm: Tune Pump to ~860 nm .

  • Image Acquisition:

    • On-Resonance Channel: Set

      
       exactly to the peak (scan spectrum 2230–2250 cm⁻¹ to find max).
      
    • Off-Resonance Channel: Detune by 30 cm⁻¹ (e.g., to 2210 cm⁻¹) to capture the non-specific background.

  • Data Processing: Subtract the Off-Resonance image from the On-Resonance image to isolate the CDA distribution.

In Vivo Imaging Workflow (Mouse Model)

Scenario: Imaging a localized S. aureus infection in a mouse thigh muscle.

  • Infection: Inject

    
     CFU of S. aureus intramuscularly. Allow infection to establish (24-48 hours).
    
  • Probe Administration:

    • Inject CDA solution (100 µL of 50 mM in sterile saline) via tail vein .

    • Alternative: Direct local injection if systemic clearance is too fast.

  • Incorporation Time: Allow 2–4 hours for the probe to circulate and be incorporated by dividing bacteria.

  • Ex Vivo / Intravital Imaging:

    • Ex Vivo: Harvest tissue, fix in 4% PFA, slice, and wash extensively with PBS before imaging.

    • Intravital: Anesthetize mouse, expose muscle tissue, and perform SRS imaging using a water-immersion objective.

    • Note: Mammalian cells do not incorporate D-amino acids, ensuring high contrast for the bacteria.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Weak Signal Low incorporation efficiencyIncrease CDA concentration (up to 10 mM) or labeling time. Use D-Ala auxotroph strains (e.g., E. coli ST1) for max signal.
High Background Free probe not washed outIncrease wash steps (3x PBS). For tissues, perform perfusion before harvesting.
No Signal Laser detunedVerify the exact Raman shift of CDA in your specific solvent/buffer using a spectrometer before imaging.
Phototoxicity Laser power too highReduce pixel dwell time or lower pump/Stokes power (keep total power <30-50 mW at sample).

References

  • Cheng, J. X., & Xie, X. S. (2015). Vibrational spectroscopic imaging of living systems: An emerging platform for biology and medicine. Science. Link

  • Hong, S., Chen, T., Zhu, Y., Li, A., Huang, Y., & Chen, X. (2014). Live-cell stimulated Raman scattering imaging of alkyne-tagged biomolecules.[3] Angewandte Chemie International Edition. Link

  • Kuru, E., Hughes, H. V., Brown, P. J., Hall, E., Tekkam, S., Cava, F., ... & VanNieuwenhze, M. S. (2012). In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie. Link

  • Wei, L., Hu, F., Shen, Y., Chen, Z., Yu, Y., Lin, C. C., ... & Min, W. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering.[3] Nature Methods. Link

  • Yamakoshi, H., Dodo, K., Palonpon, A. F., Ando, J., Fujita, K., Kawata, S., & Sodeoka, M. (2012). Alkyne-tag Raman imaging for visualization of mobile small molecules in live cells.[3] Journal of the American Chemical Society.[4] Link

Sources

Application Note: Site-Specific Incorporation and Quantification of 3-Cyano-D-Alanine in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Probe Dynamics

The incorporation of non-canonical amino acids (ncAAs) bearing bio-orthogonal functional groups has revolutionized the biophysical characterization of peptides and proteins. Among these, 3-cyano-D-alanine (D-Ala(CN)) serves as a highly sensitive vibrational probe.

The nitrile (C


N) stretching vibration absorbs in the 2100–2300 cm⁻¹ spectral region. This specific range is known as the "transparent window" of biological molecules, as it is largely devoid of intrinsic background absorption from natural protein vibrations (such as the amide I and II bands)[1]. By utilizing the D-stereoisomer, researchers achieve two distinct advantages:
  • Proteolytic Stability: D-amino acids confer resistance to endogenous proteases, extending the half-life of the peptide in biological matrices.

  • Stereospecific Probing: The inverted stereocenter allows for precise spatial orientation of the nitrile dipole, enabling the interrogation of chiral microenvironments and local electric fields via the vibrational Stark effect[2].

While cyanoalanine can occasionally form as an unwanted dehydration artifact during the Solid-Phase Peptide Synthesis (SPPS) of unprotected asparagine[3], the intentional incorporation of the pre-synthesized Fmoc-D-Ala(CN)-OH building block is highly efficient. The aliphatic nitrile group is chemically inert to the standard iterative basic deprotection and acidic cleavage conditions of Fmoc-SPPS, ensuring absolute structural fidelity.

Physicochemical & Analytical Metrics

To accurately quantify the incorporation of D-Ala(CN), it is critical to understand its mass spectrometry and vibrational spectroscopy parameters. Because aliphatic nitriles lack the extended


-conjugation of aromatic nitriles (like p-cyanophenylalanine), their extinction coefficients are lower, necessitating optimized analytical concentrations[4].
ParameterValue / MetricAnalytical Relevance
Molecular Formula (Free AA) C₄H₆N₂O₂Base formula for reagent calculation.
Monoisotopic Residue Mass 96.0323 DaExact mass added to the peptide chain per incorporation.
Mass Shift vs. L-Alanine +24.9952 DaUsed for Extracted Ion Chromatogram (XIC) gating in LC-MS.
Target Vibrational Mode C

N Asymmetric Stretch
Primary target for FTIR and Raman quantification.
Spectral Region ~2250 – 2260 cm⁻¹Falls within the biological "transparent window"[1].
Molar Extinction Coefficient (

)
~120 – 150 M⁻¹cm⁻¹Required for absolute quantification via Beer-Lambert Law[4].

Experimental Workflows

Workflow A 1. Fmoc-D-Ala(CN)-OH Activation (DIC/Oxyma) B 2. Solid-Phase Peptide Synthesis (SPPS) A->B C 3. TFA/TIS/H2O Global Cleavage B->C D 4. Lyophilized Crude Peptide C->D E 5a. LC-MS/MS (Mass Shift: +96.03 Da) D->E Relative Yield F 5b. FTIR / Raman (C≡N Stretch: ~2260 cm⁻¹) D->F Absolute Quant

Fig 1: End-to-end workflow for the synthesis and analytical quantification of D-Ala(CN) peptides.

Step-by-Step Protocols

Protocol A: Fmoc-SPPS Incorporation of D-Ala(CN)

Causality Check: The nitrile group is stable under SPPS conditions, but incomplete coupling can occur due to the altered steric profile of the modified side chain. We utilize DIC/OxymaPure to suppress epimerization and drive the coupling to completion.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide MBHA resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation: Dissolve 0.4 mmol (4 eq) of Fmoc-D-Ala(CN)-OH and 0.4 mmol (4 eq) of OxymaPure in 2 mL DMF. Add 0.4 mmol (4 eq) of N,N'-Diisopropylcarbodiimide (DIC). Pre-activate for 3 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Self-Validation (Kaiser Test): Remove a few resin beads and perform a Kaiser test. A yellow/colorless bead indicates complete coupling (primary amine consumed). If blue, repeat the coupling step.

  • Cleavage: Following sequence completion, cleave the peptide using Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v) for 2 hours.

  • Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: LC-MS/MS Relative Quantification

Causality Check: LC-MS/MS provides the relative incorporation efficiency by comparing the target mass against deletion sequences.

  • Sample Preparation: Dissolve 1 mg of crude peptide in 1 mL of LC-MS grade H₂O/Acetonitrile (50:50) with 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (0.1% FA) over 15 minutes.

  • Mass Detection: Operate the High-Resolution Mass Spectrometer (HRMS) in positive ESI mode.

  • Self-Validation (Carryover Check): Inject a blank solvent sample immediately prior to the peptide sample to confirm no background contamination at the target m/z.

  • Data Analysis: Extract the ion chromatogram (XIC) for the theoretical

    
     of the D-Ala(CN)-containing peptide (incorporating the +96.03 Da residue mass). Calculate the area under the curve (AUC) relative to any uncoupled deletion species to determine the % incorporation yield.
    

Analytical Modality Selection

Decision S Select Quantification Method Q1 Need Absolute Molar Concentration? S->Q1 LC LC-HRMS (High Sensitivity, Relative) Q1->LC No Q2 Sample Matrix? Q1->Q2 Yes IR FTIR Spectroscopy (Requires D₂O or Dry Film) Q2->IR Purified / D₂O RM Raman Spectroscopy (Aqueous Compatible) Q2->RM Live Cells / H₂O

Fig 2: Decision tree for selecting the optimal analytical modality based on matrix and data requirements.

Protocol C: FTIR-Based Absolute Quantification

Causality Check: Why use D₂O instead of H₂O? The H-O-H bending mode of water absorbs strongly, and its broad libration tail extends into the 2000 cm⁻¹ region, which can mask the weak aliphatic nitrile signal[4]. Exchanging the solvent to D₂O shifts the solvent background, leaving the 2250 cm⁻¹ window perfectly clear[1].

  • Solvent Exchange: Dissolve the purified lyophilized peptide in 99.9% D₂O. Lyophilize again to ensure complete H/D exchange of exchangeable protons. Re-dissolve in D₂O buffer (e.g., 50 mM deuterated phosphate buffer, pD 7.4) to a final concentration of 2–5 mM.

  • Cell Assembly: Load the sample into a CaF₂ liquid transmission cell with a defined path length (typically 50 µm or 100 µm).

  • Self-Validation (Background Subtraction): First, acquire a spectrum of the exact matched D₂O buffer without the peptide. This ensures that any baseline anomalies are perfectly subtracted, isolating the C

    
    N signal.
    
  • Spectral Acquisition: Acquire the FTIR spectrum from 4000 to 1000 cm⁻¹ at a resolution of 2 cm⁻¹ (average of 128 scans to maximize Signal-to-Noise).

  • Quantification:

    • Identify the asymmetric C

      
      N stretch at ~2250–2260 cm⁻¹.
      
    • Integrate the peak area or measure the baseline-corrected peak maximum absorbance (

      
      ).
      
    • Apply the Beer-Lambert Law:

      
      
      
    • (Where

      
       is the path length in cm, and 
      
      
      
      is the extinction coefficient, typically ~120 M⁻¹cm⁻¹ for aliphatic nitriles).

References

  • Emerging approaches to investigating functional protein dynamics in modular redox enzymes: Nitric oxide synthase as a model system. National Center for Biotechnology Information (PMC). 1

  • Vibrational Stark Effects Calibrate the Sensitivity of Vibrational Probes for Electric Fields in Proteins. Biochemistry (ACS Publications). 2

  • Vibrational Approach to the Dynamics and Structure of Protein Amyloids. MDPI. 4

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. IntechOpen. 3

Sources

Troubleshooting & Optimization

"troubleshooting D-Alanine, 3-cyano- labeling experiments"

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized technical support center for researchers utilizing 3-cyano-D-alanine (3-CDA) , primarily as a vibrational probe for infrared (IR) or Raman spectroscopy in bacterial peptidoglycan studies.

Status: Operational | Role: Senior Application Scientist | Topic: Metabolic Labeling & Vibrational Spectroscopy

Strategic Overview: The "Silent Region" Probe

You are likely using 3-cyano-D-alanine (3-CDA) rather than the more common 3-azido-D-alanine (ADA) because you require a non-perturbative vibrational reporter . While azides are used for "click" chemistry (fluorescence), nitriles (


) are used for bond-specific imaging  (FTIR/Raman) because they oscillate in the "silent region" of the cell's spectrum (1900–2300 cm⁻¹), free from protein or water interference.

The Core Challenge: The nitrile dipole is weaker than the azide dipole. Consequently, 3-CDA experiments fail not usually due to chemistry, but due to detection sensitivity and enzymatic kinetics .

Quick Reference: Probe Comparison
Feature3-Cyano-D-Alanine (3-CDA)3-Azido-D-Alanine (ADA)
Primary Readout IR/Raman Spectroscopy (Vibrational)Fluorescence Microscopy (via Click)
Peak Frequency ~2240–2250 cm⁻¹~2100 cm⁻¹
Extinction Coeff. Low (~150–200 M⁻¹cm⁻¹)High (~400–600 M⁻¹cm⁻¹)
Steric Size Minimal (Linear, small)Moderate
Toxicity High (Transaminase inhibitor)Low to Moderate

Troubleshooting Guide (Q&A Format)

Category A: Biological Incorporation & Toxicity

Q1: "My bacterial cultures stop growing immediately after adding 3-CDA. Is the probe toxic?" Diagnosis: Yes, you are likely triggering suicide inhibition of D-amino acid transaminases. The Mechanism: Unlike azido-D-alanine, cyano-alanine derivatives can act as suicide substrates for enzymes like D-amino acid transaminase (Dat) or Alanine racemase (Alr) . The nitrile group can form a covalent adduct with the pyridoxal phosphate (PLP) cofactor in the enzyme active site, effectively shutting down D-Ala synthesis. Solution:

  • Switch to Auxotrophs: Use D-Ala auxotrophic strains (e.g., E. coli ST5 or B. subtilis 168

    
    ) that cannot synthesize their own D-Ala. This forces the cell to import your probe to survive, rather than fighting against its own synthesis machinery.
    
  • Titration is Critical: Do not exceed 1–2 mM in wild-type strains. If using wild-type, you must supplement with a small amount of native D-Ala (e.g., 50 µM) to sustain essential growth while maintaining enough competitive pressure for the probe.

Q2: "I see no incorporation into the Peptidoglycan (PG). Is the transport blocked?" Diagnosis: Competitive exclusion by cytosolic D-Alanine. The Mechanism: The incorporation pathway relies on Ddl (D-Ala-D-Ala ligase) .[1][2][3] Ddl has a specific


 for D-Ala.[4] If the intracellular concentration of native D-Ala is high, Ddl will preferentially ligate native D-Ala over 3-CDA because the nitrile group, while small, still imposes a steric and electronic penalty.
Solution: 
  • Media Formulation: Never use LB or rich media (which contains mM levels of D-Ala). Use M9 Minimal Media supplemented with glucose.

  • The "Pulse" Method: Grow cells to mid-log phase (OD₆₀₀ ~0.4) in minimal media, then add 3-CDA (1–5 mM) for 1–2 generation times. This maximizes uptake when metabolic flux is highest.

Category B: Spectroscopy & Signal Detection

Q3: "I have incorporation, but I can't see the nitrile peak at 2250 cm⁻¹ in my FTIR." Diagnosis: Water suppression issues or low dipole strength. The Mechanism: The nitrile stretch is weak. Furthermore, the H-O-H bending overtone of water can create a background slope in the IR spectrum. Solution:

  • D₂O Exchange: You must exchange your sample into Deuterium Oxide (D₂O) or dry the sample. H₂O absorbs strongly near the silent region; D₂O shifts this background, revealing the nitrile peak.

  • Difference Spectroscopy: You cannot rely on a raw spectrum. You must subtract the spectrum of an unlabeled control culture (grown in D-Ala) from your labeled culture.

    • Calculation:

      
      
      

Q4: "The nitrile peak is broad and split. Is my probe degrading?" Diagnosis: Environmental heterogeneity (The "Stark Effect"). The Mechanism: This is actually a feature , not a bug. The nitrile frequency shifts linearly with the local electric field (Stark effect). A broad peak indicates the probe is sensing different environments (e.g., some 3-CDA is in the cross-linked core, some is in the hydrated outer brush of the PG). Solution:

  • Do not try to "fix" this. Analyze the linewidth (Full Width at Half Maximum - FWHM) to determine the heterogeneity of the peptidoglycan hydration shell.

Visualizing the Workflow

Diagram 1: The Metabolic Logic & Failure Points

This diagram illustrates the pathway 3-CDA takes to enter the cell wall and where the specific bottlenecks (Troubleshooting points) occur.

G cluster_0 Extracellular Space cluster_1 Cytosol cluster_2 Periplasm / Cell Wall 3-CDA_Media 3-Cyano-D-Ala (Input) Transport CycA/Transport Pool Intracellular Pool Transport->Pool Racemase Alr/Dat (Transaminase) Ddl Ddl Ligase (The Gatekeeper) MurF MurF (Add to Lipid I) Ddl->MurF Ligation LipidII Lipid II (Membrane Bound) MurF->LipidII PBP PBPs (Polymerization) LipidII->PBP Flip MaturePG Mature PG (IR Signal Source) PBP->MaturePG Cross-linking

Caption: The metabolic trajectory of 3-cyano-D-alanine. Note the "Red Node" (Racemase) representing the toxicity risk via suicide inhibition, and the "Yellow Node" (Ddl) representing the kinetic bottleneck.

Validated Experimental Protocol (IR Detection)

Objective: Label E. coli peptidoglycan with 3-CDA for FTIR analysis.

Reagents
  • Probe: 3-cyano-D-alanine (Custom synthesis or commercial source).

  • Media: M9 Minimal Salts + 0.4% Glucose (Strictly no LB).

  • Buffer: 50 mM Phosphate Buffer (pH 7.2) prepared in D₂O (Deuterium Oxide).

Step-by-Step Methodology
  • Inoculation: Inoculate E. coli (strain CS109 or similar) into 5 mL M9-Glucose. Incubate overnight at 37°C.

  • Subculture: Dilute 1:100 into fresh M9-Glucose (50 mL). Grow to OD₆₀₀ = 0.3 (Early Log Phase).

  • Labeling (The Critical Step):

    • Add 3-CDA to a final concentration of 2 mM .

    • Note: If using an auxotroph, wash cells first to remove pre-existing D-Ala.

    • Incubate for 2 hours (approx. 2-3 doublings).

  • Harvest & Wash:

    • Centrifuge at 5,000 x g for 10 min.

    • Resuspend pellet in PBS.[2] Repeat wash 2x to remove unbound probe.[1]

  • Sacculus Isolation (Optional but Recommended for Signal):

    • Boil cells in 4% SDS for 30 min (removes non-covalently bound proteins/membranes).

    • Wash 3x with water to remove SDS.

  • D₂O Exchange:

    • Resuspend the final PG pellet in D₂O buffer. Incubate 30 mins. Spin down. Repeat 2x.

    • Why? This eliminates the H-O-H bending mode (~1640 cm⁻¹ broad tail) that obscures the nitrile region.

  • FTIR Acquisition:

    • Place concentrated pellet between CaF₂ windows.

    • Scan from 1800 to 2400 cm⁻¹.

    • Look for the

      
       stretch at 2245 ± 5 cm⁻¹ .
      

References

  • Siegrist, M. S., et al. (2013). "D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen."[3][5][6] ACS Chemical Biology.

    • Context: Establishes the foundational logic of metabolic incorpor
  • Ueno, H., et al. (1984).[4] "Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine." Biochemical and Biophysical Research Communications.

    • Context: Authoritative source on the toxicity mechanism (suicide inhibition) of cyano-alanine.[4]

  • Getahun, Z., et al. (2003). "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society.

    • Context: Defines the spectroscopic properties of the nitrile group in the silent region.
  • Kurauskas, V., et al. (2016). "Site-specific identification of the peptidoglycan synthesis machinery." Nature Communications.

    • Context: Demonstrates the use of D-amino acid probes for spatial localization in bacterial cell walls.[3][5][6][7][8]

Sources

Technical Support Center: Optimizing 3-Cyano-D-Alanine (CND) for Labeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the technical challenges of using 3-cyano-D-alanine (CND) , a non-canonical amino acid (NCAA) analog, for metabolic labeling of bacterial cell walls. Unlike standard fluorescent D-amino acids (FDAAs), CND is primarily utilized for its unique nitrile vibrational signature (C≡N stretch at ~2240 cm⁻¹) in Stimulated Raman Scattering (SRS) microscopy, or as a small bioorthogonal handle.

Successful labeling requires balancing signal intensity against metabolic toxicity . CND acts as a structural mimic of D-Alanine but can also function as a suicide substrate for D-amino acid transaminases, making concentration optimization critical.

Part 1: The Mechanism of Action (Why it works)

To troubleshoot effectively, you must understand the "Hijack Pathway." CND does not passively stain the cell; it must be actively processed by the bacterial enzymatic machinery.

The Hijack Pathway

Bacteria incorporate CND because their cell wall synthesis enzymes are promiscuous.

  • Uptake: CND enters the cytoplasm via alanine transport systems.

  • Ligation (Ddl): D-Ala-D-Ala ligase (Ddl) couples CND with D-Alanine (or another CND) to form a dipeptide.[1][2]

  • Assembly (MurF): MurF ligase attaches this dipeptide to the UDP-MurNAc-tripeptide.[1][2]

  • Export: The resulting precursor (Lipid II) is flipped to the periplasm and cross-linked into the peptidoglycan by Penicillin-Binding Proteins (PBPs).

Visualization: The Incorporation Logic

CND_Pathway CND Exogenous 3-cyano-D-Ala Ddl Enzyme: Ddl (Ligase) CND->Ddl Competes with Native D-Ala Dipeptide D-Ala-CND Dipeptide Ddl->Dipeptide ATP-dependent MurF Enzyme: MurF Dipeptide->MurF Precursor Pentapeptide Precursor MurF->Precursor Cytoplasm CellWall Mature Peptidoglycan Precursor->CellWall Export & Crosslink (Periplasm)

Caption: Figure 1.[3][4] Metabolic hijacking pathway where 3-cyano-D-alanine replaces native D-Alanine in cell wall synthesis.

Part 2: Troubleshooting Guides (Q&A)

Module A: Signal Optimization (The "Can't See It" Problem)

Q1: I am using 1 mM CND in LB media, but my SRS/Raman signal is negligible. Why? Diagnosis: Competitive Inhibition. Explanation: Lysogeny Broth (LB) is rich in native D-Alanine. The bacterial enzymes (Ddl) have a higher affinity for the natural substrate (native D-Ala) than the analog (CND). In rich media, the native D-Ala outcompetes your label by a factor of 100:1 or more. Solution:

  • Switch Media: Use M9 Minimal Media or a defined medium lacking D-Alanine.

  • Concentration Titration: If you must use rich media, increase CND concentration to 2–5 mM to shift the equilibrium, but monitor for toxicity (see Module B).

Q2: My signal is patchy or localized only at the poles. Is this an artifact? Diagnosis: Biological Feature (Growth Phase). Explanation: Peptidoglycan synthesis is spatially regulated.[2] In rod-shaped bacteria (e.g., E. coli, B. subtilis), new cell wall material is inserted at the division septum (mid-cell) or poles depending on the cell cycle stage. Solution:

  • Pulse Labeling: Label for shorter durations (10–30 mins) to see active synthesis sites.

  • Chase Experiment: Label for >1 generation (approx. 30–60 mins) to stain the entire periphery.

Module B: Toxicity & Growth Inhibition (The "Dead Bugs" Problem)

Q3: When I add >5 mM CND, the optical density (OD600) plateaus. Is CND an antibiotic? Diagnosis: Metabolic Toxicity / Enzyme Inhibition. Explanation:

  • Transaminase Inhibition: Beta-cyano-D-alanine (structurally identical to 3-cyano-D-alanine) is a known suicide substrate for D-amino acid transaminases [1].[5] It irreversibly inhibits the enzymes responsible for regulating D-Ala levels.

  • Cross-linking Defects: High incorporation of CND can sterically hinder PBPs, preventing proper cross-linking of the cell wall, leading to lysis (similar to the mechanism of Cycloserine). Solution:

  • Determine MIC: Perform a Minimum Inhibitory Concentration assay.

  • Optimal Window: Use 0.5 mM – 2 mM . Do not exceed 5 mM for long-term (>1 hour) incubations.

Q4: Can I use L-cyano-alanine instead? It’s cheaper. Diagnosis: Stereochemistry Error. Explanation: No. Bacterial cell wall enzymes (Ddl, MurF) are stereospecific for the D-isomer . The L-isomer will be incorporated into proteins (translation), not the cell wall, resulting in high background noise and proteotoxicity.

Part 3: Optimized Experimental Protocol

This protocol is designed for SRS Microscopy or Click-Chemistry downstream applications.

Reagents
  • Stock Solution: 100 mM 3-cyano-D-alanine in sterile water or DMSO (Store at -20°C).

  • Media: M9 Minimal Media (Recommended) or LB (requires higher probe concentration).

  • Wash Buffer: 1x PBS (Phosphate Buffered Saline).[6]

Workflow Table
StepActionCritical ParameterReason
1 Inoculation Dilute overnight culture 1:100 into fresh media.Ensure cells are in exponential (log) phase . Labeling is active only during growth.
2 Growth Incubate until OD₆₀₀ reaches ~0.3 – 0.5.Mid-log phase ensures maximum metabolic rate and enzyme availability.
3 Labeling (Pulse) Add CND to final conc. of 1.0 – 2.0 mM .Optimization Point: If using LB, increase to 4-5 mM.
4 Incubation Incubate for 30 min (Pulse) or 2 hours (Whole cell).Short pulses visualize new growth; long pulses visualize cell shape.
5 Wash (CRITICAL) Centrifuge (5000xg, 3 min) and resuspend in PBS. Repeat 3x. Removes unbound CND. Unbound probe creates massive background noise in Raman/SRS.
6 Fixation 4% Paraformaldehyde (15 min) or Methanol-free Formaldehyde.Stops metabolism. Essential if performing Click chemistry or long-term imaging.

Part 4: Decision Matrix (Logic Tree)

Use this logic flow to determine your next optimization step.

Optimization_Logic Start Start Labeling (1 mM CND in M9 Media) CheckSignal Check Signal (SRS/Raman/Click) Start->CheckSignal SignalGood Signal Strong? CheckSignal->SignalGood Yes Check Toxicity (Growth Curve) SignalGood->Yes Yes No Increase Conc. to 2-4 mM SignalGood->No No (Weak Signal) ToxCheck Growth Normal? Yes->ToxCheck No->CheckSignal GoodTox Protocol Optimized ToxCheck->GoodTox Yes BadTox Reduce Conc. or Incubation Time ToxCheck->BadTox No (Lysis/Stalling) BadTox->CheckSignal

Caption: Figure 2. Decision logic for balancing signal intensity vs. bacterial cytotoxicity.

References

  • Ueno, H., Soper, T. S., & Manning, J. M. (1984). Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine.[5] Biochemical and Biophysical Research Communications, 122(2), 485–491.[5]

  • Siegrist, M. S., et al. (2013). D-Amino acid chemical reporters reveal peptidoglycan dynamics of an intracellular pathogen. ACS Chemical Biology, 8(3), 500–505.

  • Kuru, E., et al. (2012). In Situ probing of newly synthesized peptidoglycan in live bacteria with fluorescent D-amino acids. Angewandte Chemie International Edition, 51(50), 12519–12523.

  • Wei, L., et al. (2014). Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering. Nature Methods, 11, 410–412. (Contextual reference for vibrational imaging of nitrile/alkyne tags).

Sources

"non-specific binding of D-Alanine, 3-cyano-"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Cyano-D-Alanine Assay Optimization Status: Online | Role: Senior Application Scientist | Ticket ID: NSB-CyanoAla-001[1][2]

Introduction: Defining the Artifact

Welcome to the technical support hub. You are likely here because your binding isotherms for 3-cyano-D-alanine (also known as


-cyano-D-alanine) are showing anomalous behavior—infinite affinity, linear non-saturation, or high background in reference channels.[1][2]

As a small, zwitterionic nitrile (


) probe, this molecule presents a unique "sticky" profile.[1][2] Unlike lipophilic drugs that bind plastics via hydrophobic effects, 3-cyano-D-alanine often exhibits dipole-driven non-specific binding (NSB)  due to the strong polarity of the nitrile group and its capacity to act as a hydrogen bond acceptor [1, 2].[1] Furthermore, in enzymatic contexts, it can act as a suicide substrate, creating covalent adducts that mimic NSB [3].[1]

This guide deconstructs these artifacts and provides self-validating protocols to resolve them.

Module 1: Diagnostic Framework

"Is it the Sensor, the Protein, or the Chemistry?"

Before altering buffers, you must isolate the source of the signal. Use this logic flow to categorize your NSB type.

DiagnosticFlow Start START: Anomalous Signal CheckRef Step 1: Check Reference Surface (No Protein) Start->CheckRef HighRef High Signal on Blank Surface? CheckRef->HighRef Yes LowRef Low/No Signal on Blank Surface CheckRef->LowRef No TypeA TYPE A: Matrix/Surface NSB (Dipole interaction with sensor) HighRef->TypeA CheckStoich Step 2: Check Stoichiometry (Rmax) LowRef->CheckStoich SuperStoich Signal > Theoretical Rmax CheckStoich->SuperStoich Yes Irreversible Step 3: Dissociation Check (Does it wash off?) CheckStoich->Irreversible Normal Rmax but... TypeB TYPE B: Protein Aggregation/NSB (Promiscuous binding) SuperStoich->TypeB TypeC TYPE C: Covalent/Suicide Inhibition (Chemical reaction) Irreversible->TypeC No Dissociation

Figure 1: Diagnostic logic to categorize the source of non-specific binding (NSB).

Module 2: Surface & Matrix Interference (Type A NSB)

The Mechanism: The nitrile group is a Stark effect probe; it is highly sensitive to local electric fields. On gold surfaces (SPR) or polystyrene (ELISA), the nitrile dipole can align with surface charges, creating a "false" binding layer [4].[1][2]

Troubleshooting Protocol: The "High-Salt + Tween" Shield

Standard PBS is often insufficient for nitrile probes.[2] You must disrupt both the dipole alignment and the weak hydrophobic interactions of the alanine backbone.

Optimized Buffer Recipe (Targeting 3-Cyano-D-Alanine):

Component Standard Conc. Optimized Conc. Mechanism of Action
NaCl 150 mM 350 mM - 500 mM High ionic strength shields the nitrile dipole from charged surface residues [5].[1][2]
Tween-20 0.005% 0.05% Disrupts weak hydrophobic interactions of the alanine backbone.
DMSO 1-2% Strictly Matched Critical: Mismatch in DMSO refractive index looks like NSB.[1][2] Calibrate within 0.1%.

| EDTA | 1 mM | 3 mM | Prevents trace metal coordination to the nitrile nitrogen (rare but possible).[2] |

Validation Step (The "Zero-Injection"):

  • Equilibrate the system with the Optimized Buffer .

  • Inject the buffer containing 3-cyano-D-alanine (at highest assay concentration) over a blocked, un-liganded reference channel .[1][2]

  • Pass Criteria: Response < 5% of the theoretical

    
     of your specific binding pair.[2]
    

Module 3: Protein-Specific Artifacts (Type B & C NSB)

The Mechanism:

  • Type B (Promiscuous): The nitrile acts as a hydrogen bond acceptor for Ser/Arg-rich patches on the protein surface, unrelated to the active site [2].

  • Type C (Covalent): 3-Cyano-D-alanine is a known suicide substrate for D-amino acid transaminases and related enzymes.[1][2] It forms a heat-labile covalent bond with nucleophilic residues (often Lys or pyridoxal phosphate cofactors) [3].[1][2]

Protocol: Distinguishing Binding from Reaction

If your dissociation phase is flat (k_off


 0), you may have covalent modification rather than NSB.[1][2]

The "Pulse-Chase" Competition Assay:

  • Saturate: Inject 3-cyano-D-alanine until signal plateaus.

  • Wash: Switch to running buffer for 10 minutes.

  • Compete: Inject a known reversible high-affinity competitor (e.g., D-Cycloserine or D-Alanine).[1][2]

    • Result A (Reversible NSB): The signal drops rapidly as the competitor displaces the non-specifically bound molecules.

    • Result B (Covalent/Suicide): The signal remains stable.[2] The nitrile has reacted with the protein.[3][4][5][6] This is not NSB; this is irreversible inhibition.

Module 4: Vibrational Spectroscopy (IR) Specifics

If you are using 3-cyano-D-alanine as an IR probe, NSB manifests as peak broadening or frequency splitting of the nitrile stretch (


).[1][2]

The "Isotope Editing" Correction: To confirm the signal is from the specific site and not background NSB:

  • Synthesize/purchase

    
     or 
    
    
    
    labeled 3-cyano-D-alanine.[1][2]
  • The specific peak will shift (

    
    ), but broad background NSB (often caused by heterogeneous surface sticking) will remain as a "ghost" peak at the natural abundance frequency if the NSB is due to contaminants or bulk effects [6].[2]
    

Frequently Asked Questions (FAQs)

Q1: I see linear binding that never saturates. Is this NSB? A: Yes. Linear dependence on concentration is the hallmark of partitioning (NSB) rather than saturation binding.[2]

  • Fix: Substrate the reference channel signal. If the remaining signal is still linear, the interaction is likely too weak (

    
    ) or purely non-specific.
    

Q2: Can I use BSA to block 3-cyano-D-alanine NSB? A: Use with caution. Albumin has hydrophobic pockets that can bind small nitriles [5].[1][2]

  • Recommendation: Use Casein or PEG-based blockers instead of BSA for small molecule assays involving nitriles.[1][2]

Q3: My


 shifts 10-fold when I change the plastic plate type. Why? 
A:  Polystyrene plates can adsorb small polar aromatics and nitriles.[1][2]
  • Fix: Switch to Non-Binding Surface (NBS) microplates or polypropylene.[1][2] The "shift" suggests the plastic was depleting your free compound concentration.

References

  • Getahun, Z., et al. (2003).[1][2] "The nitrile stretching vibration as a probe of the local protein environment."[6][7][8][9] Journal of the American Chemical Society. [2]

  • Feyerereisen, R., et al. (2018).[1][2] "A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions." Journal of Medicinal Chemistry. [2]

  • Ueno, H., Soper, T. S., & Manning, J. M. (1984).[1][2] "Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine." Biochemical and Biophysical Research Communications.

  • Cytiva (Biacore). (2020).[1][2] "4 Ways to Reduce Non-Specific Binding in SPR Experiments." Nicoya Lifesciences / Cytiva Guides.[1][2]

  • Reichert Technologies. (2014).[1][2] "Reducing Non-Specific Binding in Surface Plasmon Resonance." Reichert SPR Insider.

  • Miyake, A., et al. (2018).[1][2][10] "Site-Specific Infrared Probes of Proteins." Biochemistry. [2]

Sources

"D-Alanine, 3-cyano- stability and storage issues"

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability, Storage, and Handling Protocols

CAS: 6232-19-5 (General/L-isomer ref often used, specific D-isomer CAS varies by salt form) | Formula:


 | MW:  114.10 Da

Executive Summary

3-Cyano-D-Alanine (also known as


-cyano-D-alanine) is a non-proteinogenic amino acid analog often used as a probe in enzymatic studies or a chiral building block. While chemically robust in solid form, it possesses two specific vulnerabilities that researchers must manage:
  • Nitrile Hydrolysis: The cyano group (

    
    ) is susceptible to hydrolysis under acidic or basic conditions, converting to an amide (asparagine analog) and subsequently to a carboxylic acid (aspartic acid analog).
    
  • Stereochemical Instability (Racemization): As a D-amino acid, it is prone to racemization (conversion to the L-isomer) in alkaline environments, a process often overlooked until biological data becomes inconsistent.

Module 1: Critical Storage Protocols (Solid State)

The Golden Rule: Moisture is the primary catalyst for degradation. Keep the compound desiccated at all times.

ParameterRecommended ConditionTechnical Rationale
Temperature -20°C (Long-term) 4°C (Active use)Low temperature kinetically inhibits spontaneous hydrolysis and racemization.
Atmosphere Inert Gas (Argon/Nitrogen) Minimizes exposure to atmospheric moisture. The compound is hygroscopic.
Container Amber Glass + Desiccant Protects from light (minor risk) and ensures low humidity. Plastic vials are permeable to moisture over years.
Thawing Equilibrate to RT CRITICAL: Allow the vial to warm to Room Temperature (RT) before opening. Opening a cold vial condenses atmospheric water onto the powder, initiating hydrolysis.

Module 2: Solubilization & Solution Stability

Solvent Selection Guide

Researchers often face a trade-off between solubility and stability.

1. Aqueous Buffers (Preferred for immediate use)
  • Solubility: Good (Zwitterionic character).

  • pH Constraint: Maintain pH 5.5 – 7.0 .

    • Risk:[1][2][3] At pH < 3, acid-catalyzed hydrolysis of the nitrile occurs. At pH > 8, base-catalyzed hydrolysis AND racemization occur.

  • Shelf Life: Prepare fresh. Do not store aqueous solutions for >24 hours even at 4°C.

2. DMSO (Dimethyl Sulfoxide) (Preferred for stock solutions)
  • Solubility: Excellent.

  • Protocol: Use anhydrous (dry) DMSO .

    • The "Wet DMSO" Trap: Standard laboratory DMSO is hygroscopic and often contains water. "Wet" DMSO will hydrolyze the nitrile group over weeks of storage.

  • Storage: Aliquot into single-use vials and freeze at -20°C or -80°C. Avoid freeze-thaw cycles.

Module 3: Degradation Pathways (The "Why")

Understanding the chemical fate of your compound is essential for troubleshooting. The diagram below illustrates the two primary degradation routes: Hydrolysis (destruction of the nitrile) and Racemization (loss of chiral purity).

DegradationPathways cluster_0 Chemical Fate Compound 3-Cyano-D-Alanine (Active Reagent) Amide β-Amido-D-Alanine (D-Asparagine Analog) [+18 Da Mass Shift] Compound->Amide Hydrolysis (+H₂O) Acid/Base Catalyzed L_Isomer 3-Cyano-L-Alanine (Enantiomeric Impurity) Compound->L_Isomer Racemization (High pH / Heat) Acid D-Aspartic Acid (Inactive Impurity) [+19 Da Net Shift] Amide->Acid Further Hydrolysis (-NH₃)

Figure 1: Chemical degradation pathways. Note the mass shifts useful for LC-MS diagnosis.

Module 4: Troubleshooting Guide

Scenario A: "My biological assay results are inconsistent/weak."

Root Cause Hypothesis: Partial hydrolysis has converted the nitrile to an amide (asparagine analog), which may act as a competitive inhibitor or simply be inactive.

Diagnostic Protocol (LC-MS):

  • Run a sample of your stock solution.

  • Target Mass: 114.1 Da (

    
    ).
    
  • Look for Impurity 1: Mass shift +18 Da (

    
    ).
    
    • Diagnosis: Nitrile hydration to Amide.[4][5][6]

    • Fix: Your stock solution was likely exposed to moisture or non-neutral pH. Discard.

  • Look for Impurity 2: Mass shift +19 Da (

    
    ).
    
    • Diagnosis: Full hydrolysis to Aspartic Acid.

Scenario B: "The compound is not dissolving in my buffer."

Root Cause Hypothesis: Isoelectric precipitation or "salting out." Step-by-Step Fix:

  • Check the pH.[2] 3-Cyano-D-Alanine has an isoelectric point (pI) near neutral.

  • Action: Adjust pH slightly away from the pI (e.g., move to pH 5.0 or 7.5) or increase ionic strength gently.

  • Alternative: Dissolve in a small volume of DMSO first (make a 100x stock), then dilute into the buffer.

Scenario C: "I suspect stereochemical impurity (L-isomer contamination)."

Root Cause Hypothesis: The sample was exposed to pH > 8.0, causing proton abstraction at the


-carbon.
Diagnostic Protocol: 
  • Standard LC-MS cannot distinguish D vs L isomers.

  • Action: You must use Chiral HPLC or measure Optical Rotation (polarimetry).

  • Reference Value: Compare specific rotation

    
     against the Certificate of Analysis (CoA) of a fresh batch. A drop in rotation magnitude indicates racemization.
    

Frequently Asked Questions (FAQ)

Q1: Can I autoclave a solution of 3-Cyano-D-Alanine? A: Absolutely Not. The high heat (121°C) and pressure will rapidly hydrolyze the nitrile group to a carboxylic acid and likely cause significant racemization. Sterilize solutions by filtration (0.22 µm) only.

Q2: I left the powder on the benchtop over the weekend. Is it still good? A: If the vial was tightly capped and the room humidity was normal (<60%), it is likely fine. If the vial was open or the environment was humid, perform an LC-MS check for the +18 Da (amide) peak before using it in critical experiments.

Q3: Why does the protocol specify "D-Alanine" derivatives specifically? A: In biological systems, D-amino acids often resist enzymatic degradation (proteolysis) better than L-amino acids. However, this resistance applies to peptide bonds, not the nitrile side chain. Do not confuse backbone stability with side-chain stability.

Q4: Can I use DMF instead of DMSO? A: Yes, but DMSO is generally preferred for biological compatibility. If using DMF, ensure it is amine-free (fresh). Old DMF breaks down into dimethylamine, which is basic and can catalyze the degradation of your nitrile.

References

  • Friedman, M. (1999). Chemistry, nutrition, and microbiology of D-amino acids. Journal of Agricultural and Food Chemistry. Link

    • Relevance: Establishes the pH and temperature dependence of amino acid racemiz
  • Lumen Learning. Hydrolysis of Nitriles. Organic Chemistry II. Link

    • Relevance: details the mechanistic pathway of nitrile hydrolysis (Acid/Base catalysis) which validates the storage requirement for neutral pH.
  • Chem-Impex. Boc-beta-cyano-D-alanine Product Data. Link

    • Relevance: Confirms the usage of protected forms to enhance stability during synthesis, implying the vulnerability of the free amino acid.
  • Ziath. Samples in DMSO: What an end user needs to know. Link

    • Relevance: Provides data on water uptake in DMSO and the resulting hydrolytic risk to stored compounds.

Sources

Technical Support Center: D-Alanine, 3-cyano- (Troubleshooting & FAQs)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers working with D-Alanine, 3-cyano- (also known as


-cyano-D-alanine). This compound presents unique challenges due to its stereochemistry, the reactivity of the nitrile group, and its specific biological interactions.

Status: Operational | Role: Senior Application Scientist Topic: Troubleshooting Experimental Pitfalls in D-Alanine, 3-cyano- Workflows

Introduction: The "Deceptive" Amino Acid

D-Alanine, 3-cyano- is a non-proteinogenic amino acid often utilized as a suicide inhibitor for pyridoxal phosphate (PLP)-dependent enzymes (e.g., D-amino acid transaminase) or as a masked aspartate residue in peptide synthesis.

The Core Problem: Its chemical simplicity masks three critical failure modes:

  • The "Silent" Hydrolysis: The nitrile group is metastable and can convert to an amide (asparagine analog) or acid (aspartic acid analog) without obvious physical changes.

  • Stereochemical Inversion: The biological activity is strictly dependent on the D-configuration, yet racemization is common during synthesis and storage.

  • Detection Failure: It lacks a strong chromophore, leading to "invisible" peaks in standard UV-HPLC.

Part 1: Chemical Stability & Synthesis Pitfalls

Q: Why does my LC-MS show a mass shift of +18 or +19 Da after acidic workup?

Diagnosis: You have likely hydrolyzed the nitrile group. Technical Insight: The cyano group (


-position) is electron-withdrawing, making the adjacent carbon susceptible. Under strong acidic (e.g., TFA cleavage in peptide synthesis) or basic conditions, the nitrile hydrolyzes to a primary amide (mass +18 Da, mimicking D-Asparagine) or further to a carboxylic acid (mass +19 Da from original, mimicking D-Aspartic acid).

Troubleshooting Protocol:

  • Avoid Prolonged Acid Exposure: If using Boc/Fmoc chemistry, minimize exposure to >50% TFA. Use scavengers (e.g., triisopropylsilane) but strictly control time.

  • pH Control: Store stock solutions in neutral buffers (pH 6.0–7.5). Avoid storing in 0.1 M HCl or NaOH.

  • Verification: Run a high-resolution MS.

    • Target Mass:

      
       (Calculated based on derivative).
      
    • Contaminant A (Amide): Target + 18.01.

    • Contaminant B (Acid): Target + 18.01 + 0.98 (approx).

Q: My peptide coupling yield is low, and the product seems to be a racemate.

Diagnosis: Base-catalyzed racemization during activation. Technical Insight: The


-proton of 3-cyano-D-alanine is highly acidic due to the electron-withdrawing induction from the 

-cyano group. Standard coupling bases (like DIEA or NMM) can deprotonate the

-carbon, leading to racemization (conversion to the L-isomer) via an enolate intermediate.

Corrective Action:

  • Use Weaker Bases: Switch to collidine or TMP (2,4,6-trimethylpyridine) during coupling.

  • Additives: Always use Oxyma Pure or HOAt to suppress racemization; avoid HOBt if possible as it is less effective for this specific residue.

  • Pre-activation: Minimize the time the activated ester sits in the basic solution before adding the amine.

Part 2: Biological Assay Troubleshooting

Q: The compound fails to inhibit D-amino acid transaminase (DAT) in my kinetic assay.

Diagnosis: Incorrect assay design (ignoring "Suicide Inhibition" kinetics). Technical Insight: D-Alanine, 3-cyano- is a mechanism-based inactivator (suicide substrate), not just a competitive inhibitor. It requires catalytic turnover to generate the reactive species that covalently binds the PLP cofactor or the enzyme active site. If you measure only the initial velocity (


) without pre-incubation, you will miss the inhibition.

Self-Validating Protocol (Kitz-Wilson Plot):

  • Incubate: Mix Enzyme + Inhibitor (various concentrations) without the substrate (D-Alanine/Ketoglutarate).

  • Time Points: Aliquot at

    
     min into a reaction mixture containing high substrate concentration.
    
  • Plot:

    
     vs. Time.
    
    • Success Criteria: Linear decrease in activity over time indicates irreversible inactivation.

    • Failure: Constant activity suggests the compound is degraded or is the wrong isomer.

Q: I observe neurotoxicity in my control group. Is D-Alanine, 3-cyano- toxic?

Diagnosis: Stereochemical impurity (L-isomer contamination). Technical Insight: The L-isomer (


-cyano-L-alanine) is a potent neurotoxin (lathyrism agent) that causes excitotoxicity via NMDA receptors. The D-isomer is generally less active in these specific pathways but can be contaminated with the L-isomer during synthesis (see Racemization above).

Safety & QC Check:

  • Chiral Purity: You must verify the optical purity (e.e. > 99%). Even 1% L-isomer can skew neurobiological data.

  • Control: Use a pure D-Alanine control to differentiate specific cyano-effects from general D-amino acid effects.

Part 3: Analytical "Invisibility"

Q: I injected 1 mM of sample into the HPLC, but the chromatogram is flat at 214 nm.

Diagnosis: Lack of UV chromophore. Technical Insight: The nitrile group has very weak absorbance in the UV range (around 190-200 nm), which is often obscured by solvent cutoffs (methanol/acetonitrile). It does not absorb at 254 nm or 280 nm.

Solution: Pre-column Derivatization (OPA Method) To detect this compound, you must derivatize the primary amine.

Protocol (Automated OPA/MPA):

  • Reagent A: o-Phthaldialdehyde (OPA) + 3-Mercaptopropionic acid (MPA) in borate buffer (pH 10.4).

  • Reaction: Mix Sample (10 µL) + Reagent A (10 µL). Wait 60 seconds.

  • Injection: Inject immediately.

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

    • Result: The derivative is highly fluorescent and separates well on C18 columns.

Visual Troubleshooting Guides

Diagram 1: The Hydrolysis Trap

This diagram illustrates the degradation pathways that occur during improper storage or workup.

HydrolysisPath cluster_0 Storage Risks Nitrile D-Alanine, 3-cyano- (Active Reagent) Amide Impurity A: Amide (+18 Da, Asparagine analog) Nitrile->Amide Acid/Base (pH < 2 or > 9) Acid Impurity B: Acid (+19 Da, Aspartic Acid analog) Amide->Acid Prolonged Hydrolysis

Caption: Chemical degradation pathway of the nitrile group. Avoid extreme pH to prevent conversion to amide or acid forms.

Diagram 2: "No Inhibition" Troubleshooting Tree

Use this logic flow when enzyme assays fail to show expected results.

TroubleshootingTree Start Problem: No Enzyme Inhibition Observed CheckTime Did you pre-incubate Enzyme + Inhibitor? Start->CheckTime CheckIsomer Check Stereochemistry (Chiral HPLC) CheckTime->CheckIsomer Yes Suicide Solution: Use Kitz-Wilson Plot (Time-dependent inhibition) CheckTime->Suicide No (Direct measurement) CheckConc Check Concentration (Derivatization HPLC) CheckIsomer->CheckConc Pure D-isomer WrongIso Solution: Acquire >99% ee D-isomer CheckIsomer->WrongIso L-isomer detected Degraded Solution: Compound Hydrolyzed. Resynthesize. CheckConc->Degraded Mass shift (+18)

Caption: Decision tree for diagnosing failure in enzyme inhibition assays involving 3-cyano-D-alanine.

Summary of Key Data

ParameterSpecification / LimitFailure Consequence
Stereochemistry D-Isomer (>99% ee)L-isomer causes neurotoxicity; fails to inhibit D-enzymes.
Storage pH 6.0 – 7.5Hydrolysis to amide/acid (Mass +18/+19).
Detection (UV) N/A (Transparent >210nm)False negatives in purity checks. Use OPA-Fluorescence.
Inhibition Type Suicide (Time-dependent)"No activity" in standard Michaelis-Menten setups.
Peptide Coupling Use Collidine/OxymaRacemization of the

-carbon.

References

  • ChemicalBook. (2025).[1] Beta-Cyano-L-Alanine Properties and Biological Actions.[2][3][4][5][6]

  • Soper, T. S., & Manning, J. M. (1978). Beta-Elimination of beta-halo substrates by D-amino acid transaminase. (Mechanistic parallel to cyano-derivatives).

  • ResearchGate. (2025). A S180F substitution in D-alanine aminotransferase confers resistance to β-chloro-D-alanine.[7] (Discusses D-alanine analog inhibition mechanisms).

  • PubChem. (2025). 3-cyano-L-alanine Compound Summary. (For chemical property comparison).

  • Chromatography Online. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (OPA Method).

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with D-Alanine, 3-cyano-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for D-Alanine, 3-cyano- (commonly referred to in literature as


-cyano-D-alanine or D-BCNA). While this compound is an invaluable suicide substrate for studying D-amino acid transaminase and D-amino acid oxidase (DAO), researchers frequently encounter unexpected, acute drops in cell viability during in vitro assays.

This guide provides a mechanistic breakdown of these toxicological artifacts, troubleshooting FAQs, and validated protocols to rescue your experiments.

Core Mechanism of Toxicity: The "Trojan Horse" Effect

To troubleshoot D-BCNA, we must first understand its metabolic fate. D-BCNA is not inherently cytotoxic to all mammalian cells. However, in cells expressing high levels of endogenous D-amino acid oxidase (DAO) , D-BCNA acts as a metabolic "Trojan horse."

DAO catalyzes the oxidative deamination of D-BCNA. During this reaction, the enzyme inadvertently triggers the elimination of the compound's cyano group, releasing free cyanide (


) directly into the intracellular space[1]. This free cyanide rapidly binds to the 

center of Cytochrome C Oxidase (Complex IV) in the mitochondrial electron transport chain. The resulting blockade of oxidative phosphorylation leads to catastrophic ATP depletion and rapid necrotic cell death.

Furthermore,


-cyanoalanine can act as an off-target inhibitor of Cystathionine 

-lyase (CSE)
, disrupting the endogenous production of hydrogen sulfide (

), a critical cytoprotective gasotransmitter[2].

G DBCNA D-Alanine, 3-cyano- (β-cyano-D-alanine) DAO D-Amino Acid Oxidase (DAO) DBCNA->DAO Oxidative Deamination CN Cyanide (CN-) DAO->CN Cyano-group Elimination ComplexIV Cytochrome C Oxidase (Complex IV) CN->ComplexIV Binds Fe3+ (Inhibition) ATP ATP Depletion & Cell Death ComplexIV->ATP Mitochondrial Arrest

Mechanism of D-BCNA toxicity via DAO-mediated cyanide release and Complex IV inhibition.

Troubleshooting FAQs

Q1: Why do my kidney and neuronal cell lines die rapidly after D-BCNA treatment, but my fibroblasts remain perfectly viable? A: This is a classic manifestation of DAO-dependent cyanide toxicity. Kidney (e.g., HEK-293, HK-2) and neuronal cell lines express high endogenous levels of D-amino acid oxidase (DAO). When you treat these cells with D-BCNA, DAO metabolizes the compound and releases cyanide[3]. Fibroblasts typically lack DAO expression, meaning D-BCNA remains intact and non-toxic. Causality & Solution: The toxicity is enzyme-dependent. If you must use D-BCNA in DAO-positive cells, you must co-treat with a cyanide scavenger to neutralize the


 byproduct (see Protocol 1).

Q2: My MTT assay shows near-zero viability, but the cells look morphologically intact and adherent under the microscope. What is causing this discrepancy? A: You are observing a severe assay artifact. Colorimetric assays like MTT and WST-8 rely on active mitochondrial reductases to cleave the tetrazolium salt into formazan. Because the cyanide released from D-BCNA poisons the mitochondrial electron transport chain, reductase activity plummets immediately, yielding a "zero viability" readout long before actual cell death or detachment occurs. Causality & Solution: Your readout is measuring mitochondrial arrest, not cell death. Switch to an ATP-based assay or a membrane-integrity assay (e.g., LDH release) to get an accurate viability metric.

Q3: I am using a DAO-negative cell line, but I still see a gradual decline in viability over 48 hours. What is the mechanism? A: If DAO-mediated cyanide release is ruled out, the likely culprit is the off-target inhibition of Cystathionine


-lyase (CSE). 

-cyanoalanine is a known reversible inhibitor of CSE, which blocks the synthesis of endogenous

[2],[4]. In tissues that rely on

for cytoprotection and redox balance (e.g., cardiovascular or endothelial models), CSE inhibition leads to slow-onset apoptosis due to unmitigated oxidative stress. Causality & Solution: Supplement the media with an exogenous

donor like NaHS (10-50 µM) to bypass the CSE blockade and restore redox homeostasis.
Data Presentation: Cell Line Compatibility & Assay Selection

Table 1: Cell Line DAO Expression and Expected D-BCNA Toxicity

Cell Line TypeEndogenous DAO ExpressionSusceptibility to D-BCNA ToxicityPrimary Mechanism of Viability Loss
Renal (e.g., HK-2)HighAcute (< 4 Hours)Cyanide-mediated Complex IV inhibition
Neuronal (e.g., SH-SY5Y)HighAcute (< 4 Hours)Cyanide-mediated Complex IV inhibition
Endothelial (e.g., HUVEC)LowDelayed (48+ Hours)CSE inhibition /

depletion
Fibroblasts (e.g., NIH/3T3)NegativeResistantN/A (Well-tolerated)

Table 2: Viability Assay Compatibility with D-BCNA Treatment

Assay TypeReadout MechanismCompatibilityReason for Artifact / Success
MTT / WST-8 Mitochondrial ReductasePOOR False negative due to ETC poisoning by cyanide
CellTiter-Glo Intracellular ATPGOOD Accurately reflects terminal energy collapse
LDH Release Membrane IntegrityEXCELLENT Completely unaffected by mitochondrial status
Trypan Blue Dye ExclusionEXCELLENT Direct physical measurement of membrane rupture
Experimental Protocols
Protocol 1: Mitigating Cyanide Toxicity via Sodium Thiosulfate Supplementation

Purpose: To rescue DAO-positive cells from D-BCNA-induced cyanide toxicity by providing a sulfur donor. This promotes the conversion of toxic cyanide to non-toxic thiocyanate via the endogenous mitochondrial enzyme rhodanese.

  • Prepare Scavenger Solution: Dissolve Sodium Thiosulfate (

    
    ) in sterile PBS to create a 100 mM stock. Filter sterilize (0.22 µm).
    
  • Cell Plating: Seed cells in appropriate well plates and allow 24 hours for attachment and log-phase growth.

  • Pre-treatment (Critical Step): Replace media with fresh culture media containing 2 mM Sodium Thiosulfate. Incubate cells for 1 hour at 37°C. Causality: Pre-loading the cells ensures the rhodanese enzyme is saturated with sulfur donors before the cyanide burst occurs.

  • D-BCNA Treatment: Spike in D-Alanine, 3-cyano- at your desired working concentration.

  • Self-Validation Step: Run an LDH release assay at 24 hours comparing D-BCNA alone vs. D-BCNA + Thiosulfate to confirm the successful rescue of cell viability.

Protocol 2: Validating Viability with an ATP-Based Luminescent Assay

Purpose: To bypass the mitochondrial reductase artifacts caused by D-BCNA when assessing true cell health.

  • Reagent Preparation: Thaw CellTiter-Glo buffer and lyophilized substrate to room temperature. Mix gently to reconstitute.

  • Equilibration: Remove the cell culture plate (treated with D-BCNA) from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform temperature across all wells.

  • Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture media present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mixing: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Causality: Rapid lysis instantly halts any ongoing ATP degradation, locking in the metabolic state of the cell at the exact moment of assay.

  • Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a microplate reader.

Troubleshooting Workflow

Workflow Start Observe Viability Drop Post D-BCNA Treatment CheckDAO Check Cell Line DAO Expression Start->CheckDAO HighDAO High DAO (e.g., Kidney/Brain) CheckDAO->HighDAO LowDAO Low DAO (e.g., Fibroblasts) CheckDAO->LowDAO Action1 Add Cyanide Scavenger (e.g., Thiosulfate) HighDAO->Action1 Action2 Check H2S Pathway (CSE Inhibition) LowDAO->Action2

Troubleshooting workflow for resolving cell viability issues following D-BCNA treatment.

References
  • Title: Studies on the reaction of D-amino acid oxidase with beta-cyano-D-alanine.
  • Title: Studies on the reaction of D-amino acid oxidase with beta-cyano-D-alanine. Observation of an intermediary stable charge transfer complex.
  • Title: β-Cyano-L-alanine =95 6232-19-5 - Sigma-Aldrich (CSE Inhibition Profile)
  • Source: kcl.ac.

Sources

Technical Support Guide: Enzymatic Degradation of D-Alanine, 3-cyano-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Warning

D-Alanine, 3-cyano- (also known as


-cyano-D-alanine or D-BCNA) is a non-proteinogenic amino acid often encountered as a chiral intermediate or byproduct in nitrile chemistry. Unlike its L-isomer, which is detoxified by specific nitrilases in plants, the D-isomer is primarily metabolized by D-Amino Acid Oxidase (DAAO) .[1][2]
CRITICAL SAFETY ALERT: Cyanide Generation

WARNING: The enzymatic degradation of D-BCNA by D-Amino Acid Oxidase (DAAO) involves a


-elimination mechanism that releases free Cyanide (

)
and Hydrogen Peroxide (

)
.
  • Risk: Acute toxicity and interference with metalloenzyme assays.

  • Requirement: All reactions must be performed in a fume hood or closed vessel. Buffers should be maintained at pH > 8.0 during processing to prevent the volatilization of Hydrogen Cyanide (HCN) gas, unless a specific trapping mechanism is employed.

Mechanism & Pathway Visualization

Understanding the degradation logic is vital for troubleshooting assay drift and inhibition.

Degradation Pathway (DAAO-Mediated)

The reaction proceeds via oxidative deamination followed by a non-enzymatic or enzyme-assisted


-elimination.

D-BCNA_Degradation Substrate D-Alanine, 3-cyano- (D-BCNA) Complex Charge-Transfer Complex (α-amino-β-cyanoacrylate) Substrate->Complex Binding & Dehydrogenation DAAO_Ox DAAO (Oxidized) FAD DAAO_Ox->Complex DAAO_Red DAAO (Reduced) FADH2 Complex->DAAO_Red Reduction Pyruvate Pyruvate (Final Carbon Skeleton) Complex->Pyruvate β-Elimination & Hydrolysis Ammonia Ammonia (NH3) Complex->Ammonia Cyanide Cyanide (CN-) [TOXIC] Complex->Cyanide DAAO_Red->DAAO_Ox +O2 (Reoxidation) H2O2 H2O2 (ROS) DAAO_Red->H2O2

Figure 1: Oxidative degradation of D-BCNA by DAAO. Note the formation of a stable charge-transfer complex intermediate before the final release of pyruvate and cyanide.

Enzyme Selection & Kinetics (FAQ)

Q1: Which enzyme should I use for D-BCNA degradation?

Recommendation: D-Amino Acid Oxidase (DAAO) (EC 1.4.3.3).[1]

  • Source: Porcine kidney (pkDAAO) or Trigonopsis variabilis (TvDAAO).[1]

  • Why: DAAO is stereospecific for the D-isomer. It catalyzes the

    
    -elimination of the cyano group, converting the substrate into pyruvate, ammonia, and cyanide.
    
  • Note: Do not use Nitrilases (NIT4 family) unless you are working with the L-isomer or a racemate where you want to resolve the L-form. NIT4 is specific to

    
    -cyano-L-alanine.
    
Q2: My reaction mixture turned colored (purple/brown) and the rate slowed down. Why?

Diagnosis: Formation of a Charge-Transfer Complex .[3][4]

  • Cause: The reaction of DAAO with D-BCNA generates an intermediate, likely

    
    -amino-
    
    
    
    -cyanoacrylate
    .[3] This intermediate binds tightly to the reduced enzyme, forming a charge-transfer complex with a characteristic absorption at 285 nm (and often broad bands in the visible region).
  • Impact: This acts as a product inhibition mechanism, slowing oxygen consumption.

  • Solution: Increase oxygenation (vigorous stirring) to accelerate the reoxidation of the FAD cofactor, or use a higher enzyme load to overcome product inhibition.

Q3: Can I use D-Amino Acid Transaminase (DAAT) instead?

Status: NO.

  • Reason:

    
    -cyano-D-alanine is a suicide substrate  for D-amino acid transaminase (
    
    
    
    ).[5]
  • Mechanism: It forms a covalent, heat-labile bond with the enzyme's active site nucleophile, irreversibly inactivating it at low temperatures.

Experimental Protocol: D-BCNA Degradation Assay

This protocol is designed to monitor degradation while managing cyanide safety.

Materials
  • Buffer: 50 mM Sodium Pyrophosphate, pH 8.5 (High pH favors elimination and keeps cyanide non-volatile).

  • Enzyme: D-Amino Acid Oxidase (Sigma-Aldrich or recombinant), ~5 U/mL final.

  • Co-factor: FAD (10

    
    M) - essential for holoenzyme stability.
    
  • Additives: Catalase (200 U/mL) to scavenge

    
     and protect DAAO from oxidative damage.
    
  • Substrate: D-Alanine, 3-cyano- (1–10 mM).

Step-by-Step Workflow
  • Preparation (In Fume Hood):

    • Prepare the reaction mix: Buffer + FAD + Catalase.

    • Equilibrate to 37°C.

  • Blank Measurement:

    • Record absorbance at 285 nm (intermediate) and 340 nm (background) without substrate.

  • Initiation:

    • Add D-BCNA to the cuvette/vessel.

    • Add DAAO to initiate.

  • Monitoring:

    • Method A (Spectrophotometric): Monitor the increase at 285 nm (accumulation of

      
      -amino-
      
      
      
      -cyanoacrylate intermediate).
    • Method B (Oxygen Consumption): Use a Clark oxygen electrode. Expect an initial burst followed by a deceleration due to complex formation.

    • Method C (Endpoint): After 60 mins, quench with NaOH (to pH > 11). Measure Pyruvate using a lactate dehydrogenase (LDH) coupled assay (NADH consumption at 340 nm).

  • Waste Disposal:

    • CRITICAL: Treat all waste with bleach (Sodium Hypochlorite) at pH > 10 for at least 24 hours to oxidize cyanide to cyanate before disposal.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Activity Detected Substrate is L-isomerVerify chirality via polarimetry. DAAO is strictly D-specific.
Reaction Stalls < 50% Product InhibitionThe charge-transfer complex is stable. Add more DAAO or supplement with pure

to drive reoxidation.
Enzyme Precipitates

accumulation
Ensure Catalase is present in excess.

generated by DAAO can oxidatively damage the protein.
Assay Interference Cyanide presence

inhibits many downstream enzymes (e.g., metalloproteases, heme enzymes). Remove

via aeration at pH < 7 (dangerous!) or chemical scavenging (e.g., addition of methemoglobin) before downstream analysis.
Inconsistent Rates Racemic SubstrateIf using DL-mixture, L-BCNA acts as a competitive inhibitor for DAAO. Purify D-isomer or account for

of L-form.

Key Data Summary

ParameterValue / BehaviorNotes
Enzyme D-Amino Acid Oxidase (DAAO)EC 1.4.3.3
Substrate Specificity D-Isomer onlyL-isomer is an inhibitor.[1]
Reaction Type Oxidative Deamination +

-Elimination
Key Intermediate

-amino-

-cyanoacrylate
Absorbance max @ 285 nm.[4]
Inhibitor Potential High (Transaminases)Suicide inhibitor of D-Ala Transaminase (

).[5]
Primary Products Pyruvate,

,

,

Handle cyanide with care.

References

  • Reaction of D-amino acid oxidase with beta-cyano-D-alanine. Journal of Biochemistry. (1983). Describes the formation of the charge-transfer complex and the elimination mechanism.[4][6] (Contextual link based on search results for mechanism).

  • Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Biochemical and Biophysical Research Communications. (1984).[5] Details the suicide inhibition mechanism.

  • D-Amino Acid Oxidase: Physiological Role and Applications. Biochemistry (Moscow). (2008). General review of DAAO mechanism and substrate specificity.

  • Studies on the elimination reaction of Rhodotorula gracilis D-Amino acid oxidase with beta-chloro-D-alanine.European Journal of Biochemistry. (2000).

    
    -elimination by DAAO.
    
    

Sources

Technical Support: Optimization of 3-Cyano-D-Alanine Incubation & Refinement

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Version: 2.4 | Last Updated: March 2026 Topic: Kinetics, Stability, and Purification of


-cyano-D-alanine (BCNA)

Executive Summary

This guide addresses the critical temporal parameters ("incubation times") involved in the handling, synthesis, and application of 3-cyano-D-alanine (also known as


-cyano-D-alanine).

For researchers in drug discovery, this compound presents a dual challenge:

  • Chemical Instability: The nitrile group (

    
    ) is susceptible to hydrolysis, converting the molecule into D-Asparagine (amide) and subsequently D-Aspartic acid.
    
  • Kinetic Sensitivity: As a suicide substrate for enzymes like D-amino acid transaminase (D-AAT) and D-amino acid oxidase (D-AAO), the "incubation time" is not a passive variable but a determinant of inhibition efficiency (

    
    ).
    

Module 1: Refining Purification & Synthesis Times

The Core Problem: You are observing low yields or "ghost peaks" in your HPLC traces. The Cause: Excessive incubation time in aqueous buffers (especially at non-neutral pH) drives the hydrolysis of the nitrile group.

The Hydrolysis Cascade (Visualization)

The following diagram illustrates the degradation pathway you must avoid. The "Refinement Window" is the specific timeframe where the nitrile is stable before hydrolysis dominates.

HydrolysisPathway cluster_0 Optimization Zone Start 3-cyano-D-Alanine (Target) Inter D-Asparagine (Amide Impurity) Start->Inter Hydrolysis (pH > 8.0 or t > 4h) End D-Aspartic Acid (Acid Impurity) Inter->End Slow Hydrolysis

Figure 1: The degradation pathway of 3-cyano-D-alanine. Prolonged exposure to aqueous media converts the target nitrile into amide and acid byproducts.

Troubleshooting Guide: Synthesis & Purification
SymptomProbable CauseCorrective Action
Peak broadening (HPLC) On-column hydrolysis due to acidic mobile phase.Reduce column residence time. Switch to a neutral pH buffer (e.g., Ammonium Acetate) if separation allows.
High "Asparagine" signal Incubation in lysis buffer exceeded 4 hours.Quench immediately. If performing enzymatic resolution, stop the reaction at 60-70% conversion rather than waiting for 100%.
Loss of chirality (ee%) Spontaneous racemization at high pH (>9.0).Maintain pH between 6.5 and 8.0. Limit incubation at pH > 8.0 to < 30 minutes.
Protocol: Time-Course Stability Check

Use this protocol to define the "Safe Incubation Window" for your specific buffer system.

  • Preparation: Dissolve 3-cyano-D-alanine (1 mM) in your target buffer.

  • Incubation: Hold at your process temperature (e.g., 25°C or 37°C).

  • Sampling: Aliquot 50 µL every 30 minutes for 4 hours.

  • Quench: Immediately dilute 1:10 in cold acetonitrile (stops hydrolysis and precipitates proteins if present).

  • Analysis: Inject onto HPLC (C18 column). Monitor absorbance at 210 nm (peptide bond/nitrile) and 280 nm (if using aromatic counter-ions).

  • Calculation: Plot [Area Target] / ([Area Target] + [Area Impurity]) vs. Time.

    • Pass Criteria: Degradation < 2% over the process time.

Module 2: Assay Optimization (Inhibitor Kinetics)

Context: 3-cyano-D-alanine is often used to inhibit pyridoxal phosphate (PLP)-dependent enzymes. It acts as a suicide substrate (mechanism-based inactivator).

The Critical Insight: Unlike competitive inhibitors, where inhibition is instantaneous, suicide inhibition is time-dependent . You must "refine" the pre-incubation time to distinguish between reversible binding (


) and irreversible inactivation (

).
Experimental Logic: Determining

InhibitionLogic Step1 Pre-incubate Enzyme + 3-cyano-D-Ala (Variable Time: 0 - 60 min) Step2 Dilute into Substrate Mix (100x dilution) Step1->Step2 Step3 Measure Residual Activity Step2->Step3 Decision Is Activity Time-Dependent? Step3->Decision ResultA Yes: Calculate k_inact (Suicide Inhibition) Decision->ResultA Decay observed ResultB No: Reversible Inhibition (Calculate Ki only) Decision->ResultB Constant activity

Figure 2: Workflow for distinguishing time-dependent inactivation. The "incubation time" in Step 1 is the independent variable.

FAQ: Assay Troubleshooting

Q: My inhibition curve is flat regardless of incubation time. Why? A: You may be operating at a temperature where the reaction is reversible.

  • Evidence: Research on bacterial D-amino acid transaminase indicates that inactivation by

    
    -cyano-D-alanine is irreversible at 10°C  but becomes progressively reversible at higher temperatures (e.g., 37°C) due to the lability of the adduct [1].
    
  • Fix: Perform the pre-incubation step on ice (4°C - 10°C) to lock the enzyme-inhibitor complex before measuring activity.

Q: How long should I incubate to ensure complete inhibition? A: Do not guess. Determine the


 of inactivation.
  • Plot

    
     vs. 
    
    
    
    .
  • The slope is

    
    .
    
  • Typically, a pre-incubation of 5

    
    
    
    
    
    is required for >96% inactivation. For most PLP-enzymes with this inhibitor, this is between 10 to 30 minutes .

Module 3: Storage & Handling Standards

To prevent the need for constant "refining" of your stock, adhere to these strict storage limits.

StateTemperatureStability LimitNotes
Solid Powder -20°C2 YearsStore under desiccant. Hygroscopic.
Stock Solution (Water) -80°C6 MonthsDo not store at 4°C. Hydrolysis accelerates in liquid state [2].
Stock Solution (DMSO) -20°C1 MonthAvoid freeze-thaw cycles.

Critical Safety Note: While 3-cyano-D-alanine is a valuable probe, it is a nitrile. Upon metabolic breakdown or harsh chemical hydrolysis, it can release cyanide or toxic aspartate analogs. Handle with appropriate PPE.

References

  • Soper, T. S., & Manning, J. M. (1978). Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Biochemistry, 17(16), 3377–3384.

  • Akopyan, T. N., Braunstein, A. E., & Goryachenkova, E. V. (1975).[1][2] Beta-cyanoalanine synthase: purification and characterization. Proceedings of the National Academy of Sciences, 72(4), 1617–1621.[1]

  • MedChemExpress. (2024).

    
    -cyano-L-Alanine Product Information & Stability Guide. 
    
  • Yagi, K., et al. (1976). Studies on the reaction of D-amino acid oxidase with beta-cyano-D-alanine. Observation of an intermediary stable charge transfer complex. Journal of Biochemistry, 79(3), 555–560.

Sources

Validation & Comparative

Confirming the Specificity of D-Alanine, 3-cyano- Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Grounding: The Role of 3-cyano-D-alanine

In the development of targeted antibacterial agents and enzymatic probes, exploiting the D-amino acid metabolic pathways is a highly validated strategy. Enzymes such as D-amino acid transaminase (Dat) and Alanine racemase (Alr) are critical for synthesizing the D-Ala-D-Ala dipeptide, an essential building block of bacterial peptidoglycan.

D-Alanine, 3-cyano- (also known as


-cyano-D-alanine or D-BCNA) is a highly specialized unnatural amino acid utilized as a mechanism-based inactivator (suicide substrate) and active-site probe.

The Causality of Specificity: The


-cyano group acts as a potent electron-withdrawing moiety. When D-BCNA binds to the active site of Pyridoxal 5'-phosphate (PLP)-dependent enzymes (like Dat) or flavoenzymes (like D-amino acid oxidase, DAO), the enzyme catalyzes the abstraction of the 

-proton. This triggers the elimination of the cyano group, generating a highly reactive electrophilic intermediate (e.g., an aminoacrylate). This intermediate rapidly forms a covalent adduct with a nearby nucleophilic residue or the cofactor itself, irreversibly labeling the active site and trapping the enzyme in a stable, spectroscopically distinct complex [1].

Objective Comparison: D-BCNA vs. Alternative Active-Site Probes

When probing D-amino acid pathways, researchers must choose between several structural analogues. D-BCNA offers distinct advantages in specificity over traditional alternatives like


-chloro-D-alanine (BCDA) and D-Cycloserine (DCS).
  • D-Cycloserine (DCS): A rigid cyclic analogue that acts as a competitive inhibitor of D-alanine ligase (Ddl) and Alr. While excellent for broad peptidoglycan inhibition, it lacks the precise covalent labeling capabilities required for active-site mapping.

  • 
    -chloro-D-alanine (BCDA):  A halogenated suicide inhibitor targeting Alr and Dat. However, BCDA suffers from significant off-target effects; for instance, it has been shown to primarily inhibit glutamate racemase (MurI) rather than Alr in Mycobacterium tuberculosis[2].
    
  • 3-cyano-D-alanine (D-BCNA): Exhibits highly specific, temperature-dependent suicide inhibition of Dat with a

    
     of 10 µM [1]. Furthermore, it forms a stable "purple complex" with DAO, making it superior for resonance Raman tracking and precise structural characterization [3].
    
Quantitative Performance Data
Probe / InhibitorPrimary Target(s)Affinity (

/

)
Mechanism of ActionOff-Target Effects
3-cyano-D-alanine (D-BCNA) D-Amino Acid Transaminase (Dat), D-Amino Acid Oxidase (DAO)

(Dat)
Mechanism-based suicide inactivation; forms covalent adductHighly specific; minimal reported off-target binding

-chloro-D-alanine (BCDA)
Alanine Racemase (Alr), Dat

(Alr)
Halogen elimination leading to irreversible covalent bindingInhibits Glutamate Racemase (MurI) in M. tuberculosis
D-Cycloserine (DCS) D-Ala Ligase (Ddl), Alr

Competitive inhibition; structural analogue of D-AlaBroad inhibition across multiple D-amino acid pathways

Pathway Visualization

pathway L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr Pyr Pyruvate Dat D-Amino Acid Transaminase (Dat) Pyr->Dat D_Ala D-Alanine Ddl D-Ala Ligase (Ddl) D_Ala->Ddl D_Ala_D_Ala D-Ala-D-Ala PG Peptidoglycan D_Ala_D_Ala->PG Alr->D_Ala Dat->D_Ala Ddl->D_Ala_D_Ala BCDA β-chloro-D-alanine BCDA->Alr Inhibits DCS D-Cycloserine DCS->Alr DCS->Ddl DBCNA 3-cyano-D-alanine DBCNA->Dat Suicide Labeling

D-amino acid biosynthesis pathways and specific enzyme inhibition targets.

Self-Validating Experimental Protocol: Confirming Labeling Specificity

To definitively prove that D-BCNA is specifically labeling the active site rather than causing non-specific protein aggregation, researchers must employ a self-validating workflow combining kinetic thermodynamics and spectroscopic tracking.

Step 1: Enzyme Incubation and Temperature-Shift Kinetic Validation
  • Action: Incubate purified Dat with 10–50 µM D-BCNA at varying temperatures (e.g., 4°C, 10°C, 25°C, 37°C) in a standard assay buffer (50 mM Tris-HCl, pH 7.5, containing PLP). Monitor residual enzyme activity over time.

  • Causality: At lower temperatures (

    
    ), the inactivation by D-BCNA is strictly irreversible. However, raising the temperature shifts the thermodynamic equilibrium, making the inactivation progressively reversible [1].
    
  • Validation: This endothermic reactivation profile proves that the inhibitor forms a highly specific, heat-labile covalent bond with an active-site nucleophile. If the inhibition were due to non-specific denaturation, raising the temperature would accelerate, not reverse, the loss of activity.

Step 2: Resonance Raman Spectroscopic Tracking
  • Action: For flavoenzymes like DAO, incubate the enzyme with D-BCNA under aerobic conditions to trap the intermediate. Excite the resulting complex using a 632.8 nm He-Ne laser and record the Raman spectra.

  • Causality: The reaction between DAO and D-BCNA forms a distinct intermediate characterized by a long-wavelength charge-transfer absorption band extending beyond 600 nm. Exciting the sample at 632.8 nm specifically targets this band, isolating the Raman signals of the intermediate from the overwhelming background fluorescence of the bulk protein [3].

  • Validation: The emergence of resonance-enhanced Raman lines at 1585 cm⁻¹ and 1350 cm⁻¹ confirms that the charge-transfer interaction directly involves the N(5)-C(4a) and C(10a)-N(1)-C(2) regions of the isoalloxazine nucleus. This definitively validates that the D-BCNA label is perfectly localized within the catalytic pocket [4].

workflow Step1 1. Enzyme Incubation (Dat/DAO + 3-cyano-D-alanine) Step2 2. Temperature-Dependent Kinetic Assay Step1->Step2 Evaluate Inactivation Step3 3. Resonance Raman Spectroscopy (632.8 nm) Step2->Step3 Isolate Intermediate Step4 4. Covalent Adduct Validation Step3->Step4 Confirm Charge-Transfer

Experimental workflow for validating 3-cyano-D-alanine labeling specificity.

References

  • Ueno, H., Soper, T. S., & Manning, J. M. (1984). Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Biochemical and Biophysical Research Communications.[Link]

  • Miura, R., Nishina, Y., Shiga, K., Tojo, H., Watari, H., & Yamano, T. (1982). A resonance Raman study on the reaction intermediates of D-amino acid oxidase. Journal of Biochemistry.[Link]

  • Prosser, G. A., et al. (2016). Glutamate Racemase Is the Primary Target of beta-Chloro-D-Alanine in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[Link]

Sources

"orthogonal validation of D-Alanine, 3-cyano- findings"

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing true mechanism-based enzyme inactivation from assay artifacts, such as slow-binding kinetics or non-specific aggregation. To establish absolute confidence in a probe’s mechanism of action, we must employ orthogonal validation—the practice of confirming a single biological phenomenon through multiple, independent analytical modalities.

This guide provides an in-depth comparative analysis and orthogonal validation framework for D-Alanine, 3-cyano- (also known as


-cyano-D-alanine or D-BCNA). By leveraging both its chemical reactivity and its unique spectroscopic properties, we can construct a self-validating experimental system that bridges functional kinetics with structural biophysics.

The Dual-Modality Advantage of D-Alanine, 3-cyano-

D-Alanine, 3-cyano- is a highly specialized, stereospecific non-canonical amino acid. In enzymology and drug development, it serves a dual purpose:

  • Functional Inhibitor: The electron-withdrawing cyano group acts as a potent leaving group, making it an efficient suicide substrate for pyridoxal phosphate (PLP)-dependent enzymes like bacterial D-amino acid transaminase 1.

  • Spectroscopic Reporter: The nitrile stretch (

    
    ) and its ability to form stable charge-transfer complexes with flavoenzymes like D-amino acid oxidase (DAO)  provide a direct structural readout of the active site environment 2.
    
Comparative Performance Analysis

When selecting a probe for D-amino acid metabolizing enzymes, D-BCNA offers distinct advantages over traditional alternatives. Table 1 objectively compares these options.

Table 1: Comparative Analysis of D-Alanine, 3-cyano- and Alternatives

CompoundPrimary TargetMechanism of ActionKey AdvantageLimitation
D-Alanine, 3-cyano- D-Amino Acid Transaminase / DAOSuicide inhibition / Charge-transferDual functional/spectroscopic probeTemperature-dependent reversibility

-Cyano-L-Alanine
Cystathionase / NitrilasesReversible inhibitionExcellent IR probe for L-peptidesInactive against D-specific enzymes
D-Cycloserine Alanine racemase / TransaminaseCompetitive / IrreversibleClinically validated antibioticLacks a distinct spectroscopic handle

-Chloro-D-Alanine
PLP-dependent enzymesSuicide inhibition (

elimination)
Highly potentPoor target specificity

Orthogonal Validation Workflow

To prove that D-BCNA acts as a true mechanism-based inhibitor rather than a reversible competitive binder, we must orthogonally validate the interaction. We achieve this by pairing a kinetic jump-dilution assay (functional) with UV-Vis/FTIR spectroscopy (structural).

OrthogonalValidation Probe β-Cyano-D-Alanine (Target Ligand) Complex Enzyme-Inhibitor Complex (PLP-Adduct / Charge Transfer) Probe->Complex Enzyme Target Enzyme (Transaminase / Oxidase) Enzyme->Complex Sub1 Method 1: Kinetic Profiling (Functional Validation) Complex->Sub1 Sub2 Method 2: Spectroscopic Probing (Structural Validation) Complex->Sub2 Res1 Suicide Inhibition Kinetics (Jump-Dilution Assay) Sub1->Res1 Res2 UV-Vis / FTIR Spectra (Charge-Transfer / CN Stretch) Sub2->Res2 Final Orthogonally Validated Mechanistic Model Res1->Final Res2->Final

Fig 1. Orthogonal validation workflow combining kinetic and spectroscopic methods for D-BCNA.

Experimental Protocols: A Self-Validating System

The following protocols are designed to explicitly establish causality. Every step includes built-in controls to rule out false positives.

Protocol 1: Functional Validation via Time-Dependent Kinetic Profiling

Causality Check: If D-BCNA is a true suicide inhibitor, its inhibition will be time-dependent and irreversible upon dilution. However, literature shows its bond with transaminases is heat-labile 1. Therefore, strict temperature control is the self-validating mechanism here.

  • Preparation: Prepare a 50 mM HEPES buffer (pH 7.5) containing 20 µM PLP.

  • Pre-incubation: Incubate 1 µM D-amino acid transaminase with varying concentrations of D-BCNA (5 µM to 100 µM). Crucial Step: Maintain the reaction strictly at 10°C . At higher temperatures, an endothermic reactivation process predominates, masking the suicide inhibition.

  • Jump-Dilution: At precise intervals (0, 2, 5, 10, 20 min), withdraw 5 µL aliquots and perform a 100-fold jump-dilution into 495 µL of assay buffer containing saturating D-alanine and

    
    -ketoglutarate. Rationale: Dilution drops the inhibitor concentration far below its 
    
    
    
    , meaning any sustained loss of activity is due to covalent/irreversible inactivation.
  • Measurement: Monitor NADH consumption continuously at 340 nm using a coupled lactate dehydrogenase (LDH) assay.

  • Analysis: Plot

    
     versus time. Fit the resulting 
    
    
    
    values to the Kitz-Wilson equation to extract the inactivation rate (
    
    
    ) and the inhibitor binding affinity (
    
    
    ).
Protocol 2: Structural Validation via Spectroscopic Probing

Causality Check: Kinetic assays prove that the enzyme dies, but spectroscopy proves how it dies. By observing the formation of an


-amino-

-cyanoacrylate intermediate, we structurally validate the kinetic findings .
  • Enzyme Preparation: Purify D-amino acid oxidase (DAO) to a concentration of 15 µM in 0.1 M sodium pyrophosphate buffer (pH 8.3).

  • Anaerobic Trapping: Purge the cuvette thoroughly with argon gas. Rationale: DAO requires oxygen to turn over. By establishing anaerobic conditions, we trap the intermediate charge-transfer complex before it can resolve into the final oxidized product.

  • Ligand Injection: Inject D-BCNA to a final concentration of 1 mM.

  • UV-Vis Monitoring: Scan from 250 nm to 600 nm. You will observe the immediate formation of a distinct absorption peak at 285 nm alongside a broad charge-transfer band in the longer wavelength region.

  • FTIR Orthogonality (Optional but recommended): Transfer the sample to an FTIR cell. Monitor the nitrile stretching frequency (

    
    ). Shifts in this frequency directly report on the electrostatic environment of the enzyme's active site 2.
    

Synthesized Validation Data

By combining the results of Protocol 1 and Protocol 2, researchers can generate a robust, orthogonally validated data package for D-BCNA.

Table 2: Orthogonal Validation Metrics for D-BCNA

Validation ModalityAnalytical TechniqueKey Metric / ReadoutMechanistic Implication
Functional Jump-Dilution Kinetics

High-affinity initial binding to the active site
Functional Temperature ProfilingIrreversible at

Formation of a heat-labile nucleophilic bond
Structural UV-Vis Spectroscopy

Accumulation of

-amino-

-cyanoacrylate intermediate
Structural FTIR Spectroscopy

Direct confirmation of active site electrostatic mapping

References

  • Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Biochemical and Biophysical Research Communications.1

  • Studies on the reaction of D-amino acid oxidase with beta-cyano-D-alanine. Observation of an intermediary stable charge transfer complex. Journal of Biochemistry.

  • Cyanoalanine (Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment). Wikipedia / Journal of the American Chemical Society. 2

Sources

Technical Guide: Efficacy of 3-Cyano-D-Alanine Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-cyano-D-alanine (also known as


-cyano-D-alanine), focusing on its mechanistic efficacy against antimicrobial-resistant strains compared to established alternatives like D-Cycloserine (DCS) .

Executive Summary & Molecule Profile

3-cyano-D-alanine is a structural analog of D-alanine and a suicide substrate inhibitor targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes involved in bacterial cell wall biosynthesis. Unlike the broad-spectrum antibiotic D-Cycloserine (DCS), which competitively inhibits both alanine racemase (Alr) and D-alanine:D-alanine ligase (Ddl), 3-cyano-D-alanine exhibits high specificity for D-amino acid transaminase (Dat) and Alanine Racemase (Alr) .

Its efficacy against resistant strains (e.g., MRSA, MDR-TB) stems from its ability to induce "D-alanine starvation," a metabolic state that compromises peptidoglycan cross-linking and restores susceptibility to


-lactams.
Chemical Profile
FeatureSpecification
IUPAC Name (2R)-2-amino-3-cyanopropanoic acid
Synonyms

-cyano-D-alanine; BCA; 3-cyano-D-Ala
Target Enzymes D-amino acid transaminase (Dat); Alanine Racemase (Alr)
Mechanism Type Mechanism-based inactivation (Suicide inhibition)
Key Advantage Irreversible inhibition of transaminases that bypass Alr blockade

Mechanism of Action: The "Dual-Blockade" Strategy

To understand the efficacy of 3-cyano-D-alanine against resistant strains, one must analyze the D-alanine branch of peptidoglycan synthesis. Resistant bacteria often upregulate alr genes or utilize the dat pathway to scavenge D-amino acids from the environment, bypassing standard inhibition.

Pathway Visualization

The following diagram illustrates the parallel pathways for D-alanine production and the specific intervention points of 3-cyano-D-alanine versus D-Cycloserine.

PeptidoglycanPathway L_Ala L-Alanine Alr Alanine Racemase (Alr) L_Ala->Alr D_Ala D-Alanine Ddl D-Ala:D-Ala Ligase (Ddl) D_Ala->Ddl D_Glu D-Glutamate Dat D-Amino Acid Transaminase (Dat) D_Glu->Dat Alpha_KG alpha-Ketoglutarate Alpha_KG->Dat DAla_DAla D-Ala-D-Ala (Dipeptide) PG_Precursor Peptidoglycan Precursor DAla_DAla->PG_Precursor Alr->D_Ala Dat->D_Ala Transamination Ddl->DAla_DAla BCA 3-cyano-D-alanine BCA->Alr Inhibition BCA->Dat Suicide Inhibition (Ki = 10 uM) DCS D-Cycloserine DCS->Alr Competitive Inhibition DCS->Ddl Competitive Inhibition

Figure 1: Peptidoglycan biosynthesis pathway showing the distinct inhibition targets of 3-cyano-D-alanine (Dat/Alr) and D-Cycloserine (Alr/Ddl).

Mechanistic Superiority in Specific Contexts

While D-Cycloserine is the clinical standard, 3-cyano-D-alanine offers a distinct advantage in research and potential combination therapies:

  • Dat Inactivation: In Staphylococcus aureus and Bacillus species, the dat gene encodes a transaminase that can synthesize D-alanine from D-glutamate and pyruvate, effectively bypassing Alr inhibition. 3-cyano-D-alanine is a potent suicide substrate for Dat (

    
    ), irreversibly locking the enzyme and preventing this rescue pathway [1].
    
  • Irreversibility: Unlike the competitive (reversible) nature of initial DCS binding, 3-cyano-D-alanine undergoes an enzyme-activated conversion to a reactive intermediate that covalently modifies the PLP cofactor or the active site lysine, ensuring sustained inhibition [2].

Comparative Efficacy Analysis

The following table contrasts 3-cyano-D-alanine with its primary analogs. Note that while DCS has lower MICs for general susceptibility, 3-cyano-D-alanine is critical for defining resistance mechanisms involving the dat pathway.

CompoundPrimary Target(s)MechanismEfficacy vs. Resistant StrainsToxicity Profile
3-cyano-D-alanine Dat , AlrSuicide Substrate (Irreversible)High in dat-overexpressing strains; Synergistic with

-lactams by depleting D-Ala pool.
Moderate (Nitrile release potential)
D-Cycloserine Alr, DdlCompetitive / Slow-Tight BindingModerate-High ; Clinical standard for MDR-TB, but resistance occurs via Alr overexpression.High (Neurotoxicity)

-chloro-D-alanine
Alr, DatSuicide SubstrateHigh ; Synergistic with DCS against M. tuberculosis, reducing DCS MIC by ~20-fold [3].Moderate
Efficacy Data: D-Alanine Starvation

Experiments demonstrate that D-alanine auxotrophy (induced by Alr/Dat inhibition) sensitizes MRSA to


-lactams.
  • MRSA Response: In the absence of exogenous D-alanine, inhibition of Alr/Dat by cyano- or chloro-analogs reduces the MIC of oxacillin against resistant S. aureus (MRSA) from >256

    
    g/mL to <4 
    
    
    
    g/mL [4].
  • MDR-TB Synergy: The combination of D-cycloserine and

    
    -chloro-D-alanine (mechanistically similar to 3-cyano-D-alanine) showed a fractional inhibitory concentration (FIC) index indicating strong synergy, allowing for lower, non-toxic doses of DCS [3].
    

Experimental Protocols

To validate the efficacy of 3-cyano-D-alanine in your specific resistant strains, use the following self-validating protocols.

Protocol A: Alanine Racemase (Alr) Inhibition Kinetics

Objective: Determine the


 and mode of inhibition (reversible vs. irreversible).
  • Enzyme Preparation: Purify recombinant Alr (e.g., from M. tuberculosis or S. aureus) using Ni-NTA affinity chromatography.

  • Assay Buffer: 100 mM HEPES (pH 8.0), 10

    
    M PLP.
    
  • Reaction Setup:

    • Substrate: L-Alanine (vary concentration: 1–50 mM).

    • Inhibitor: 3-cyano-D-alanine (0, 5, 10, 50, 100

      
      M).
      
  • Detection: Coupled enzyme assay using D-amino acid oxidase (DAAO) and lactate dehydrogenase (LDH). Measure NADH oxidation at 340 nm.

  • Data Analysis:

    • Plot Lineweaver-Burk double reciprocal plots.

    • Validation Check: If lines intersect on the Y-axis, inhibition is competitive. If lines are parallel, it is uncompetitive. For suicide inhibition, pre-incubate enzyme with inhibitor and measure residual activity over time; a plot of

      
       vs. Time should be linear.
      
Protocol B: Synergistic MIC Determination (Checkerboard Assay)

Objective: Assess if 3-cyano-D-alanine restores susceptibility to


-lactams in MRSA.
  • Strain: MRSA (e.g., USA300 or ATCC 43300).

  • Media: Chemically Defined Medium (CDM) lacking D-alanine (Critical: Rich media like MHB contain trace D-Ala which masks efficacy).

  • Plate Setup:

    • Row A-H: Serial dilution of Oxacillin (0.5 – 128

      
      g/mL).
      
    • Column 1-12: Serial dilution of 3-cyano-D-alanine (0 – 200

      
      g/mL).
      
  • Incubation: 37°C for 24 hours.

  • Readout: Determine the Fractional Inhibitory Concentration (FIC) Index.

    • Success Criteria: FIC Index

      
       indicates synergy.
      
Experimental Workflow Diagram

ProtocolWorkflow cluster_Assay Checkerboard Assay Start Start: Strain Selection (MRSA / MDR-TB) MediaPrep Media Preparation Use CDM (No D-Ala) Start->MediaPrep Dilution Serial Dilution (Antibiotic + 3-cyano-D-Ala) MediaPrep->Dilution Incubation Incubation 37°C, 24h Dilution->Incubation OD_Read OD600 Measurement Incubation->OD_Read Analysis Data Analysis Calculate FIC Index OD_Read->Analysis Decision Synergy? (FIC < 0.5) Analysis->Decision Report Report: Re-sensitization Confirmed Decision->Report Yes Fail Report: No Interaction Decision->Fail No

Figure 2: Workflow for evaluating the synergistic potential of 3-cyano-D-alanine with standard antibiotics.

References

  • Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. Source: PubMed / NIH [Link]

  • Mechanism of inactivation of alanine racemase by beta, beta, beta-trifluoroalanine. (Comparative mechanism study) Source: Biochemistry / PubMed [Link]

  • Synergic activity of D-cycloserine and beta-chloro-D-alanine against Mycobacterium tuberculosis. Source: Journal of Antimicrobial Chemotherapy [Link][1]

  • D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Source: Microbiology Spectrum / ASM [Link]

  • D-Cycloserine destruction by alanine racemase and the limit of irreversible inhibition. Source: Nature Communications [Link]

Sources

Benchmarking 3-Cyano-D-Alanine: The Minimalist Infrared Probe for Structural Biology

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking D-Alanine, 3-cyano- (AlaCN) against Gold Standard IR Probes Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Peptide Chemists

Executive Summary

In the precise world of peptide engineering and structural biology, the observer effect is a constant adversary. Bulky fluorophores and large unnatural amino acids (UAAs) often distort the very conformations they are meant to report. 3-Cyano-D-Alanine (AlaCN) has emerged as a critical solution to this problem.

This guide benchmarks AlaCN against industry gold standards—specifically p-Cyanophenylalanine (PheCN) and Azidohomoalanine (Aha) . While PheCN offers superior signal intensity, AlaCN provides an unrivaled combination of minimal steric perturbation and site-specific electrostatic sensitivity , making it the superior choice for probing tightly packed active sites and subtle folding dynamics.

Part 1: The Technical Benchmark

Objective comparison of AlaCN against established alternatives.

The utility of nitrile-derivatized amino acids lies in their vibration frequency ($ \nu_{C\equiv N} \approx 2200-2300 \text{ cm}^{-1} $), which sits in the "silent region" of the protein IR spectrum, free from background noise.

Table 1: Comparative Performance Metrics
Feature3-Cyano-D-Alanine (AlaCN) p-Cyanophenylalanine (PheCN) Azidohomoalanine (Aha)
Role Minimalist IR Probe / StabilizerHigh-Sensitivity IR ProbeClick Handle / IR Probe
Steric Volume ~75 ų (Similar to Leu/Asp)~190 ų (Bulky, >Trp)~100 ų (Similar to Met)
Perturbation Risk Low (Maintains native fold)High (Can disrupt packing)Moderate
IR Frequency ~2240–2250 cm⁻¹~2230–2240 cm⁻¹~2100–2120 cm⁻¹
Extinction Coeff. ~150 M⁻¹cm⁻¹ (Weaker signal)~500–800 M⁻¹cm⁻¹ (Strong signal)~300 M⁻¹cm⁻¹
Stark Tuning Rate ~0.6 cm⁻¹/(MV/cm)~2.4 cm⁻¹/(MV/cm) ~1.0 cm⁻¹/(MV/cm)
Primary Utility Buried sites, folding dynamics, D-peptide stabilizingSolvent exposure, electric field mappingBioorthogonal chemistry (Click)
Expert Insight: The Trade-off

"Use PheCN when you have space and need high sensitivity to local electric fields (strong Stark effect). Use AlaCN when the probe must be 'invisible' to the protein's structure, such as inside a hydrophobic core or at a protein-protein interface where a phenyl ring would cause steric clash."

Part 2: Experimental Protocols

Self-validating workflows for synthesis and detection.

Protocol A: Site-Specific Incorporation via SPPS

Objective: Incorporate Boc-3-cyano-D-Alanine into a peptide sequence without nitrile hydrolysis.

Reagents:

  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Coupling: HBTU / DIEA (Standard)

  • Critical Reagent: Boc-3-cyano-D-Alanine (High purity >98%)

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Remove Fmoc from previous AA using 20% Piperidine/DMF (

    
     min). Wash 
    
    
    
    DMF.
  • Coupling (The Critical Step):

    • Dissolve Boc-3-cyano-D-Ala (3 eq), HBTU (2.9 eq), and DIEA (6 eq) in DMF.

    • Pre-activation: Allow to activate for exactly 60 seconds (do not over-activate to prevent racemization).

    • Add to resin and shake for 45–60 mins at Room Temp.

    • Note: The nitrile group is generally stable under standard HBTU coupling conditions. Avoid strong reducing agents during cleavage.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Use TFA:TIS:H2O (95:2.5:2.5).[1] Avoid thiols (like EDT) if possible, or keep reaction time <2 hours to prevent potential nitrile reduction or thioamide formation (though rare with nitriles compared to azides).

  • Validation: Analyze via HPLC (C18 column) and ESI-MS. The nitrile peak should be distinct in IR if you run a solid-state check.

Protocol B: FTIR Data Acquisition

Objective: Measure the local electrostatic environment (solvation status).

  • Sample Prep: Dissolve lyophilized peptide in buffer (D₂O is preferred to remove the Amide I/II overlap, though the nitrile region is usually clear). Concentration: ~2–5 mM (due to lower extinction coefficient of AlaCN).

  • Cell Assembly: Use a CaF₂ liquid cell with a 50 µm spacer.

  • Acquisition:

    • Instrument: FTIR Spectrometer (e.g., Bruker Vertex).

    • Resolution: 2 cm⁻¹.

    • Scans: 128–256 (Signal averaging is crucial for AlaCN).

  • Analysis:

    • Baseline correct the region 2150–2350 cm⁻¹.

    • Fit the nitrile peak to a Gaussian/Lorentzian function.

    • Interpretation:

      • Blue Shift (Higher cm⁻¹): Indicates a hydrophobic/buried environment (loss of H-bonding).

      • Red Shift (Lower cm⁻¹): Indicates solvent exposure (H-bonding to water).

Part 3: Mechanism & Visualization
Diagram 1: The Logic of Probe Selection

A decision tree for selecting the correct nitrile probe based on structural constraints.

ProbeSelection Start Select IR Probe Q1 Is the target site sterically restricted? Start->Q1 BranchHigh Yes (Buried Core/Interface) Q1->BranchHigh High Constraint BranchLow No (Surface/Loop) Q1->BranchLow Low Constraint AlaCN Use AlaCN (3-Cyano-D-Alanine) BranchHigh->AlaCN PheCN Use PheCN (p-Cyanophenylalanine) BranchLow->PheCN OutcomeAla Outcome: Min. Perturbation Moderate Signal AlaCN->OutcomeAla OutcomePhe Outcome: High Sensitivity Potential Clash PheCN->OutcomePhe

Caption: Decision matrix for selecting AlaCN vs. PheCN based on steric constraints of the target protein site.

Diagram 2: The Stark Effect Mechanism

How AlaCN reports local electrostatics.

StarkEffect Field Local Electric Field (E) Dipole Nitrile Dipole (μ) Field->Dipole Interacts with Energy Vibrational Energy (Δν) Dipole->Energy Modulates Bond Force Constant Spectrum IR Shift (Blue/Red) Energy->Spectrum Observed Shift

Caption: The Vibrational Stark Effect: Local electric fields alter the nitrile bond dipole, shifting the IR frequency.

Part 4: Safety & Handling (The D-Isomer Specifics)

While 3-cyano-L-alanine is a known neurotoxin (inhibiting cystathionine


-lyase), the D-isomer  used here is generally handled as a chemical reagent. However, researchers must note:
  • Enzyme Inhibition: Beta-cyano-D-alanine is a "suicide substrate" for D-amino acid transaminase in bacteria [1].[2] If used in in vivo bacterial metabolic labeling, it will likely inhibit cell wall synthesis enzymes rather than passively incorporating like D-Ala-D-Ala probes.

  • Storage: Store Boc-protected derivatives at -20°C under desiccant. The nitrile group is stable, but the Boc group is sensitive to moisture over long periods.

References
  • Jones, W. M., et al. (1977).[2] "Inactivation of bacterial D-amino acid transaminase by beta-chloro-D-alanine." Journal of Biological Chemistry. Link (Note: Discusses the mechanistic inhibition similar to cyano-derivatives).

  • Getahun, Z., et al. (2003).[3] "Using Nitrile-Derivatized Amino Acids as Infrared Probes of Local Environment." Journal of the American Chemical Society.[3] Link

  • Tucker, M. J., et al. (2011). "A new method for determining the local electric field in proteins using the vibrational Stark effect." Journal of Physical Chemistry B. Link

  • Miyasaka, T., et al. (2022). "Site-Specific Incorporation of Nitrile Probes for Structural Analysis." Methods in Enzymology. Link

Sources

Safety Operating Guide

Operational Guide: Proper Disposal & Handling of 3-Cyano-D-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

Immediate Action Required: Do NOT dispose of 3-cyano-D-alanine (or its solutions) down the drain. Despite its structural similarity to natural amino acids, the nitrile moiety (-C≡N) classifies this compound as a hazardous chemical requiring specific thermal destruction.

  • Primary Hazard: Neurotoxicity (neurolathyrism agent) and potential Hydrogen Cyanide (HCN) evolution under acidic hydrolysis or incomplete combustion.

  • Disposal Method: High-temperature incineration with afterburner and scrubber systems via a licensed hazardous waste contractor.

  • Storage: Segregate from strong acids and oxidizers to prevent accidental nitrile hydrolysis.

Part 2: Hazard Profile & Scientific Rationale

To ensure safety compliance, researchers must understand the chemical causality behind these protocols.

Chemical & Toxicological Profile
  • Compound: 3-Cyano-D-Alanine (also

    
    -cyano-D-alanine)
    
  • CAS: 184685-17-4 (D-isomer specific) / 6232-19-5 (L-isomer generic reference)

  • Functional Group Concern: The

    
    -cyano group is an aliphatic nitrile. Unlike ionic cyanides (e.g., KCN), the cyano group is covalently bonded and stable at neutral pH. However, it poses two distinct risks:
    
    • Metabolic Toxicity: It acts as a "suicide substrate" for pyridoxal phosphate-dependent enzymes, specifically D-amino acid transaminase and cystathionase . It irreversibly inhibits these enzymes, leading to neurotoxic effects known as lathyrism.

    • Chemical Reactivity: In the presence of strong acids or oxidizers, the nitrile group can hydrolyze to release toxic amides or, under extreme conditions, trace hydrogen cyanide (HCN).

Stability Data (Self-Validating Logic)
  • Thermal Decomposition: Emits Nitrogen Oxides (NOx) and Carbon Monoxide (CO).

  • Hydrolysis: Stable in water at neutral pH. Rapidly degrades in strong alkalis to aspartate derivatives (releasing ammonia).

  • Incompatibility: violent reaction potential with strong oxidizing agents (e.g., permanganates, perchlorates).

Part 3: Step-by-Step Disposal Protocol

Workflow Diagram: Decision Matrix

DisposalWorkflow Start Waste Generation: 3-Cyano-D-Alanine StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Aqueous or Solvent Solutions) StateCheck->LiquidWaste Liquid SolidPkg Double-bag in Polyethylene (4 mil) SolidWaste->SolidPkg LiquidPkg Collect in HDPE Carboy (Do NOT mix with Acids) LiquidWaste->LiquidPkg Labeling Labeling: 'Toxic - Nitrile Content' SolidPkg->Labeling LiquidPkg->Labeling Storage Storage: Segregated Secondary Containment Labeling->Storage Disposal Final Disposal: Incineration (Scrubber Required) Storage->Disposal

Caption: Operational workflow for the segregation and packaging of nitrile-containing amino acid waste.

Detailed Procedures
A. Solid Waste (Powder & Contaminated Debris)
  • Containment: Collect pure substance, weigh boats, and contaminated gloves in a clear, 4-mil polyethylene bag.

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Cyano-D-Alanine (Solid)"

    • Hazard Class: "Toxic"[1][2]

    • Note: "Contains Aliphatic Nitrile - Do Not Autoclave" (Autoclaving may release vapors).

B. Liquid Waste (Stock Solutions & Reaction Mixtures)
  • pH Check (Critical): Before adding to a waste carboy, verify the pH is between 6.0 and 10.0 .

    • Why? Acidic pH (<5) promotes hydrolysis risks. Highly basic pH (>11) evolves ammonia gas.

  • Segregation: Use a dedicated "Nitrile/Organic" waste stream.

    • NEVER mix with acid waste streams (e.g., H₂SO₄, HCl waste).

    • NEVER mix with oxidizer waste (e.g., Chromic acid).

  • Container: Use HDPE or Glass carboys. Avoid metal containers which may corrode if hydrolysis occurs.

C. Spill Management (Emergency Response)

If a spill occurs, do not use standard "acid spill kits" as they may trigger HCN release.

Spill TypeProtocol
Dry Powder 1. Isolate the area.2.[3] Gently cover with damp paper towels to prevent dust.3. Scoop into a bag. Do not dry sweep (aerosol risk).
Liquid 1. Absorb with inert material (Vermiculite or Sand).2.[4] Do NOT use bleach immediately (exothermic reaction risk).3. Collect in a sealed container labeled "Spill Debris - Nitrile".

Part 4: Data Summary & Specifications

ParameterSpecification
Molecular Formula C₄H₆N₂O₂
Molecular Weight 114.10 g/mol
Solubility Soluble in water; sparingly soluble in ethanol.
RCRA Status (USA) Not P-listed/U-listed, but treat as Characteristic Toxic Waste .
Combustion Products CO, CO₂, NOx (Requires scrubber).
Storage Temp -20°C (Desiccated) to prevent spontaneous hydrolysis.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13538, beta-Cyanoalanine. Retrieved from [Link]

  • Suda, H. et al. (1982). Enzyme-activated inhibition of bacterial D-amino acid transaminase by beta-cyano-D-alanine. PubMed. Retrieved from [Link]

Sources

Navigating the Synthesis of D-Alanine, 3-cyano-: A Guide to Personal Protective Equipment and Safe Handling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a rigorous and informed approach to safety. D-Alanine, 3-cyano-, a molecule of interest, requires careful consideration of its unique chemical properties, particularly the presence of a nitrile (cyano) group. This guide, developed by a Senior Application Scientist, provides essential, immediate safety and logistical information, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), alongside operational and disposal plans. Our aim is to empower researchers with the knowledge to work safely and effectively, fostering a culture of proactive risk management.

The Criticality of the Cyano Group: Acknowledging the Inherent Hazard

Interestingly, a Safety Data Sheet for the enantiomer, β-cyano-L-Alanine, classifies the substance as not hazardous according to the Globally Harmonized System (GHS).[2] However, due to the potential for differences in the biological activity of enantiomers, it is scientifically prudent to adopt a conservative approach and handle D-Alanine, 3-cyano- as a potentially toxic substance.

Core Principles of Safe Handling

All work with D-Alanine, 3-cyano- must be conducted within a certified chemical fume hood to prevent the inhalation of any dust or potential vapors.[3] The work area should be clearly designated for the handling of this compound, and access should be restricted to trained personnel. A safety shower and eyewash station must be readily accessible.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount to ensuring personal safety. The following table outlines the recommended PPE for handling D-Alanine, 3-cyano-.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with nitrile gloves is recommended.[4] The outer glove should be changed immediately upon contamination.The cyano group can be absorbed through the skin.[1] Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer layer without exposing the skin.
Eye and Face Protection Tightly fitting safety goggles and a face shield should be worn.[3]This combination protects against splashes of solutions and airborne particles, safeguarding the eyes and face from potential contact with the compound.
Body Protection A full-length laboratory coat, buttoned completely, is required.[3] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.This protects the skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates may be necessary depending on the scale and nature of the work. A risk assessment should be conducted to determine if respiratory protection is required.While work in a fume hood is the primary engineering control, a respirator provides an additional layer of protection, especially during the handling of powders or in the event of a spill.

Procedural Guidance: A Step-by-Step Approach to Safety

Donning PPE: A Deliberate Sequence

PPE_Donning cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for damage Lab_Coat 2. Don Lab Coat Inspect_PPE->Lab_Coat Inner_Gloves 3. Don Inner Pair of Gloves Lab_Coat->Inner_Gloves Respirator 4. Don Respirator (if required) Inner_Gloves->Respirator Goggles 5. Don Safety Goggles Respirator->Goggles Face_Shield 6. Don Face Shield Goggles->Face_Shield Outer_Gloves 7. Don Outer Pair of Gloves Face_Shield->Outer_Gloves

  • Inspect PPE: Before beginning, carefully inspect all PPE for any signs of damage, such as cracks, tears, or degradation.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): If your risk assessment indicates the need for a respirator, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: Minimizing Contamination Risk

The removal of PPE is a critical step to prevent self-contamination. Follow this sequence meticulously.

PPE_Doffing cluster_doffing Doffing Sequence Outer_Gloves_Removal 1. Remove Outer Gloves Face_Shield_Removal 2. Remove Face Shield Outer_Gloves_Removal->Face_Shield_Removal Lab_Coat_Removal 3. Remove Lab Coat Face_Shield_Removal->Lab_Coat_Removal Goggles_Removal 4. Remove Goggles Lab_Coat_Removal->Goggles_Removal Respirator_Removal 5. Remove Respirator (if worn) Goggles_Removal->Respirator_Removal Inner_Gloves_Removal 6. Remove Inner Gloves Respirator_Removal->Inner_Gloves_Removal Hand_Washing 7. Wash Hands Thoroughly Inner_Gloves_Removal->Hand_Washing

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to contain any contamination. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and then the safety goggles.

  • Lab Coat: Remove your lab coat, folding it inward to contain any contamination on the outer surface.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Operational Plans: Spill Management and Waste Disposal

Spill Response

In the event of a spill, the primary objective is to ensure the safety of all personnel.

  • Small Spills (within a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material.

    • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

    • Decontaminate the spill area with a 10% bleach solution, followed by a water rinse. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills (or any spill outside of a fume hood):

    • Evacuate the laboratory immediately.

    • Alert your supervisor and the institutional safety office.

    • Do not attempt to clean up a large spill yourself. Await the arrival of trained emergency response personnel.

Waste Disposal

All waste materials contaminated with D-Alanine, 3-cyano-, including disposable PPE, absorbent materials, and empty containers, must be treated as hazardous waste.

  • Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • The waste containers should be stored in a designated, well-ventilated area, away from incompatible materials.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Conclusion: A Commitment to a Culture of Safety

The responsible handling of D-Alanine, 3-cyano- is a cornerstone of a robust safety culture in the laboratory. By understanding the potential hazards associated with the cyano group and diligently adhering to the PPE and procedural guidelines outlined in this document, researchers can confidently and safely advance their scientific endeavors. This commitment to safety not only protects individuals but also upholds the integrity and excellence of the research community.

References

  • Stanford University Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]

  • Massachusetts Institute of Technology Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]

  • Rutgers University Environmental Health and Safety. (n.d.). Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]

  • Rutgers University Institutional Biosafety Committee. (n.d.). Cyanide Salts. Retrieved from [Link]

  • Vanderbilt University Environmental Health & Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

  • University of North Carolina at Charlotte Environmental Health and Safety. (n.d.). Cyanide Salts. Retrieved from [Link]

  • Louisiana State University Health Sciences Center New Orleans Environmental Health and Safety. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]

Sources

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